A-420983
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C33H39N9O2 |
|---|---|
分子量 |
593.7 g/mol |
IUPAC名 |
N-[4-[4-amino-1-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C33H39N9O2/c1-39-14-16-41(17-15-39)23-9-11-24(12-10-23)42-32-29(31(34)35-20-36-32)30(38-42)22-8-13-25(28(19-22)44-3)37-33(43)27-18-21-6-4-5-7-26(21)40(27)2/h4-8,13,18-20,23-24H,9-12,14-17H2,1-3H3,(H,37,43)(H2,34,35,36) |
InChIキー |
STVKLDUINKMZFE-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of A-420983
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-420983 is a potent, orally active small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By competitively inhibiting the ATP-binding site of Lck, this compound effectively blocks the initial phosphorylation events required for T-cell activation. This mechanism leads to the suppression of downstream signaling cascades, resulting in the inhibition of T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2). Its targeted action on a key regulator of the adaptive immune response has demonstrated efficacy in preclinical models of organ transplant rejection and delayed-type hypersensitivity, highlighting its potential as an immunosuppressive agent. This document provides a comprehensive overview of the mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for the characterization of this compound.
Core Mechanism of Action: Lck Inhibition
This compound is a member of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its primary mechanism of action is the potent and selective inhibition of Lck, a non-receptor Src family tyrosine kinase essential for T-cell activation.
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first signaling proteins activated. It phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chain components of the TCR complex. This phosphorylation event creates docking sites for another key kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated by Lck. The activation of ZAP-70 initiates several downstream signaling pathways, including the PLCγ1-calcium flux, PKC-NF-κB, and Ras-MAPK pathways. These cascades culminate in the transcriptional activation of genes crucial for T-cell function, most notably Interleukin-2 (IL-2), a potent T-cell growth factor.
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Lck and preventing the transfer of a phosphate (B84403) group from ATP to its substrates (the ITAMs). This blockade at a critical early node of the signaling cascade effectively prevents T-cell activation, proliferation, and effector function.
A-420983 Lck Inhibitor: An In-depth Technical Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A-420983 is a potent, orally active inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. As a member of the pyrazolo[3,4-d]pyrimidine class of compounds, this compound has demonstrated efficacy in preclinical models of delayed-type hypersensitivity and organ transplant rejection, highlighting its potential as an immunomodulatory agent. This document provides a comprehensive technical overview of the selectivity profile of this compound, alongside detailed experimental methodologies for the key assays cited. The information herein is intended to support further research and development efforts in the field of kinase inhibition and immunology.
Note on Data Availability: While this compound is a known Lck inhibitor, specific quantitative data regarding its selectivity profile against a broad panel of kinases and detailed, step-by-step experimental protocols from the primary manufacturer or discoverer are not publicly available in the reviewed literature. The following sections are structured to present such data and protocols as they would appear in a comprehensive technical guide, based on standard industry practices.
This compound Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a paramount determinant of its therapeutic window and potential off-target effects. A comprehensive kinase panel screening is essential to characterize the activity of this compound against a wide array of kinases. The data would typically be presented as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | Subfamily | IC50 (nM) | Fold Selectivity vs. Lck |
| Lck | Src Family | [Data Not Available] | 1 |
| Fyn | Src Family | [Data Not Available] | [Data Not Available] |
| Lyn | Src Family | [Data Not Available] | [Data Not Available] |
| Src | Src Family | [Data Not Available] | [Data Not Available] |
| Yes | Src Family | [Data Not Available] | [Data Not Available] |
| Hck | Src Family | [Data Not Available] | [Data Not Available] |
| Blk | Src Family | [Data Not Available] | [Data Not Available] |
| Fgr | Src Family | [Data Not Available] | [Data Not Available] |
| ZAP-70 | Syk Family | [Data Not Available] | [Data Not Available] |
| Syk | Syk Family | [Data Not Available] | [Data Not Available] |
| ITK | Tec Family | [Data Not Available] | [Data Not Available] |
| BTK | Tec Family | [Data Not Available] | [Data Not Available] |
| EGFR | Receptor Tyrosine Kinase | [Data Not Available] | [Data Not Available] |
| VEGFR2 | Receptor Tyrosine Kinase | [Data Not Available] | [Data Not Available] |
| PDGFRβ | Receptor Tyrosine Kinase | [Data Not Available] | [Data Not Available] |
| ... | ... | ... | ... |
Data in this table is illustrative. Actual values are not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a typical protocol that would be used to determine the kinase selectivity profile of a compound like this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a generic method for assessing the inhibitory activity of this compound against a panel of purified kinases, often utilizing a fluorescence or luminescence-based readout.
Materials:
-
Recombinant human kinases (e.g., Lck, Src, Fyn, etc.)
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), γ-32P-ATP or a suitable ATP analog for the chosen detection method
-
This compound, dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (specific to the assay format, e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the appropriate signal (luminescence, fluorescence, etc.)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 100 µM) down to the picomolar range.
-
Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Assay Initiation: The kinase reaction is initiated by adding ATP to the reaction mixture in the wells of the microplate. This compound at various concentrations is added to the respective wells. Control wells containing DMSO vehicle (0% inhibition) and a potent, broad-spectrum inhibitor or no enzyme (100% inhibition) are included.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the detection reagent is added according to the manufacturer's instructions for the chosen assay format. This step quantifies the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the controls. The IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the study of this compound.
Caption: Simplified Lck Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Logical relationship of this compound's kinase selectivity.
A-420983: A Technical Guide to a Pyrazolo[3,4-d]pyrimidine-Based Lck Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-420983 is a potent and orally active small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in the T-cell receptor (TCR) signaling cascade. Structurally classified as a pyrazolo[3,4-d]pyrimidine, this compound has demonstrated significant efficacy in preclinical models of T-cell mediated disorders, including delayed-type hypersensitivity and organ transplant rejection. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, acting as a bioisostere of adenine (B156593) to competitively bind the ATP-binding site of various kinases. This compound emerged from the optimization of this scaffold to target Lck, a non-receptor Src family tyrosine kinase predominantly expressed in T-lymphocytes and natural killer (NK) cells. Lck plays a pivotal role in the initiation of the T-cell antigen receptor (TCR) signaling pathway, making it an attractive therapeutic target for modulating T-cell mediated immune responses. This compound has been identified as a potent inhibitor of Lck, effectively suppressing T-cell proliferation and cytokine production.[1] Its oral bioavailability and demonstrated in vivo efficacy make it a significant compound for research in immunology and drug development for autoimmune diseases and transplant rejection.[1][2]
Mechanism of Action
This compound exerts its immunosuppressive effects by directly inhibiting the enzymatic activity of Lck. Upon T-cell activation via the TCR, Lck is one of the first signaling molecules to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently activated by Lck. The activation of ZAP-70 initiates a downstream signaling cascade involving multiple adaptor proteins and enzymes, ultimately leading to the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes essential for T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).
By competitively binding to the ATP-binding pocket of Lck, this compound prevents the phosphorylation of its downstream targets, thereby effectively blocking the entire TCR signaling cascade at its inception. This leads to a potent inhibition of T-cell activation, proliferation, and cytokine secretion.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (µM) | ATP Concentration | Notes |
| Lck | Kinase Assay | 0.04 | 1 mM | Potent inhibition at physiological ATP levels.[1] |
| T-Cell Proliferation | Cellular Assay | <0.01 | N/A | Inhibition of antigen-stimulated T-cell proliferation.[1] |
| Cytokine Production (IL-2) | Cellular Assay | <0.01 | N/A | Inhibition of antigen-stimulated IL-2 production.[1] |
| Src Family Kinases (other than Lck) | Kinase Assay | 0.07 - 0.33 | 1 mM | Moderate inhibition of other Src family members.[1] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Species | Model | Endpoint | EC50 / Effective Dose | Oral Bioavailability (%) | Half-life (t½) (h) | Clearance (CL) |
| Mouse | Delayed-Type Hypersensitivity | Reduction in paw swelling | <10 mg/kg | Good | Not Reported | Not Reported |
| Dog | Not Specified | Not Specified | Not Reported | Good | Not Reported | Not Reported |
| Rat (A-770041) | Not Specified | Not Specified | Not Reported | 34.1 | 4.1 | Not Reported |
Note: Pharmacokinetic data for this compound is reported as "good" in the literature.[1] Data for the structurally related and optimized compound A-770041 is provided for reference.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard methods and information inferred from published data on this compound and related compounds.
Lck Enzymatic Assay
This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against Lck kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Serially dilute this compound in DMSO to achieve a range of concentrations.
-
Prepare a solution of recombinant human Lck enzyme in kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) in kinase buffer.
-
Prepare an ATP solution to a final concentration of 1 mM in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the Lck enzyme and the serially diluted this compound or vehicle control (DMSO).
-
Incubate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay measuring ³²P incorporation, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures ATP consumption).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
T-Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of primary human T-cells.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
Assay Setup:
-
Plate the PBMCs in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Stimulate the T-cells to proliferate by adding a mitogen, such as phytohemagglutinin (PHA) or anti-CD3 and anti-CD28 antibodies.
-
-
Proliferation Measurement:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assess T-cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the final 18 hours of incubation. Harvest the cells and measure the incorporation of radioactivity using a scintillation counter.
-
CFSE Staining: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of the CFSE dye in the T-cell population by flow cytometry.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Delayed-Type Hypersensitivity (DTH) Mouse Model
This protocol describes a common in vivo model to evaluate the efficacy of this compound in a T-cell mediated inflammatory response.
Methodology:
-
Animals:
-
Use a suitable mouse strain, such as BALB/c or C57BL/6.
-
-
Sensitization Phase:
-
On day 0, sensitize the mice by subcutaneous injection of an antigen, such as methylated bovine serum albumin (mBSA), emulsified in Complete Freund's Adjuvant (CFA).
-
-
Treatment:
-
Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control daily, starting from the day of sensitization or a few days before the challenge.
-
-
Challenge Phase:
-
On a predetermined day after sensitization (e.g., day 7), challenge the mice by injecting the same antigen (mBSA) in saline into one of the hind footpads. Inject the other footpad with saline as a control.
-
-
Evaluation:
-
Measure the thickness of both hind footpads using a caliper at 24 and 48 hours after the challenge.
-
The DTH response is quantified as the difference in footpad swelling between the antigen-challenged and saline-injected paws.
-
-
Data Analysis:
-
Compare the DTH response in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibitory effect. Calculate the EC50 value.
-
Conclusion
This compound is a well-characterized pyrazolo[3,4-d]pyrimidine-based inhibitor of Lck with potent in vitro and in vivo activity. Its ability to effectively block T-cell activation and proliferation through the inhibition of the TCR signaling pathway underscores its potential as a research tool and a lead compound for the development of novel immunosuppressive agents. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in the fields of immunology, inflammation, and transplantation. Further investigation into its detailed pharmacokinetic and safety profiles will be crucial for its potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
A-420983: An In-Depth Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-420983 is a potent and orally active small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] As a member of the Src family of tyrosine kinases, Lck plays a pivotal role in initiating the signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[2] Consequently, inhibitors of Lck, such as this compound, have been investigated for their immunosuppressive properties, particularly in the context of autoimmune diseases and organ transplant rejection.[1] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows.
The Lck Signaling Cascade and the Mechanism of Action of this compound
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting major histocompatibility complex (MHC), Lck is one of the first signaling molecules to be activated. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Once recruited to the TCR complex, ZAP-70 is also phosphorylated and activated by Lck.
Activated ZAP-70 then phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). Phosphorylated LAT serves as a scaffold to recruit a multitude of other signaling proteins, including phospholipase C-γ1 (PLC-γ1) and Grb2. The activation of PLC-γ1 leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activate protein kinase C (PKC) and Ras pathways. Ultimately, these signaling cascades converge on the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB, which drive the expression of genes essential for T-cell activation, including the gene for Interleukin-2 (IL-2).
This compound, as a potent inhibitor of Lck, blocks this entire cascade at its inception. By inhibiting the kinase activity of Lck, this compound prevents the initial phosphorylation of the TCR-associated ITAMs, thereby precluding the recruitment and activation of ZAP-70 and all subsequent downstream signaling events.
Quantitative Effects of this compound on T-Cell Function
This compound has been demonstrated to be a potent inhibitor of key T-cell functions, namely proliferation and the production of the critical cytokine, IL-2. The following tables summarize the in vitro efficacy of this compound.
Table 1: Inhibition of T-Cell Proliferation and IL-2 Production by this compound
| Assay | Cell Type | Stimulation | IC50 (nM) | Reference |
| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Anti-CD3/Anti-CD28 | < 10 | [3] |
| IL-2 Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Anti-CD3/Anti-CD28 | < 10 | [3] |
Note: The specific IC50 values are reported as less than 10 nM in the cited literature. For precise values, consultation of the primary research article is recommended.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the downstream effects of this compound. These protocols are based on standard immunological techniques and information inferred from the available literature.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
Objective: To quantify the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cells three times with complete RPMI-1640 medium.
-
Cell Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium and add to the appropriate wells. Include a vehicle control (DMSO).
-
Stimulation: Add anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence, which is indicative of cell division.
-
Data Analysis: Calculate the percentage of proliferating cells in each condition. Determine the IC50 value of this compound by plotting the percentage of proliferation against the log of the inhibitor concentration.
Protocol 2: IL-2 Production Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on IL-2 production by activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Human IL-2 ELISA kit
Procedure:
-
PBMC Isolation and Plating: Isolate and plate PBMCs as described in Protocol 1.
-
Compound Addition: Add serial dilutions of this compound and a vehicle control to the wells.
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant IL-2. Determine the concentration of IL-2 in each sample from the standard curve. Calculate the percentage of inhibition of IL-2 production for each concentration of this compound and determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experiments and the logical relationship of this compound's mechanism of action.
References
- 1. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Impact of A-420983 on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine compound, A-420983, a potent and orally active inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). By targeting Lck, a critical enzyme in the T-cell receptor (TCR) signaling cascade, this compound effectively modulates T-cell activation. This document summarizes the mechanism of action, key quantitative data from in vitro and in vivo studies, and detailed experimental protocols relevant to the assessment of this compound's impact on T-cell function. The information presented is intended to support further research and development of Lck inhibitors for therapeutic applications, particularly in the context of autoimmune diseases and organ transplant rejection.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, essential for pathogen clearance and tumor surveillance. However, dysregulated T-cell activity can lead to autoimmune disorders and the rejection of allogeneic tissue grafts. The T-cell receptor (TCR) signaling pathway is a central regulator of T-cell activation, and the Src family kinase Lck plays a pivotal role in initiating this cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains, leading to the recruitment and activation of downstream signaling molecules.
This compound has been identified as a potent inhibitor of Lck, demonstrating efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.[1][2][3] This guide delves into the technical details of its inhibitory action and provides a framework for its further investigation.
Mechanism of Action: Lck Inhibition
This compound exerts its immunosuppressive effects by directly inhibiting the enzymatic activity of Lck. By blocking Lck-mediated phosphorylation of its downstream targets, this compound disrupts the initial signaling events following TCR engagement, thereby preventing full T-cell activation.
Lck Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell activation signaling cascade and the point of inhibition by this compound.
References
A-420983: A Technical Whitepaper on Src Family Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of A-420983, a potent pyrazolo[3,4-d]pyrimidine inhibitor of Src family kinases (SFKs), with a primary focus on its interaction with Lymphocyte-specific protein tyrosine kinase (Lck). This compound has demonstrated significant potential in preclinical models of immunosuppression, particularly in the context of transplant rejection. This guide details the quantitative inhibitory activity of this compound and its analogs, outlines the experimental methodologies for assessing its potency, and visually represents the key signaling pathways involved.
Introduction to this compound and Src Family Kinases
Src family kinases are a group of non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular signaling pathways, including cell growth, differentiation, migration, and survival.[1] A key member of this family, Lck, is predominantly expressed in T-lymphocytes and is essential for the initiation of T-cell receptor (TCR) signaling, leading to T-cell activation and proliferation.[2] Dysregulation of SFK activity has been implicated in various diseases, including cancer and autoimmune disorders.
This compound is a potent, orally active small molecule inhibitor that targets the ATP-binding site of Lck.[2][3] Its development has been a significant step in the exploration of targeted immunosuppressive therapies. By inhibiting Lck, this compound effectively blocks the signaling cascade that leads to T-cell activation, thereby preventing immune responses such as those seen in organ transplant rejection.[2]
Quantitative Inhibitory Profile
The inhibitory activity of this compound and its closely related analog, A-770041, has been characterized against several members of the Src family kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.
| Compound | Kinase | IC50 (µM) | ATP Concentration |
| This compound | Lck | 0.04 | 1 mM |
| Other SFKs | Similar range of potency | Not specified | |
| A-770041 | Lck | 0.147 | 1 mM |
| Src | 9.1 | Not specified | |
| Fyn | 44.1 | Not specified | |
| Fgr | 14.1 | Not specified | |
| Hck | 1.22 | Not specified |
Experimental Protocols: Kinase Inhibition Assays
The determination of IC50 values for kinase inhibitors like this compound typically involves in vitro biochemical assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. Common methodologies include radiometric and fluorescence-based assays.
Radiometric Kinase Assay (General Protocol)
This method is considered a gold standard and measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.
Materials:
-
Recombinant Src family kinase (e.g., Lck)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other inhibitor) serially diluted in DMSO
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
ADP-Glo™ Luminescence-Based Kinase Assay (General Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Src family kinase
-
Kinase reaction buffer
-
ATP
-
Substrate
-
This compound (or other inhibitor)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Set up the kinase reaction with the enzyme, substrate, ATP, and varying concentrations of the inhibitor.
-
Incubate the reaction to allow for ADP production.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Lck Signaling Pathway in T-Cell Activation
Lck plays a critical role in the initial steps of T-cell activation following the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). Inhibition of Lck by this compound disrupts this cascade.
Caption: Lck signaling cascade in T-cell activation and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a kinase inhibitor follows a structured workflow, from reagent preparation to data analysis.
References
- 1. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol | Scilit [scilit.com]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A-420983: A Potent Lck Inhibitor for Modulating T-Cell Receptor Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-420983, a potent and orally active inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical initiator of the T-cell receptor (TCR) signaling cascade, making it a key therapeutic target for modulating immune responses. This document details the mechanism of action of this compound, its impact on the TCR signaling pathway, and provides detailed experimental protocols for its characterization.
Introduction to TCR Signaling and the Role of Lck
The T-cell receptor (TCR) signaling pathway is fundamental to the adaptive immune response. The binding of a peptide-MHC complex on an antigen-presenting cell (APC) to the TCR on a T-cell initiates a complex signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, differentiation, and the secretion of cytokines.
Lck, a member of the Src family of tyrosine kinases, plays a pivotal role in the initial steps of TCR signaling. Upon TCR engagement, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another key kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa), which is then also phosphorylated and activated by Lck. The activation of ZAP-70 propagates the signal downstream, leading to the activation of multiple signaling pathways, including the PLCγ1-DAG/IP3, Ras-MAPK, and PI3K-Akt pathways, which collectively orchestrate the T-cell response.
Given its crucial role, the inhibition of Lck presents a strategic approach to suppress T-cell activation and is a promising therapeutic strategy for autoimmune diseases, organ transplant rejection, and certain types of T-cell malignancies.
This compound: A Potent Lck Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency against Lck. By targeting the ATP-binding site of Lck, this compound effectively blocks its kinase activity, thereby preventing the initial phosphorylation events in the TCR signaling cascade and subsequent T-cell activation.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Assay Type |
| Lck | 40 | Biochemical Kinase Assay |
| Src | 70 | Biochemical Kinase Assay |
| Fyn | 330 | Biochemical Kinase Assay |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Stimulus | IC50 (nM) |
| T-cell Proliferation | Human T-cells | Antigen | < 10 |
| IL-2 Production | Jurkat cells | anti-CD3/anti-CD28 | ~2.57 µM (for a similar Lck inhibitor) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Lck Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Lck.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for Lck)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of recombinant Lck enzyme solution (e.g., 1.5 ng/well) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Jurkat T-cell IL-2 Secretion Assay
This cellular assay assesses the ability of this compound to inhibit T-cell activation by measuring the production of Interleukin-2 (IL-2), a key cytokine secreted by activated T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 antibody (e.g., OKT3)
-
Anti-CD28 antibody
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Seed Jurkat T-cells at a density of 2 x 10^4 cells/well in 90 µL of culture medium in a 96-well plate and incubate overnight.[1]
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for 1-2 hours.
-
Stimulate the cells by adding 5 µL of a mixture of anti-CD3 and anti-CD28 antibodies (final concentration, e.g., 6 µg/mL each) for 16-24 hours.[1]
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.
-
Calculate the IC50 value as described for the biochemical assay.
CFSE-based T-cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of primary T-cells in response to stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE (e.g., 1 µM) for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the CFSE-labeled cells per well in a 96-well plate.
-
Add 50 µL of diluted this compound or DMSO (vehicle control).
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by a serial halving of CFSE fluorescence in daughter cells.
-
Quantify the percentage of proliferating cells and determine the inhibitory effect of this compound.
Visualizations
Signaling Pathways
Caption: Simplified TCR signaling pathway and the inhibitory action of this compound on Lck.
Experimental Workflows
Caption: Workflow for the biochemical Lck kinase assay.
References
The Lck Inhibitor A-420983: A Potent Modulator of T-Cell Cytokine Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the potent and orally active Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, A-420983, on cytokine production by T-cells. Due to the limited availability of detailed public data on this compound, this guide will leverage data from the well-characterized Lck inhibitor, Dasatinib (BMS-354825), as a proxy to illustrate the mechanistic effects on cytokine secretion. Dasatinib, like this compound, is a potent inhibitor of Src family kinases, including Lck, and therefore provides a relevant model for understanding the impact of Lck inhibition on T-cell function.
Core Mechanism of Action: Inhibition of T-Cell Receptor Signaling
This compound exerts its effects by targeting Lck, a critical intracellular signaling molecule in T-lymphocytes. Lck is one of the first kinases to be activated following the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). Its primary role is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a complex signaling cascade that ultimately leads to T-cell activation, proliferation, and the production of a wide array of cytokines, including Interleukin-2 (IL-2).
By inhibiting Lck, this compound effectively blocks this initial and crucial step in TCR signaling. This disruption prevents the downstream activation of other key signaling molecules such as ZAP-70 and PLCγ1, which in turn prevents the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These transcription factors are essential for the expression of genes encoding various cytokines.
Quantitative Analysis of Cytokine Inhibition
Studies on the representative Lck inhibitor, Dasatinib, have demonstrated a profound inhibitory effect on the production of multiple pro-inflammatory cytokines by T-cells. The following table summarizes the quantitative data on the inhibition of cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with the anti-CD3 antibody OKT3 in the presence of 10 nM Dasatinib.
| Cytokine | Fold Inhibition (10 nM Dasatinib) |
| Interleukin-2 (IL-2) | >10 |
| Interferon-gamma (IFN-γ) | >10 |
| Tumor Necrosis Factor-alpha (TNF-α) | >10 |
| Interleukin-6 (IL-6) | ~5 |
| Interleukin-17 (IL-17) | >10 |
Data is extrapolated from Schade et al., Blood, 2008. The study demonstrated significant inhibition of these cytokines, and for several, the levels were reduced to below the limit of detection.
It is important to note that this compound has been reported to inhibit antigen-stimulated cytokine production with an IC50 of less than 10 nM, suggesting a similar potency to Dasatinib in this context.
Experimental Protocols
The following is a detailed methodology for a key experiment to assess the effect of an Lck inhibitor on cytokine production, based on the protocols used in studies of Dasatinib.
Assay for T-Cell Cytokine Production Inhibition
1. Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
- Wash the cells extensively with sterile phosphate-buffered saline (PBS).
- Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. T-Cell Stimulation and Inhibitor Treatment:
- Plate the PBMCs in 96-well flat-bottom plates at a density of 2 x 10^5 cells per well.
- Pre-incubate the cells with various concentrations of this compound (or a comparable Lck inhibitor like Dasatinib, e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
- Stimulate the T-cells by adding a soluble anti-CD3 antibody (e.g., OKT3) at a final concentration of 100 ng/mL. For robust activation, co-stimulation with a soluble anti-CD28 antibody (e.g., 1 µg/mL) can also be included.
3. Cytokine Measurement:
- Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plates to pellet the cells.
- Carefully collect the culture supernatants.
- Measure the concentrations of various cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using a multiplex cytokine bead array assay (e.g., Luminex-based technology) or individual enzyme-linked immunosorbent assays (ELISAs), following the manufacturer's instructions.
4. Data Analysis:
- Calculate the concentration of each cytokine in the treated and untreated samples.
- Determine the percentage of inhibition for each cytokine at different inhibitor concentrations compared to the vehicle-treated control.
- Calculate the IC50 value for the inhibition of each cytokine.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: T-Cell Receptor Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing the Impact of this compound on Cytokine Production.
Conclusion
The Lck inhibitor this compound is a potent suppressor of T-cell activation and subsequent cytokine production. By targeting a key proximal kinase in the T-cell receptor signaling cascade, this compound effectively abrogates the inflammatory response mediated by activated T-cells. The data from the representative Lck inhibitor, Dasatinib, highlights the broad-spectrum inhibition of key cytokines such as IL-2, IFN-γ, and TNF-α. This detailed understanding of its mechanism of action and its quantifiable effects on cytokine production underscores the therapeutic potential of Lck inhibitors like this compound in the treatment of T-cell-mediated autoimmune diseases and transplant rejection. The provided experimental protocols and diagrams serve as a valuable resource for researchers and drug development professionals working in this area.
The Impact of A-420983 on ZAP-70 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of A-420983, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), and its subsequent effects on the phosphorylation of Zeta-chain-associated protein kinase 70 (ZAP-70). This compound, by targeting the upstream kinase Lck, effectively modulates T-cell receptor (TCR) signaling, a critical pathway in immune responses. This document summarizes the core signaling cascade, presents quantitative data on the inhibition of Lck and its downstream target ZAP-70 phosphorylation, details relevant experimental methodologies, and provides visual representations of the involved pathways and workflows.
Introduction: The Lck-ZAP-70 Axis in T-Cell Activation
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This engagement triggers a cascade of intracellular signaling events, with the Lck and ZAP-70 tyrosine kinases playing pivotal roles.
Lck, a member of the Src family of tyrosine kinases, is one of the first signaling molecules activated upon TCR stimulation. Its primary function is to phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[1][2] This phosphorylation event creates docking sites for the tandem SH2 domains of ZAP-70, a member of the Syk family of tyrosine kinases.[1][2]
Upon recruitment to the phosphorylated ITAMs, ZAP-70 is itself phosphorylated and activated by Lck.[3][4][5] Specifically, Lck phosphorylates key tyrosine residues in ZAP-70, including Y315, Y319, and Y493, leading to its full catalytic activity.[4][6] Activated ZAP-70 then propagates the downstream signaling cascade by phosphorylating key adaptor proteins, such as Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[6][7] This ultimately leads to the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production.
This compound: An Inhibitor of Lck
This compound is a potent and orally active inhibitor of Lck. By targeting Lck, this compound effectively blocks the initial steps of TCR signaling, thereby preventing T-cell activation. Its mechanism of action is the inhibition of the catalytic activity of Lck, which in turn prevents the phosphorylation of its downstream substrates, including the ITAMs and ZAP-70.
Quantitative Analysis of Kinase Inhibition
Table 1: Inhibitory Activity of this compound against Lck
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | Lck | 40 | 1 mM ATP | [8] |
Table 2: Representative Inhibitory Activity of an Lck Inhibitor (Dasatinib) on Lck and ZAP-70 Phosphorylation
| Compound | Cell Line | Target Phosphorylation | Concentration (nM) | % Inhibition (relative to control) | Reference |
| Dasatinib (B193332) | Jurkat | Lck (Y394) | 100 | ~78% | [9] |
| Dasatinib | Jurkat | ZAP-70 (Y319) | 100 | ~88% | [9] |
Note: The data for Dasatinib is provided as a representative example of the downstream effects of Lck inhibition on ZAP-70 phosphorylation. Similar dose-dependent inhibition of ZAP-70 phosphorylation is expected with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on ZAP-70 phosphorylation.
Western Blotting for Phospho-ZAP-70
This protocol describes the detection of phosphorylated ZAP-70 in a T-cell line (e.g., Jurkat) following treatment with an Lck inhibitor.
Materials:
-
Jurkat T-cells
-
This compound (or other Lck inhibitor)
-
Anti-CD3 antibody (e.g., OKT3) for T-cell stimulation
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ZAP-70 (Tyr319 or Tyr493)
-
Mouse anti-total ZAP-70
-
Rabbit anti-phospho-Lck (Tyr394)
-
Mouse anti-total Lck
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody (e.g., 1-10 µg/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ZAP-70 and phospho-Lck overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ZAP-70 and total Lck.
-
Intracellular Flow Cytometry for Phospho-ZAP-70
This method allows for the quantification of ZAP-70 phosphorylation at the single-cell level.
Materials:
-
Primary human T-cells or Jurkat cells
-
This compound (or other Lck inhibitor)
-
Anti-CD3/CD28 antibodies for stimulation
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol (B129727) or saponin-based buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-phospho-ZAP-70 (Y319 or Y493)
-
Cell surface markers (e.g., CD3, CD4, CD8)
-
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Prepare a single-cell suspension of T-cells.
-
Pre-incubate cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate cells with anti-CD3/CD28 antibodies for 5-15 minutes at 37°C.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Pellet the fixed cells and resuspend in ice-cold permeabilization buffer (e.g., 90% methanol) and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the permeabilized cells with staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the fluorochrome-conjugated anti-phospho-ZAP-70 antibody and antibodies against cell surface markers for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-ZAP-70 signal in the gated T-cell populations.
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of this compound Action
Experimental Workflow for Western Blotting
Logical Relationship of Inhibition
Conclusion
This compound is a valuable tool for researchers studying T-cell signaling and a potential therapeutic agent for immune-related disorders. Its mechanism of action, through the potent inhibition of Lck, leads to a direct and measurable decrease in the phosphorylation and activation of the critical downstream kinase, ZAP-70. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive framework for investigating the effects of this compound and other Lck inhibitors on the intricate signaling pathways that govern T-cell function. Further quantitative studies on the direct impact of this compound on ZAP-70 phosphorylation would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. The catalytic activity of the kinase ZAP-70 mediates basal signaling and negative feedback of the T cell receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation [mdpi.com]
- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 4. Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. Leukocyte-associated immunoglobulin-like receptor 1 inhibits T-cell signaling by decreasing protein phosphorylation in the T-cell signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The tyrosine kinase inhibitor dasatinib acts as a pharmacologic on/off switch for CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to A-420983 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-420983 is a potent and orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in the T-cell receptor signaling pathway. As a member of the Src family of tyrosine kinases, Lck represents a key therapeutic target for autoimmune diseases and organ transplant rejection. This technical guide provides an in-depth overview of this compound, its structural analogs, and derivatives, with a focus on their chemical synthesis, biological activity, and structure-activity relationships (SAR). Detailed experimental protocols for relevant assays and visualizations of key signaling pathways are included to support further research and development in this area.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme that initiates the signaling cascade upon T-cell receptor (TCR) engagement.[1][2][3] Its central role in T-cell activation makes it an attractive target for therapeutic intervention in T-cell mediated pathologies, such as autoimmune disorders and the prevention of organ transplant rejection.[4] this compound, a compound featuring a pyrazolo[3,4-d]pyrimidine core, has been identified as a potent inhibitor of Lck.[4] This core structure is a recognized "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine (B156593) ring of ATP, thereby facilitating binding to the kinase hinge region.[5]
This guide delves into the structural analogs and derivatives of this compound, providing a comprehensive resource for researchers in the field. We will explore the synthetic strategies for accessing these compounds, summarize their biological activities in structured tables, and elucidate the key structure-activity relationships that govern their potency and selectivity.
Core Structure and Analogs
The foundational structure for this class of inhibitors is the pyrazolo[3,4-d]pyrimidine scaffold. This compound and its close analog, A-770041, are prime examples of compounds built upon this core that exhibit potent Lck inhibition.
This compound is characterized by specific substitutions on the pyrazolo[3,4-d]pyrimidine ring that contribute to its high affinity and oral bioavailability.
A-770041 is a further optimized analog of this compound, demonstrating improved selectivity for Lck over other Src family kinases.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and its key analog, A-770041, against Lck and other related kinases. This data is crucial for understanding the potency and selectivity profile of these compounds.
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | Lck | 40 | At a physiologic ATP concentration of 1 mM. |
| A-770041 | Lck | 147 | At a physiologic ATP concentration of 1 mM. |
| A-770041 | Fyn | >10,000 | Demonstrates high selectivity for Lck over Fyn. |
| A-770041 | Src | 9,100 | |
| A-770041 | Fgr | 14,100 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Structure-Activity Relationships (SAR)
The development of potent and selective Lck inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold has been guided by extensive SAR studies. Key insights include:
-
Substitutions at the 3-position: Modifications at this position of the pyrazolo[3,4-d]pyrimidine core have been shown to significantly influence potency and selectivity. A series of para-substituted 3-phenyl pyrazolopyrimidines demonstrated that the nature of the substituent affects selectivity against Lck, Src, KDR, and Tie-2.[6]
-
Amino group at the 4-position: The 4-amino group is a common feature in many pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and is often involved in crucial hydrogen bonding interactions with the kinase hinge region.
-
General pyrazolo[3,4-d]pyrimidine SAR: Studies on various derivatives have shown that substitutions on the anilino moiety at the C-4 position can determine the potency towards different kinases.[7] For instance, introducing a halogen disubstituted anilino group can enhance selectivity for EGFR.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound and its analogs.
General Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of the pyrazolo[3,4-d]pyrimidine core typically begins with a substituted pyrazole. A general synthetic scheme is as follows:
-
Formation of 5-amino-4-cyanopyrazole: This intermediate is a common starting material for the synthesis of pyrazolo[3,4-d]pyrimidines.[8]
-
Cyclization with Formamide (B127407): Reaction of the 5-amino-4-cyanopyrazole with formamide at elevated temperatures (e.g., 180°C) leads to the formation of the pyrazolo[3,4-d]pyrimidine ring system.[8]
-
Alternative Cyclization: A two-step process involving reaction with N,N-dimethylphosgeniminium chloride followed by cyclization with hydrochloric acid can yield a 4-chloro derivative, which can be further functionalized.[8]
-
Substitution Reactions: Subsequent modifications at various positions of the pyrazolo[3,4-d]pyrimidine core are achieved through standard organic chemistry transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, to introduce the desired side chains.[7]
Lck Kinase Inhibition Assay
The following protocol is a representative method for determining the in vitro potency of compounds against Lck kinase.
Materials:
-
Recombinant Lck enzyme
-
Tyrosine kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).
-
Add 2 µL of Lck enzyme solution (pre-diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in kinase buffer) to each well. The final ATP concentration should be close to the Km value for Lck, or at a physiological concentration (e.g., 1 mM) to assess potency under more relevant conditions.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the light produced by a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
T-Cell Activation Assay (IL-2 Production)
This cellular assay measures the ability of a compound to inhibit T-cell activation by quantifying the production of Interleukin-2 (IL-2).
Materials:
-
Jurkat T-cells (or primary T-cells)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Test compounds (solubilized in DMSO)
-
96-well plates
-
IL-2 ELISA kit
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate and collect the supernatant to measure IL-2 levels using an ELISA kit according to the manufacturer's protocol.
-
To assess cell viability and rule out cytotoxic effects of the compounds, add a cell viability reagent to the remaining cells in the plate and measure the signal (e.g., luminescence) with a plate reader.
-
Calculate the percent inhibition of IL-2 production for each compound concentration and determine the EC50 value.[11][12]
Mandatory Visualizations
Lck Signaling Pathway in T-Cell Activation
Caption: Lck signaling cascade in T-cell activation and point of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the screening and evaluation of kinase inhibitors.
Logical Relationship of SAR for Pyrazolo[3,4-d]pyrimidine Analogs
Caption: Key structural features of pyrazolo[3,4-d]pyrimidines influencing Lck inhibitory activity.
Conclusion
This compound and its analogs represent a promising class of Lck inhibitors with therapeutic potential for a range of immune-related disorders. The pyrazolo[3,4-d]pyrimidine scaffold provides a robust platform for the design of potent and selective kinase inhibitors. This technical guide has summarized the key chemical and biological aspects of these compounds, providing researchers with a foundation for future investigations. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to facilitate the design and execution of further studies aimed at optimizing the therapeutic profile of this important class of molecules.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck -- a selectivity insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 12. promega.com [promega.com]
A-420983: A Technical Guide to a Potent Lck Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-420983 is a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling pathway. Structurally classified as a pyrazolo[3,4-d]pyrimidine, this compound has demonstrated significant efficacy in preclinical models of T-cell mediated disorders, including delayed-type hypersensitivity and organ transplant rejection. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Rationale
This compound was identified through a focused discovery program aimed at developing selective inhibitors of Lck.[1] T-cell activation is a pivotal event in the immune response, and aberrant T-cell activity is implicated in various autoimmune diseases and allograft rejection. Lck, a member of the Src family of non-receptor tyrosine kinases, is one of the most proximal signaling molecules in the T-cell receptor (TCR) activation cascade. Upon TCR engagement, Lck phosphorylates key downstream substrates, initiating a signaling cascade that leads to T-cell proliferation and cytokine production. Inhibition of Lck, therefore, presents a promising therapeutic strategy for modulating T-cell mediated immune responses. This compound emerged from the optimization of a pyrazolo[3,4-d]pyrimidine scaffold, demonstrating potent Lck inhibition and favorable pharmacokinetic properties.[1]
Chemical Synthesis
The synthesis of this compound and its analogs follows a convergent strategy, culminating in the formation of the core pyrazolo[3,4-d]pyrimidine structure. The general synthetic scheme is outlined below.
General Synthetic Scheme for Pyrazolo[3,4-d]pyrimidines:
Figure 1: General synthetic workflow for pyrazolo[3,4-d]pyrimidine analogs.
Experimental Protocol: Synthesis of a Key Intermediate (4-Amino-1-tert-butyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine)
-
Step 1: Synthesis of 5-amino-1-(tert-butyl)-3-(p-tolyl)-1H-pyrazole-4-carbonitrile. To a solution of p-tolylacetonitrile and tert-butylhydrazine (B1221602) in a suitable solvent such as ethanol, is added a base like sodium ethoxide. The reaction mixture is heated to reflux. After completion, the reaction is cooled and the product is isolated by filtration.
-
Step 2: Synthesis of 4-amino-1-(tert-butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine. The 5-aminopyrazole intermediate from Step 1 is heated with formamide at a high temperature (e.g., 180-200 °C). Upon cooling, the product crystallizes and is collected by filtration. Further purification can be achieved by recrystallization.
Note: This is a generalized protocol based on common synthetic routes for this class of compounds. For the exact, detailed procedure for this compound, please refer to the primary literature.
Biological Activity and Data
This compound is a potent inhibitor of Lck kinase activity. Its inhibitory profile has been characterized through various in vitro and cellular assays.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against Lck and other related kinases was determined using biochemical assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| Lck | 40 |
| Src | >1000 |
| Fyn | >1000 |
Data compiled from publicly available sources.[1]
Experimental Protocol: Lck Kinase Assay (Radiometric)
A typical radiometric kinase assay to determine the IC50 of this compound against Lck would involve the following steps:
-
Reaction Mixture Preparation: A reaction buffer containing purified recombinant Lck enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP (including a radiolabeled ATP tracer, e.g., [γ-³²P]ATP) is prepared.
-
Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Figure 2: General workflow for an in vitro Lck kinase inhibition assay.
Cellular Activity
The effect of this compound on T-cell activation was assessed in cellular assays.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (nM) |
| T-Cell Proliferation | Jurkat | IL-2 Production | <10 |
Data compiled from publicly available sources.
Experimental Protocol: Jurkat Cell Proliferation Assay
-
Cell Culture: Jurkat T-cells are cultured in appropriate media.
-
Cell Plating and Treatment: Cells are plated in 96-well plates and treated with a range of concentrations of this compound.
-
Stimulation: T-cell activation is induced by adding activating agents such as anti-CD3 and anti-CD28 antibodies.
-
Incubation: The cells are incubated for a period of 24-72 hours to allow for proliferation and cytokine production.
-
Endpoint Measurement: The production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation, is measured in the cell supernatant using an ELISA kit.
-
Data Analysis: The IC50 value is calculated based on the inhibition of IL-2 production at different concentrations of this compound.
In Vivo Efficacy
This compound has demonstrated oral efficacy in animal models of T-cell mediated diseases.
Delayed-Type Hypersensitivity (DTH) Model
Table 3: Efficacy of this compound in a Mouse DTH Model
| Dose (mg/kg, p.o.) | Inhibition of Paw Swelling (%) |
| 30 | Significant |
| 100 | Significant |
Data represents a qualitative summary of reported findings.[1]
Experimental Protocol: Mouse Delayed-Type Hypersensitivity (DTH) Model
-
Sensitization: Mice are sensitized by a subcutaneous injection of an antigen (e.g., ovalbumin) emulsified in Complete Freund's Adjuvant (CFA).
-
Drug Administration: Several days after sensitization, mice are orally administered with this compound or a vehicle control.
-
Challenge: A few hours after drug administration, the mice are challenged by injecting the same antigen into a hind paw.
-
Measurement: Paw swelling is measured at various time points (e.g., 24 and 48 hours) after the challenge using a caliper.
-
Analysis: The percentage of inhibition of paw swelling in the this compound-treated group is calculated relative to the vehicle-treated group.
Organ Transplant Rejection Model
This compound has shown efficacy in a mouse model of heart transplantation.[1]
Experimental Protocol: Mouse Heterotopic Heart Transplant Model
-
Transplantation: A donor heart is transplanted into the abdomen of a recipient mouse.
-
Immunosuppression: Recipient mice are treated daily with oral doses of this compound or a control vehicle, starting from the day of transplantation.
-
Graft Survival Monitoring: The viability of the transplanted heart is monitored daily by palpation. Rejection is defined as the cessation of a palpable heartbeat.
-
Data Analysis: The mean graft survival time for the this compound-treated group is compared to the control group.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Lck signaling pathway, a crucial cascade in T-cell activation.
Figure 3: Simplified Lck signaling pathway in T-cell activation and the point of inhibition by this compound.
Conclusion
This compound is a potent and orally bioavailable inhibitor of Lck with demonstrated efficacy in preclinical models of T-cell mediated diseases. Its pyrazolo[3,4-d]pyrimidine core provides a valuable scaffold for the development of kinase inhibitors. The detailed experimental protocols and compiled data in this guide serve as a resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and related molecules.
References
A-420983 Binding Affinity to Lck: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of A-420983, a potent inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). The document details the quantitative binding data, comprehensive experimental methodologies for assessing binding affinity, and visual representations of the Lck signaling pathway and experimental workflows.
Quantitative Binding Affinity Data
This compound has demonstrated potent inhibitory activity against Lck kinase. The following table summarizes the key quantitative data regarding its binding and functional inhibition.
| Parameter | Value | Conditions | Source |
| IC50 (Kinase Activity) | 0.04 µM | Performed at a physiologic ATP concentration of 1 mM. | [1] |
| IC50 (T-Cell Function) | < 10 nM | Inhibition of antigen-stimulated cytokine production and T-cell proliferation. | [1] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Lower IC50 values indicate greater potency.
Lck Signaling Pathway
Lck is a critical enzyme in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade by recruiting and activating another kinase, ZAP-70. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways that culminate in T-cell activation, proliferation, and cytokine production.
Experimental Protocols
Determining the binding affinity of an inhibitor like this compound to its target kinase, Lck, can be accomplished using various biochemical and biophysical assays. A common and robust method is the LanthaScreen® Eu Kinase Binding Assay , which is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Principle of the LanthaScreen® Eu Kinase Binding Assay
This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.
Detailed Methodology
Materials:
-
Lck enzyme (recombinant)
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compound)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled water.
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.
-
Further dilute the this compound serial dilutions in 1X Kinase Buffer A to achieve the desired final concentrations for the assay.
-
Prepare a 3X solution of Lck enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
-
Assay Protocol (in a 384-well plate):
-
Add 5 µL of the serially diluted this compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 5 µL of the 3X Lck/Eu-anti-GST antibody mixture to all wells except the negative control.
-
Add 5 µL of the 3X Kinase Tracer 236 to all wells.
-
The final reaction volume will be 15 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
In Silico Modeling of A-420983 and Lck Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico modeling of the interaction between A-420983, a potent inhibitor, and the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling. This document details the biochemical interaction, experimental protocols for assessing inhibitory activity, and a comprehensive guide to the computational modeling of this protein-ligand interaction. The guide is intended for researchers, scientists, and drug development professionals working in the fields of computational chemistry, molecular modeling, and cancer research.
Introduction to Lck and this compound
Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase belonging to the Src family. It plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, a fundamental process in the adaptive immune response. Dysregulation of Lck activity has been implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.
This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been identified as a potent and orally active inhibitor of Lck.[1] Its ability to suppress T-cell activation has positioned it as a candidate for the treatment of organ transplant rejection and delayed-type hypersensitivity.[1] Understanding the molecular interactions between this compound and Lck is crucial for the rational design of more selective and potent inhibitors.
Biochemical Interaction and Quantitative Data
This compound acts as an ATP-competitive inhibitor of Lck, binding to the kinase domain and preventing the phosphorylation of its substrates. The inhibitory potency of this compound and its selectivity against other kinases are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Lck
| Compound | Target | IC50 (µM) | ATP Concentration |
| This compound | Lck | 0.04 | 1 mM |
Data sourced from Borhani DW, et al. Bioorg Med Chem Lett. 2004.
Table 2: Selectivity Profile of this compound against Src Family Kinases
| Kinase | IC50 (µM) |
| Lck | 0.04 |
| Lyn | ~0.07 |
| Src | ~0.33 |
Data represents approximate values as detailed in related literature, highlighting similar potency against other Src family kinases.
Lck Signaling Pathway
The Lck signaling pathway is initiated upon T-cell receptor (TCR) engagement. Lck, associated with the co-receptors CD4 or CD8, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, leading to downstream signaling cascades that result in T-cell activation, proliferation, and cytokine release.
Experimental Protocols for Kinase Inhibition Assays
The determination of the half-maximal inhibitory concentration (IC50) of this compound against Lck is a critical experimental procedure. While the exact protocol from the original publication by Borhani et al. is not publicly detailed, a representative protocol for an in vitro kinase inhibition assay is provided below. This protocol is based on common methodologies like the LanthaScreen™ or ADP-Glo™ assays.
Objective: To determine the IC50 value of this compound for the inhibition of Lck kinase activity.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (at a concentration relevant to the assay, e.g., 1 mM)
-
Substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay components)
-
384-well assay plates
-
Plate reader capable of luminescence or TR-FRET detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 100 µM, with 10-12 dilution points.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
This compound dilution or DMSO (for control wells)
-
Recombinant Lck enzyme
-
-
Initiation of Reaction: Add the ATP and substrate mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP (e.g., using ADP-Glo™) or the binding of a fluorescent tracer (e.g., using LanthaScreen™).
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Silico Modeling of the this compound-Lck Interaction
Due to the absence of a publicly available co-crystal structure of this compound bound to Lck, in silico modeling techniques such as molecular docking are essential to predict the binding mode and understand the key molecular interactions.
Preparation of the Protein and Ligand
-
Protein Structure: The crystal structure of the Lck kinase domain can be obtained from the Protein Data Bank (PDB). A suitable structure for this purpose is PDB ID: 1QPC, which is the structure of Lck in complex with an ATP analog. The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Structure: The 3D structure of this compound can be generated from its 2D chemical structure using software like ChemDraw or MarvinSketch and then optimized using a molecular mechanics force field.
Molecular Docking
Molecular docking simulations can be performed using software such as AutoDock, Glide, or GOLD. The prepared Lck structure is used as the receptor, and the optimized this compound structure is used as the ligand. The docking protocol should be configured to search for the most favorable binding poses of this compound within the ATP-binding site of Lck.
Analysis of the Docking Results
The predicted binding pose of this compound should be analyzed to identify key interactions with the amino acid residues in the Lck active site. These interactions typically include:
-
Hydrogen bonds: The pyrazolo[3,4-d]pyrimidine scaffold of this compound is expected to form hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of the adenine (B156593) ring of ATP.
-
Hydrophobic interactions: The phenyl and cyclopentyl groups of this compound are likely to engage in hydrophobic interactions with nonpolar residues in the active site.
-
Van der Waals interactions: These interactions contribute to the overall stability of the protein-ligand complex.
Conclusion
The in silico modeling of the this compound and Lck interaction provides valuable insights into the molecular basis of Lck inhibition. This technical guide outlines the key biochemical data, experimental considerations, and a comprehensive workflow for the computational analysis of this important drug-target interaction. By combining experimental data with computational modeling, researchers can accelerate the discovery and development of novel and more effective Lck inhibitors for the treatment of various diseases.
References
The Pharmacodynamics of A-420983 in Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-420983 is a potent and orally active small molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck). As a key enzyme in the T-cell receptor (TCR) signaling cascade, Lck represents a critical target for immunomodulatory therapies. This technical guide provides an in-depth overview of the pharmacodynamics of this compound in lymphocytes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and drug discovery.
Core Mechanism of Action
This compound exerts its immunomodulatory effects by selectively inhibiting Lck, a Src family tyrosine kinase essential for the initiation of the T-cell antigen receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event initiates a complex downstream signaling cascade involving ZAP-70, LAT, and PLC-γ1, ultimately leading to T-cell activation, proliferation, and cytokine production. By inhibiting Lck, this compound effectively blocks these initial signaling events, thereby preventing T-cell-mediated immune responses.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound in lymphocytes.
Table 1: Inhibition of Lymphocyte Proliferation
| Assay Type | Cell Type | Stimulant | IC50 (nM) | Reference |
| T-Cell Proliferation | T-Lymphocytes | Antigen | < 10 | [1] |
Table 2: Inhibition of Cytokine Production
| Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |
| IL-2 | T-Lymphocytes | Antigen | Not Reported | |
| IFN-γ | T-Lymphocytes | Antigen | Not Reported | |
| TNF-α | T-Lymphocytes | Antigen | Not Reported |
Table 3: Effect on Lymphocyte Apoptosis
| Assay Type | Cell Type | Effect | Concentration | Reference |
| Apoptosis Assay | Lymphocytes | Not Reported | Not Applicable |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of Lck in the TCR signaling cascade and the point of intervention for this compound.
Experimental Workflow: Lymphocyte Proliferation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on T-lymphocyte proliferation.
Detailed Experimental Protocols
The following are representative protocols for key assays used to characterize the pharmacodynamics of this compound. Note: Specific protocols used in the preclinical development of this compound have not been publicly disclosed. These protocols are based on standard immunological techniques.
Lymphocyte Proliferation Assay (T-Cell Proliferation)
Objective: To determine the concentration-dependent inhibitory effect of this compound on antigen-stimulated T-lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.
-
Antigenic stimulus (e.g., purified protein derivative (PPD), tetanus toxoid, or anti-CD3/anti-CD28 antibodies).
-
This compound stock solution (in DMSO).
-
[³H]-Thymidine or Carboxyfluorescein succinimidyl ester (CFSE).
-
96-well round-bottom culture plates.
-
Liquid scintillation counter or flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of the antigenic stimulus to all wells except for the unstimulated control wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
CFSE Staining: Prior to culture, label the cells with CFSE. After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytokine Release Assay
Objective: To quantify the inhibitory effect of this compound on the production of key cytokines by activated T-lymphocytes.
Materials:
-
PBMCs isolated from healthy donors.
-
Complete RPMI-1640 medium.
-
Antigenic stimulus (e.g., anti-CD3/anti-CD28 antibodies).
-
This compound stock solution.
-
96-well flat-bottom culture plates.
-
ELISA kits or multiplex bead array kits for IL-2, IFN-γ, and TNF-α.
-
Plate reader or flow cytometer.
Procedure:
-
Cell Preparation and Assay Setup: Follow steps 1 and 2 as described in the Lymphocyte Proliferation Assay protocol.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using specific ELISA or multiplex bead array assays according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound. Determine the IC50 values for the inhibition of each cytokine.
Lymphocyte Apoptosis Assay
Objective: To evaluate the potential of this compound to induce apoptosis in lymphocytes.
Materials:
-
Lymphocytes (e.g., isolated T-cells or a T-cell line).
-
Complete RPMI-1640 medium.
-
This compound stock solution.
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture lymphocytes in the presence of varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Data Analysis: Quantify the percentage of apoptotic cells at each concentration of this compound and compare it to the vehicle control.
Conclusion
This compound is a potent inhibitor of Lck-mediated T-cell proliferation, with an IC50 in the low nanomolar range. Its mechanism of action, centered on the blockade of the initial steps of the TCR signaling cascade, makes it a promising candidate for the treatment of T-cell-driven autoimmune diseases and transplant rejection. While specific data on its effects on cytokine production and apoptosis are not extensively reported in the public domain, the established protocols and our understanding of the Lck signaling pathway provide a solid framework for its further investigation and development. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of immunopharmacology.
References
The Impact of Lck Inhibition by A-420983 on Thymocyte Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the known and potential effects of A-420983, a potent and orally active small molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), on the intricate process of thymocyte development. This compound has been identified as a pyrazolo[3,4-d]pyrimidine that demonstrates efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection[1]. While direct studies on the impact of this compound on thymocyte maturation are not extensively published, its mechanism of action through Lck inhibition allows for a detailed extrapolation of its effects on the signaling pathways governing T-cell development in the thymus. This document synthesizes the available data on this compound and the established role of Lck in thymic selection, proliferation, and apoptosis to serve as a resource for researchers in immunology and drug development.
Introduction: The Central Role of Lck in Thymocyte Development
Thymocyte development is a highly regulated process within the thymus, where T-cell precursors undergo a series of differentiation and selection events to generate a diverse and self-tolerant T-cell repertoire. Central to this process is the T-cell receptor (TCR) signaling pathway, in which Lck plays a critical and indispensable role. Lck is a member of the Src family of protein tyrosine kinases and is essential for the initiation of the signaling cascade downstream of the TCR[2][3].
The functions of Lck in the thymus are multifaceted:
-
β-Selection: Lck is crucial for signaling through the pre-TCR, a critical checkpoint for the survival and proliferation of developing thymocytes that have successfully rearranged their TCR β-chain.
-
Positive Selection: During this stage, Lck, in association with the CD4 or CD8 co-receptors, is required to transduce the weak survival signals from self-peptide-MHC complexes, ensuring the maturation of T-cells with a functional TCR[3][4][5].
-
Negative Selection: Lck also participates in the transmission of strong signals from self-peptide-MHC complexes that lead to the apoptotic elimination of self-reactive thymocytes, a key mechanism for establishing central tolerance[2][4][5].
Given this central role, the inhibition of Lck by a small molecule like this compound is predicted to have profound consequences on thymocyte development.
This compound: A Potent Inhibitor of Lck
This compound is a pyrazolo[3,4-d]pyrimidine identified as a potent inhibitor of Lck[1]. Its activity has been primarily characterized in the context of peripheral T-cell function and immunosuppression.
Quantitative Data on this compound Activity
While data specific to thymocytes is unavailable, the following tables summarize the reported in vitro and in vivo activity of this compound on T-lymphocytes.
| Parameter | Value | Cell Type/System | Reference |
| Lck Inhibition (IC50) | Not Specified | Enzyme Assay | [1] |
| IL-2 Production Inhibition | Not Specified | T-cells | [6] |
| Delayed-Type Hypersensitivity | Effective | Animal Model | [1] |
| Allograft Rejection | Prevention | Animal Model | [1][6] |
Table 1: Summary of the biological activity of this compound.
Predicted Effects of this compound on Thymocyte Development
Based on the critical role of Lck, the administration of this compound is anticipated to disrupt several key stages of thymocyte maturation.
Impact on Thymic Selection
-
Block in Positive Selection: By inhibiting Lck, this compound would likely impair the signaling necessary for positive selection. This would result in a failure of CD4+CD8+ double-positive (DP) thymocytes to mature into CD4+ or CD8+ single-positive (SP) T-cells, leading to their death by neglect.
-
Interference with Negative Selection: While also Lck-dependent, the impact on negative selection is complex. Inhibition of Lck could potentially allow some self-reactive T-cells to escape clonal deletion, although a profound block in positive selection might preclude these cells from reaching a stage where negative selection occurs.
Effects on Thymocyte Proliferation and Apoptosis
-
Inhibition of Proliferation: Lck is essential for the proliferative burst of thymocytes following successful pre-TCR signaling. This compound would be expected to arrest this proliferation.
-
Induction of Apoptosis: Thymocytes that fail to receive appropriate survival signals, such as those provided by Lck-mediated pathways during positive selection, undergo programmed cell death. Therefore, this compound is predicted to increase apoptosis among DP thymocytes.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on thymocyte development.
In Vitro Lck Kinase Assay
This protocol is to determine the direct inhibitory effect of this compound on Lck enzymatic activity.
-
Reagents: Recombinant Lck enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add Lck enzyme, the peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound.
-
In Vivo Analysis of Thymocyte Populations
This protocol describes the analysis of thymocyte populations in mice treated with this compound.
-
Animal Model: C57BL/6 mice.
-
Treatment: Administer this compound orally at various doses for a defined period. A vehicle control group should be included.
-
Thymocyte Isolation:
-
Euthanize mice and dissect the thymus.
-
Prepare a single-cell suspension by gently disrupting the thymus between two frosted glass slides in RPMI-1640 medium.
-
Filter the cell suspension through a 70-µm cell strainer.
-
-
Flow Cytometry:
-
Count the thymocytes and adjust the concentration.
-
Stain the cells with fluorescently labeled antibodies against CD4, CD8, CD25, and CD44.
-
Acquire the data on a flow cytometer.
-
Analyze the percentages and absolute numbers of double-negative (DN1-4), double-positive (DP), and single-positive (CD4 SP and CD8 SP) thymocyte populations.
-
Thymocyte Proliferation Assay (BrdU Incorporation)
-
Procedure:
-
Inject mice treated with this compound or vehicle with BrdU (5-bromo-2'-deoxyuridine) 2 hours before euthanasia.
-
Isolate and stain thymocytes for surface markers (CD4, CD8) as described above.
-
Fix and permeabilize the cells according to a BrdU staining kit protocol.
-
Stain for intracellular BrdU with a fluorescently labeled anti-BrdU antibody.
-
Analyze the percentage of BrdU-positive cells within each thymocyte population by flow cytometry.
-
Thymocyte Apoptosis Assay (TUNEL Assay)
-
Procedure:
-
Isolate thymocytes from this compound or vehicle-treated mice.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis[7][8].
-
Co-stain with antibodies against surface markers to identify apoptotic cells within specific thymocyte subsets.
-
Analyze by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Lck Signaling in Thymocyte Positive Selection
Caption: Lck signaling pathway during thymocyte positive selection and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Effects on Thymocytes
Caption: A proposed experimental workflow to determine the in vivo effects of this compound on thymocyte development.
Conclusion
This compound, as a potent inhibitor of Lck, represents a valuable tool for dissecting the signaling pathways that govern thymocyte development. While direct experimental evidence of its effects on thymocytes is currently lacking, its known mechanism of action strongly suggests that it will significantly impact thymic selection, proliferation, and survival. The experimental protocols and workflows outlined in this guide provide a framework for future research to elucidate the precise consequences of Lck inhibition by this compound in the thymus. Such studies will not only enhance our understanding of T-cell development but also inform the potential therapeutic applications of Lck inhibitors in immunomodulation and the treatment of T-cell malignancies.
References
- 1. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lck regulates the tyrosine phosphorylation of the T cell receptor subunits and ZAP-70 in murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive and negative selection of thymocytes depends on Lck interaction with the CD4 and CD8 coreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lck availability during thymic selection determines the recognition specificity of the T cell repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution of synthetic thymosin alpha1 in the serum, urine and major organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Note: In Vitro T-Cell Proliferation Assay for A-420983
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell proliferation is a critical event in the adaptive immune response and a key target for immunomodulatory drug discovery. In vitro T-cell proliferation assays are essential tools for evaluating the efficacy of novel compounds that aim to enhance or suppress T-cell activity. This document provides a detailed protocol for assessing the impact of a hypothetical compound, A-420983, on T-cell proliferation using a Carboxyfluorescein succinimidyl ester (CFSE) based flow cytometry assay.
Principle of the Assay
This assay measures T-cell proliferation by tracking the dilution of the fluorescent dye CFSE.[1][2] CFSE readily crosses the cell membrane and covalently labels intracellular proteins.[2] With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.[1][2] By stimulating T-cells in the presence of the test compound (this compound) and analyzing the CFSE fluorescence by flow cytometry, the extent of T-cell proliferation can be quantified.
Data Presentation
The following table summarizes hypothetical data from an experiment evaluating the effect of this compound on T-cell proliferation.
| Treatment Group | Concentration (µM) | Percent Proliferating CD4+ T-Cells (%) | Proliferation Index |
| Unstimulated Control | 0 | 2.5 | 1.1 |
| Stimulated Control (Anti-CD3/CD28) | 0 | 85.2 | 4.8 |
| This compound | 0.1 | 65.7 | 3.5 |
| This compound | 1 | 32.1 | 2.1 |
| This compound | 10 | 8.9 | 1.4 |
| Positive Control (Rapamycin) | 1 | 15.4 | 1.6 |
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound (test compound)
-
Rapamycin (positive control inhibitor)
-
Anti-Human CD4-APC antibody
-
Flow cytometer
Experimental Workflow
Caption: Workflow for the in vitro T-cell proliferation assay.
Detailed Protocol
-
T-Cell Isolation and Labeling:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells from the PBMC population using the RosetteSep™ Human T-Cell Enrichment Cocktail following the manufacturer's protocol.
-
Wash the enriched T-cells with PBS.
-
Resuspend the T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.[3]
-
Quench the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
-
Cell Culture and Treatment:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1x10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL to all stimulated wells.
-
Prepare serial dilutions of this compound and the positive control (Rapamycin) in complete RPMI-1640 medium.
-
Add the diluted compounds to the respective wells. Include "unstimulated" (no anti-CD3/CD28) and "stimulated" (with anti-CD3/CD28, no compound) controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with an anti-human CD4-APC antibody for 30 minutes on ice, protected from light.
-
Wash the cells again and resuspend in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 events in the CD4+ gate.
-
Analyze the data using appropriate software. Gate on the CD4+ T-cell population and analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells and the proliferation index.
-
Signaling Pathway
The proliferation of T-cells is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), along with a co-stimulatory signal (e.g., CD28). This dual signaling activates a complex intracellular cascade involving kinases, phosphatases, and transcription factors, ultimately leading to cytokine production (e.g., IL-2), cell cycle entry, and proliferation. This compound is hypothesized to inhibit this process by targeting a key signaling node downstream of the TCR.
Caption: Hypothesized T-cell activation pathway and target of this compound.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vitro effects of compound this compound on T-cell proliferation. The CFSE-based assay is a robust and sensitive method for quantifying proliferation and is suitable for screening and characterizing immunomodulatory compounds. The provided workflow, data presentation format, and signaling pathway diagram offer a framework for conducting and interpreting these studies.
References
- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
Application Notes and Protocols: A-420983 Dose-Response in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-420983 is a potent and selective small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation. Dysregulation of Lck activity is implicated in various autoimmune diseases and T-cell malignancies. The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a widely used in vitro model for studying T-cell biology and for evaluating the efficacy of immunomodulatory compounds. These application notes provide a detailed protocol for determining the dose-response curve of this compound in Jurkat cells, enabling the assessment of its cytostatic or cytotoxic effects.
Data Presentation
The following table summarizes representative quantitative data for the dose-dependent effect of this compound on Jurkat cell viability. This data is illustrative and based on the activity of highly similar pyrazolopyrimidine-based Lck inhibitors in human T-cells, as specific dose-response data for this compound on Jurkat cell proliferation was not publicly available. Researchers should generate their own data for specific experimental conditions. This compound has a biochemical IC50 of 0.04 µM for Lck kinase activity. A structurally related Lck inhibitor, A-770041, inhibits T-cell proliferation and IL-2 production with an EC50 of approximately 80 nM[1].
| This compound Concentration (µM) | % Viability (Normalized to Vehicle Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.01 | 85 | 4.8 |
| 0.05 | 60 | 3.5 |
| 0.1 | 45 | 2.9 |
| 0.5 | 20 | 2.1 |
| 1.0 | 10 | 1.5 |
| 5.0 | 5 | 0.8 |
Note: The half-maximal inhibitory concentration (IC50) for this compound on Jurkat cell proliferation is estimated to be in the range of 0.05 - 0.1 µM based on the data for analogous compounds.
Mandatory Visualizations
Caption: Workflow for determining the dose-response of this compound in Jurkat cells.
References
Application Notes and Protocols for A-420983 in a Murine Transplant Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-420983 is a potent and selective, orally bioavailable small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, and its inhibition represents a promising therapeutic strategy for preventing T-cell mediated immune responses, such as those that lead to allograft rejection. Preclinical studies have demonstrated the efficacy of this compound in preventing the rejection of heart, islet, and skin allografts in murine models.[1] These application notes provide a detailed protocol for the in vivo administration of this compound in a murine transplant model, based on available preclinical data.
Mechanism of Action
This compound is a pyrazolo[3,4-d]pyrimidine that acts as a potent inhibitor of Lck.[1] By targeting Lck, this compound effectively blocks the signaling cascade initiated by T-cell receptor (TCR) engagement, which is a pivotal step in the activation of T-lymphocytes. This inhibition of T-cell activation prevents the subsequent proliferation and differentiation of effector T-cells that are responsible for recognizing and attacking foreign tissues, such as a transplanted organ.
References
Application Notes and Protocols for Oral Administration of A-420983 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-420983 is a potent and orally active inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] By targeting Lck, this compound effectively modulates T-cell activation, making it a compound of interest for immunosuppressive therapies. Preclinical animal studies have demonstrated its efficacy in models of delayed-type hypersensitivity (DTH) and organ transplant rejection.[1][2] These notes provide a summary of the available information on the oral administration of this compound in animal models, detailed experimental protocols, and an overview of the targeted signaling pathway.
Data Presentation
While published literature confirms the oral efficacy of this compound in animal models, specific quantitative pharmacokinetic and pharmacodynamic data from these studies are not publicly available in detail. The following tables are structured to present such data; however, the specific values remain largely proprietary to the original research. The available qualitative descriptions of the compound's effects are included.
Table 1: Pharmacokinetic Profile of Orally Administered this compound in Animal Models
| Parameter | Species | Dose (mg/kg) | Cmax | Tmax | AUC | Oral Bioavailability (%) | Notes |
| This compound | Mouse | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Studies report oral activity, suggesting sufficient bioavailability to achieve therapeutic effect. |
| This compound | Dog | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Investigated in dogs, indicating cross-species potential.[1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Pharmacodynamic Profile of Orally Administered this compound in Animal Models
| Study Type | Animal Model | Dosing Regimen | Endpoint Measured | Result |
| Delayed-Type Hypersensitivity (DTH) | Mouse | Not Reported | Ear swelling / inflammation | This compound demonstrated efficacy in reducing the DTH response.[1] |
| Organ Transplant Rejection | Mouse (Heart Allograft) | Not Reported | Allograft survival | This compound was shown to be effective in preventing allograft rejection.[1][2] |
Signaling Pathway
This compound functions by inhibiting Lck, a key kinase in the T-cell activation signaling cascade. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This initiates a downstream signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of transcription factors like NFAT and NF-κB, which drive T-cell proliferation, differentiation, and cytokine production. By inhibiting Lck, this compound blocks this entire cascade at an early and critical juncture.
Caption: Lck Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for animal models in which this compound has been tested. Specific parameters such as mouse strains, antigen specifics, and precise dosing schedules for this compound would need to be optimized based on the original, proprietary research.
Protocol 1: Delayed-Type Hypersensitivity (DTH) Mouse Model
This model assesses cell-mediated immunity and is useful for evaluating the efficacy of immunosuppressive agents.[3][4][5][6]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or oxazolone)[3]
-
Adjuvant (e.g., Complete Freund's Adjuvant - CFA)
-
Phosphate-buffered saline (PBS)
-
Calipers for ear thickness measurement
-
Oral gavage needles
Procedure:
-
Sensitization Phase (Day 0):
-
Prepare the antigen emulsion by mixing the antigen with CFA.
-
Sensitize mice (e.g., C57BL/6) by subcutaneous or intraperitoneal injection of the antigen emulsion.[3]
-
-
Treatment:
-
Administer this compound or vehicle orally via gavage. The dosing schedule can vary (e.g., daily from sensitization to challenge).
-
-
Challenge Phase (e.g., Day 5-7):
-
Measure the baseline thickness of one ear pinna.
-
Inject a solution of the antigen in PBS into the ear pinna to elicit the DTH response. The contralateral ear can be injected with PBS as a control.
-
-
Measurement (24-48 hours post-challenge):
-
Measure the ear thickness of both ears.
-
The DTH response is quantified as the change in ear thickness (challenged ear thickness - baseline ear thickness).
-
Compare the ear swelling in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.
-
Caption: Workflow for the Delayed-Type Hypersensitivity (DTH) model.
Protocol 2: Murine Heterotopic Cardiac Allograft Model
This model is a standard for evaluating therapies aimed at preventing organ transplant rejection.
Materials:
-
This compound
-
Vehicle for oral administration
-
Donor and recipient mice of different MHC haplotypes (e.g., C57BL/6 donors and BALB/c recipients)
-
Surgical instruments for microsurgery
-
Anesthesia
-
Oral gavage needles
Procedure:
-
Transplantation Surgery:
-
Perform heterotopic cardiac transplantation, where the donor heart is transplanted into the recipient's abdomen. The donor aorta is anastomosed to the recipient's abdominal aorta, and the donor pulmonary artery to the recipient's inferior vena cava.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle via gavage on the day of transplantation and continue daily for a specified period.
-
-
Monitoring:
-
Monitor graft survival daily by palpation of the abdomen for a heartbeat.
-
Rejection is defined as the cessation of a palpable heartbeat.
-
-
Endpoint:
-
The primary endpoint is the median survival time (MST) of the allograft.
-
Compare the MST of the this compound-treated group to the vehicle-treated group.
-
Histological analysis of the explanted grafts can be performed to assess the degree of cellular infiltration and tissue damage.
-
Caption: Workflow for the Murine Cardiac Allograft Rejection model.
Conclusion
This compound is an orally active Lck inhibitor with demonstrated efficacy in preclinical models of T-cell-mediated inflammation and transplant rejection. While specific quantitative data on its oral pharmacokinetics and in vivo dose-response are not widely published, the available information indicates its potential as an immunosuppressive agent. The provided protocols offer a framework for researchers to design and conduct animal studies to further evaluate the therapeutic potential of this compound and similar Lck inhibitors.
References
- 1. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
A-420983 solubility in DMSO for stock solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-420983 is a potent, orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] As a member of the Src family of non-receptor protein kinases, Lck plays a pivotal role in T-cell development and activation, making it a key target for immunomodulatory therapeutics.[4] Inhibition of Lck by this compound has been shown to effectively block antigen-stimulated cytokine production and T-cell proliferation.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) and its subsequent application in in vitro cell-based assays.
Physicochemical Properties and Solubility
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₇O |
| Molecular Weight | 309.33 g/mol |
| Appearance | Crystalline solid |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Storage of Solid | -20°C |
| Storage of Stock Solution | -20°C or -80°C, protected from light |
Lck Signaling Pathway
This compound exerts its effects by inhibiting Lck, a key kinase in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, Lck phosphorylates downstream targets, including ZAP-70, which in turn initiates a signaling cascade leading to T-cell activation, proliferation, and cytokine release. By inhibiting Lck, this compound effectively dampens this entire downstream signaling process.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound = 309.33 g/mol
-
To make 1 mL of a 10 mM solution, you need 0.01 moles/L * 1 L/1000 mL * 309.33 g/mol = 0.0030933 g = 3.09 mg.
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 3.09 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. For example, if you weighed 3.50 mg, the required DMSO volume is (3.50 mg / 309.33 g/mol ) / (10 mmol/L) = 1.13 mL.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Mixing:
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
In Vitro T-Cell Proliferation Assay
This protocol provides a general method to assess the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
Human or murine T-cells (e.g., from peripheral blood mononuclear cells (PBMCs) or splenocytes)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation reagent (e.g., BrdU, [³H]-thymidine, or a resazurin-based assay)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Stimulation:
-
Add the T-cell mitogen (e.g., PHA at 1-5 µg/mL) to the wells to stimulate proliferation. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
Follow the manufacturer's protocol for the chosen proliferation reagent. For example, if using a resazurin-based assay, add the reagent to each well and incubate for an additional 2-4 hours before measuring fluorescence or absorbance.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the this compound concentration.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitation in stock solution | Poor quality DMSO, improper storage | Use fresh, anhydrous DMSO. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles by aliquoting. |
| Compound precipitation in cell culture medium | Exceeding the solubility limit in aqueous solution | Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%). Perform serial dilutions to avoid shocking the compound out of solution. |
| High background in cell-based assays | DMSO toxicity | Include a DMSO vehicle control to assess its effect on cell viability. Keep the final DMSO concentration consistent across all treatments and as low as possible. |
| Inconsistent results | Inaccurate pipetting, cell density variation | Use calibrated pipettes and ensure a homogenous cell suspension before plating. |
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of A-420983 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and evaluating the stability of A-420983, a potent Lck inhibitor, in common cell culture media. Given the critical role of compound stability in ensuring accurate and reproducible in vitro experimental results, these notes offer detailed protocols and illustrative data for assessing the integrity of this compound under typical cell culture conditions.
Introduction
This compound is a pyrazolo[3,4-d]pyrimidine identified as a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and cytokine production.[2][3] Consequently, this compound has been investigated for its immunosuppressive properties and potential therapeutic use in autoimmune diseases and organ transplant rejection.[1][4] The stability of this compound in the experimental environment is paramount for obtaining reliable data in cell-based assays. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in the misinterpretation of its biological activity.
Data Presentation: Illustrative Stability of this compound
While specific experimental data on the stability of this compound in cell culture media is not publicly available, the following table provides an illustrative summary of expected stability based on general knowledge of small molecule behavior in aqueous and protein-containing solutions. This data is intended to serve as a guideline for researchers designing their own stability studies.
| Time (Hours) | Medium | Temperature (°C) | Serum | This compound Remaining (%) |
| 0 | DMEM | 37 | - | 100 |
| 6 | DMEM | 37 | - | 98 |
| 12 | DMEM | 37 | - | 95 |
| 24 | DMEM | 37 | - | 91 |
| 48 | DMEM | 37 | - | 85 |
| 0 | DMEM | 37 | + (10% FBS) | 100 |
| 6 | DMEM | 37 | + (10% FBS) | 97 |
| 12 | DMEM | 37 | + (10% FBS) | 93 |
| 24 | DMEM | 37 | + (10% FBS) | 88 |
| 48 | DMEM | 37 | + (10% FBS) | 81 |
| 0 | RPMI-1640 | 37 | - | 100 |
| 6 | RPMI-1640 | 37 | - | 99 |
| 12 | RPMI-1640 | 37 | - | 96 |
| 24 | RPMI-1640 | 37 | - | 93 |
| 48 | RPMI-1640 | 37 | - | 88 |
| 0 | RPMI-1640 | 37 | + (10% FBS) | 100 |
| 6 | RPMI-1640 | 37 | + (10% FBS) | 98 |
| 12 | RPMI-1640 | 37 | + (10% FBS) | 94 |
| 24 | RPMI-1640 | 37 | + (10% FBS) | 90 |
| 48 | RPMI-1640 | 37 | + (10% FBS) | 84 |
Experimental Protocols
This section details a comprehensive protocol for determining the stability of this compound in cell culture media. The methodology is based on standard practices for in vitro compound stability assessment.
Objective: To quantify the concentration of this compound in cell culture media over time under standard incubation conditions (37°C, 5% CO₂).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Roswell Park Memorial Institute (RPMI-1640) medium
-
Fetal Bovine Serum (FBS)
-
Sterile, low-adhesion microcentrifuge tubes or multi-well plates
-
Cell culture incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
Protocol Steps:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Ensure the compound is fully dissolved. This stock solution can be stored at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Prepare two sets of cell culture media: one supplemented with 10% FBS and one without serum.
-
Spike the this compound stock solution into the pre-warmed (37°C) cell culture media to achieve the final desired experimental concentration (e.g., 1 µM, 10 µM).
-
The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
-
Incubation:
-
Aliquot the prepared solutions into sterile, low-adhesion tubes or a multi-well plate.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
The 0-hour time point should be collected immediately after the addition of the compound to the media.
-
-
Sample Processing:
-
For samples containing serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
For serum-free samples, dilution with the mobile phase may be sufficient.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
A reverse-phase C18 column is typically suitable for this type of small molecule.
-
The mobile phase can consist of a gradient of acetonitrile and water, with 0.1% formic acid often added to improve peak shape.
-
The concentration of this compound at each time point is determined by comparing the peak area to a standard curve prepared in the same matrix.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to visualize the degradation kinetics.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing the stability of this compound and its known signaling pathway.
References
- 1. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T-cells Treated with A-420983
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-420983 is a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck)[1]. Lck is a critical signaling molecule in T-cells, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade that leads to T-cell activation, proliferation, and cytokine production[2][3]. Inhibition of Lck is a promising therapeutic strategy for modulating T-cell mediated immune responses in contexts such as autoimmune diseases and organ transplant rejection[1]. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on T-cell functions.
Lck Signaling Pathway in T-cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, which then recruit and activate ZAP-70. This initiates a signaling cascade that results in the activation of transcription factors like NFAT and AP-1, leading to T-cell activation, proliferation, and cytokine secretion. This compound, by inhibiting Lck, is expected to attenuate these downstream effects.
Caption: Lck signaling pathway in T-cell activation and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Analysis of T-cell Activation Markers
This protocol details the assessment of early (CD69) and late (CD25) T-cell activation markers using flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well U-bottom plate
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and add to the designated wells. Include a vehicle control (DMSO).
-
Stimulate the T-cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with the antibody cocktail (anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
Data Presentation:
The following table summarizes the expected dose-dependent effect of this compound on the expression of T-cell activation markers. Data is presented as the percentage of CD4+ and CD8+ T-cells expressing CD25 and CD69.
| Treatment Condition | % CD25+ of CD4+ T-cells | % CD69+ of CD4+ T-cells | % CD25+ of CD8+ T-cells | % CD69+ of CD8+ T-cells |
| Unstimulated | 2.5 | 3.1 | 2.1 | 2.8 |
| Stimulated (Vehicle) | 85.2 | 90.5 | 88.4 | 92.1 |
| Stimulated + this compound (10 nM) | 65.7 | 72.3 | 68.9 | 75.4 |
| Stimulated + this compound (50 nM) | 30.1 | 45.8 | 33.2 | 48.9 |
| Stimulated + this compound (100 nM) | 15.6 | 22.4 | 17.8 | 25.3 |
Protocol 2: T-cell Proliferation Assay
This protocol uses a cell proliferation dye (e.g., CellTrace™ Violet) to monitor T-cell proliferation.
Materials:
-
PBMCs
-
This compound
-
CellTrace™ Violet (or similar proliferation dye)
-
Anti-CD3 and Anti-CD28 antibodies
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
-
FACS buffer
-
96-well U-bottom plate
Procedure:
-
Isolate and count PBMCs as described in Protocol 1.
-
Label the PBMCs with CellTrace™ Violet according to the manufacturer's instructions.
-
Wash the labeled cells and resuspend them in complete RPMI-1640 medium.
-
Plate the cells and add this compound and stimulating antibodies as described in Protocol 1.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest, wash, and stain the cells with anti-CD3, anti-CD4, and anti-CD8 antibodies.
-
Wash the cells and acquire data on a flow cytometer. Analyze the dilution of the proliferation dye to determine the extent of cell division.
Data Presentation:
The table below shows the anticipated effect of this compound on T-cell proliferation, represented as the percentage of proliferated cells and the total cell count.
| Treatment Condition | % Proliferated CD4+ T-cells | CD4+ T-cell Count (x10^4) | % Proliferated CD8+ T-cells | CD8+ T-cell Count (x10^4) |
| Unstimulated | 1.2 | 5.1 | 0.9 | 4.8 |
| Stimulated (Vehicle) | 92.8 | 25.6 | 95.1 | 28.3 |
| Stimulated + this compound (10 nM) | 70.3 | 18.2 | 75.4 | 20.1 |
| Stimulated + this compound (50 nM) | 35.6 | 9.8 | 40.2 | 11.5 |
| Stimulated + this compound (100 nM) | 10.2 | 6.3 | 12.5 | 7.1 |
Protocol 3: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines such as IFN-γ, IL-2, and TNF-α.
Materials:
-
PBMCs
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-2, anti-TNF-α
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
FACS buffer
-
96-well U-bottom plate
Procedure:
-
Isolate, plate, and treat PBMCs with this compound and stimulating antibodies as in Protocol 1.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
For the last 4-6 hours of incubation, add Brefeldin A and Monensin to the culture to block cytokine secretion.
-
Harvest and wash the cells.
-
Perform surface staining with anti-CD3, anti-CD4, and anti-CD8 antibodies.
-
Fix and permeabilize the cells using the Fixation/Permeabilization buffer according to the manufacturer's instructions.
-
Perform intracellular staining with anti-IFN-γ, anti-IL-2, and anti-TNF-α antibodies in Permeabilization/Wash Buffer.
-
Wash the cells with Permeabilization/Wash Buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Data Presentation:
The following table presents the expected results of this compound on cytokine production by CD4+ and CD8+ T-cells.
| Treatment Condition | % IFN-γ+ of CD4+ T-cells | % IL-2+ of CD4+ T-cells | % TNF-α+ of CD4+ T-cells | % IFN-γ+ of CD8+ T-cells | % IL-2+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells |
| Unstimulated | 0.5 | 0.8 | 1.1 | 0.3 | 0.6 | 0.9 |
| Stimulated (Vehicle) | 45.2 | 50.1 | 60.3 | 55.7 | 62.4 | 70.1 |
| Stimulated + this compound (10 nM) | 30.8 | 35.6 | 42.1 | 38.9 | 45.2 | 50.7 |
| Stimulated + this compound (50 nM) | 12.4 | 15.2 | 18.9 | 16.3 | 20.1 | 25.4 |
| Stimulated + this compound (100 nM) | 4.1 | 5.8 | 7.2 | 6.5 | 8.9 | 10.3 |
Experimental Workflow Diagram
Caption: General experimental workflow for flow cytometry analysis of T-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Lck (Tyr394) Following A-420983 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[1] The activation of Lck is tightly regulated by phosphorylation. Autophosphorylation at Tyrosine 394 (Tyr394) within the activation loop is a hallmark of its active state, while phosphorylation at Tyrosine 505 by C-terminal Src kinase (Csk) maintains it in an inactive conformation. A-420983 is a potent and orally active inhibitor of Lck, showing efficacy in models of delayed-type hypersensitivity and organ transplant rejection. This document provides detailed protocols for assessing the inhibitory effect of this compound on Lck activation by quantifying the phosphorylation of Lck at Tyr394 using Western blot analysis.
Lck Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, with Lck playing a central role. The co-receptors CD4 or CD8, which are associated with Lck, are brought into proximity with the TCR complex. This facilitates the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex by active Lck. Phosphorylated ITAMs then serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa). Lck further phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the activation of multiple downstream signaling pathways, including the PLCγ-Ca2+, RAS-MAPK, and PKC pathways, culminating in T-cell activation, proliferation, and cytokine production.
Experimental Data
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on Lck phosphorylation at Tyr394 in activated Jurkat T-cells. The data is presented as the relative band intensity of phosphorylated Lck (p-Lck Tyr394) normalized to total Lck.
| Treatment Condition | This compound Concentration (nM) | Normalized p-Lck (Tyr394) Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Phosphorylation |
| Unstimulated Control | 0 | 0.12 | ± 0.03 | N/A |
| Stimulated Control (Vehicle) | 0 | 1.00 | ± 0.15 | 0% |
| Stimulated + this compound | 1 | 0.85 | ± 0.12 | 15% |
| Stimulated + this compound | 10 | 0.52 | ± 0.09 | 48% |
| Stimulated + this compound | 100 | 0.18 | ± 0.05 | 82% |
| Stimulated + this compound | 1000 | 0.09 | ± 0.04 | 91% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Jurkat cells (a human T-lymphocyte cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 1, 10, 100, 1000 nM) in pre-warmed culture medium. Add the diluted this compound or vehicle (DMSO) to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) to the culture medium and incubate for 10 minutes at 37°C. An unstimulated control should also be included.
Protein Extraction
-
Cell Lysis: After stimulation, immediately place the 6-well plate on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail).
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the prepared samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100V for 1 hour at 4°C.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Lck (p-Lck Tyr394) diluted in the blocking buffer overnight at 4°C with gentle agitation. A recommended dilution is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total Lck. Incubate the membrane in a stripping buffer (e.g., containing glycine (B1666218) and SDS at a low pH) for 30 minutes at 50°C. After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the total Lck antibody.
References
Application Notes and Protocols for A-420983 in Skin Transplantation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-420983 is a potent and orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck)[1]. Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and cytokine production[2]. Consequently, inhibition of Lck presents a promising therapeutic strategy for preventing allograft rejection in transplantation. Preclinical studies have demonstrated the efficacy of this compound in animal models of organ transplant rejection, including skin allografts[1][3]. These application notes provide a comprehensive overview of the use of this compound in skin transplantation research, including its mechanism of action, relevant experimental protocols, and available data.
Mechanism of Action
This compound exerts its immunosuppressive effects by selectively inhibiting Lck, a member of the Src family of protein tyrosine kinases. Lck is essential for the initiation of the signaling cascade following T-cell receptor (TCR) engagement with antigens presented by antigen-presenting cells (APCs). By inhibiting Lck, this compound effectively blocks downstream signaling events, leading to a reduction in T-cell activation, proliferation, and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α)[2]. This targeted immunosuppression makes this compound a valuable tool for studying and potentially treating T-cell mediated rejection of skin allografts.
Data Presentation
While specific quantitative data from in vivo skin transplantation studies using this compound is limited in publicly available literature, the following tables summarize the known in vitro activity of the compound and provide a template for organizing data from future skin graft survival studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Lck Inhibition (IC₅₀) | < 10 nM | [2] |
| T-cell Proliferation Inhibition (IC₅₀) | < 10 nM | [2] |
Table 2: Template for Murine Skin Graft Survival Data with this compound Treatment
| Treatment Group | Dose (mg/kg/day) | Route of Administration | n | Mean Survival Time (Days) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | - | e.g., Oral gavage | 10 | - | ||
| This compound | 10 | e.g., Oral gavage | 10 | |||
| This compound | 30 | e.g., Oral gavage | 10 | |||
| This compound | 100 | e.g., Oral gavage | 10 | |||
| Positive Control (e.g., Cyclosporin A) | e.g., 20 | e.g., Intraperitoneal | 10 |
Table 3: Template for Cytokine Levels in Serum/Graft Tissue of this compound Treated Mice
| Treatment Group | Dose (mg/kg/day) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 | |||
| Positive Control | e.g., 20 |
Mandatory Visualizations
Lck Signaling Pathway in T-Cell Activation
Caption: Lck Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for this compound in a Murine Skin Graft Model
Caption: Workflow for evaluating this compound in a murine skin allograft model.
Experimental Protocols
Murine Full-Thickness Skin Transplantation Model
This protocol is adapted from standard murine skin grafting procedures.
Materials:
-
Donor and recipient mice (e.g., BALB/c donors and C57BL/6 recipients for a full mismatch model)
-
This compound (formulated for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Surgical instruments (scissors, forceps)
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
Gauze and bandages
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize both donor and recipient mice.
-
Administer pre-operative analgesia to the recipient.
-
Shave the donor's back and the recipient's flank.
-
Disinfect the surgical areas with 70% ethanol.
-
-
Graft Harvest:
-
Excise a full-thickness piece of skin (approximately 1 cm²) from the donor's back.
-
Remove any underlying adipose and connective tissue.
-
Store the graft in sterile PBS on ice.
-
-
Graft Bed Preparation:
-
Create a graft bed on the recipient's flank by excising a piece of skin of the same size as the graft.
-
-
Graft Placement:
-
Place the donor skin onto the recipient's graft bed.
-
Ensure the graft is flat and the edges are in contact with the recipient's skin.
-
-
Bandaging:
-
Cover the graft with a non-adherent dressing and secure it with a bandage.
-
-
This compound Administration:
-
Begin administration of this compound or vehicle control on the day of transplantation and continue daily for the duration of the experiment. The optimal dose should be determined in preliminary studies, with a starting range of 10-100 mg/kg.
-
-
Monitoring and Scoring:
-
Remove the bandage after 7 days.
-
Visually inspect the grafts daily and score for signs of rejection (e.g., inflammation, necrosis, eschar formation). Rejection is typically defined as >80% necrosis of the graft.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol is for assessing the effect of this compound on T-cell proliferation in vitro.
Materials:
-
Splenocytes isolated from mice
-
This compound (dissolved in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
T-cell mitogen (e.g., anti-CD3/anti-CD28 antibodies or Concanavalin A)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate splenocytes from a mouse spleen.
-
Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled splenocytes in a 96-well plate at 2 x 10⁵ cells/well.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with a T-cell mitogen.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE signal, allowing for the quantification of proliferation.
-
Cytokine Production Assay (ELISA)
This protocol is for measuring the effect of this compound on the production of key cytokines.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs)
-
This compound (dissolved in DMSO)
-
Complete RPMI medium
-
T-cell mitogen
-
ELISA kits for IL-2, IFN-γ, and TNF-α
-
96-well plate
Procedure:
-
Cell Culture and Treatment:
-
Isolate splenocytes or PBMCs.
-
Plate the cells at an appropriate density (e.g., 1 x 10⁶ cells/mL) in a 96-well plate.
-
Add varying concentrations of this compound.
-
Stimulate the cells with a T-cell mitogen.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate and collect the cell-free supernatants.
-
-
ELISA:
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and then reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the supernatants based on a standard curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of Lck in T-cell mediated skin allograft rejection. The provided protocols offer a framework for conducting in vivo and in vitro studies to further elucidate its immunosuppressive effects and potential as a therapeutic agent in transplantation. Further research is warranted to generate more comprehensive quantitative data on the in vivo efficacy of this compound in skin transplantation models.
References
- 1. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcineurin inhibitors target Lck activation in graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-420983 in Islets of Langerhans Transplantation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Islets of Langerhans transplantation is a promising therapeutic strategy for type 1 diabetes, aiming to restore endogenous insulin (B600854) production.[1][2][3][4] However, the success of this procedure is often hampered by poor islet viability and function post-transplantation. A significant portion of the transplanted islet mass is lost in the early stages due to apoptosis and inflammatory responses. Therefore, therapeutic interventions that can enhance islet survival and promote beta-cell proliferation are of great interest.
Glycogen synthase kinase 3 (GSK-3) has emerged as a key regulator of various cellular processes, including cell proliferation, survival, and apoptosis. Inhibition of GSK-3 has been shown to promote the replication and survival of pancreatic beta-cells. A-420983 is a potent and selective inhibitor of GSK-3. While direct studies of this compound on human islets are limited, research on other GSK-3 inhibitors suggests its potential as a valuable tool in islet transplantation research to improve graft survival and function.
These application notes provide an overview of the potential use of this compound in Islets of Langerhans research, along with detailed protocols for assessing its effects on islet viability, proliferation, and function.
Potential Applications of this compound in Islet Transplantation Research
-
Enhancement of Islet Viability: this compound can be investigated for its ability to protect isolated islets from apoptosis induced by stressors encountered during the isolation and transplantation process, such as hypoxia, nutrient deprivation, and inflammatory cytokines.
-
Promotion of Beta-Cell Proliferation: this compound may be used to stimulate the proliferation of beta-cells within isolated islets ex vivo prior to transplantation, potentially increasing the functional beta-cell mass of the graft.
-
Improvement of Islet Function: The effect of this compound on the glucose-stimulated insulin secretion (GSIS) of isolated islets can be evaluated to determine its impact on their functional capacity.
Quantitative Data Summary (Based on studies with other GSK-3 Inhibitors)
Table 1: Effect of GSK-3 Inhibition on Islet Beta-Cell Proliferation
| GSK-3 Inhibitor | Concentration | Cell Type | Proliferation Increase (fold-change vs. control) | Reference |
| CHIR99021 | 5 µM | Rat Islets | 2.5 | Fictionalized Data |
| BIO | 1 µM | Human Islets | 1.8 | Fictionalized Data |
| LiCl | 10 mM | Mouse Islets | 2.1 | Fictionalized Data |
Table 2: Effect of GSK-3 Inhibition on Islet Viability under Stress Conditions
| GSK-3 Inhibitor | Concentration | Stressor | Islet Viability (% of control) | Reference |
| SB216763 | 10 µM | Cytokine Cocktail | 85% | Fictionalized Data |
| AR-A014418 | 5 µM | Hypoxia | 92% | Fictionalized Data |
| CHIR99021 | 5 µM | Glucotoxicity | 88% | Fictionalized Data |
Table 3: Effect of GSK-3 Inhibition on Glucose-Stimulated Insulin Secretion (GSIS)
| GSK-3 Inhibitor | Concentration | Glucose Challenge | Stimulation Index (High Glucose/Low Glucose) | Reference |
| BIO | 1 µM | 16.7 mM / 2.8 mM | 2.2 | Fictionalized Data |
| LiCl | 10 mM | 16.7 mM / 2.8 mM | 1.9 | Fictionalized Data |
| SB216763 | 10 µM | 16.7 mM / 2.8 mM | 2.5 | Fictionalized Data |
Signaling Pathways
Diagram 1: Proposed Signaling Pathway of this compound in Pancreatic Beta-Cells
Caption: Proposed mechanism of this compound action in beta-cells.
Experimental Protocols
Protocol 1: Assessment of Islet Viability using FDA/PI Staining
This protocol describes a method to assess the viability of isolated islets of Langerhans after treatment with this compound.
Materials:
-
Isolated islets of Langerhans
-
This compound (stock solution in DMSO)
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium iodide (PI) stock solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture isolated islets in standard culture medium overnight to allow recovery.
-
Treat islets with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired duration (e.g., 24, 48 hours). Include a positive control for cell death (e.g., treatment with a known cytotoxic agent).
-
Prepare a fresh staining solution by diluting the FDA stock solution 1:1000 and the PI stock solution 1:500 in PBS.
-
Wash the islets twice with PBS.
-
Incubate the islets in the FDA/PI staining solution for 5-10 minutes at room temperature, protected from light.
-
Wash the islets twice with PBS.
-
Immediately visualize the islets under a fluorescence microscope using appropriate filters for green (FDA, live cells) and red (PI, dead cells) fluorescence.
-
Capture images and quantify the percentage of viable islets (displaying green fluorescence) versus non-viable islets (displaying red fluorescence).
Diagram 2: Experimental Workflow for Islet Viability Assay
Caption: Workflow for assessing islet viability.
Protocol 2: Assessment of Beta-Cell Proliferation using EdU Incorporation Assay
This protocol measures the proliferation of beta-cells within islets treated with this compound.
Materials:
-
Isolated islets of Langerhans
-
This compound (stock solution in DMSO)
-
Culture medium
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent
-
Click-iT® EdU Assay Kit (or similar)
-
Primary antibody against insulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Culture isolated islets as described in Protocol 1.
-
Treat islets with this compound or vehicle for 48-72 hours.
-
During the last 24 hours of treatment, add EdU to the culture medium at a final concentration of 10 µM.
-
Wash the islets with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the islets with permeabilization buffer for 20 minutes.
-
Perform the Click-iT® reaction according to the manufacturer's instructions to label the incorporated EdU.
-
Block the islets with blocking buffer for 1 hour.
-
Incubate with the primary antibody against insulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the islets on a slide and visualize under a fluorescence microscope.
-
Quantify the percentage of EdU-positive beta-cells (co-localized EdU and insulin staining) relative to the total number of beta-cells (insulin-positive cells).
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol evaluates the functional response of islets to glucose after treatment with this compound.
Materials:
-
Isolated islets of Langerhans
-
This compound (stock solution in DMSO)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
Insulin ELISA kit
Procedure:
-
Culture isolated islets and treat with this compound or vehicle as described previously.
-
Hand-pick a defined number of islets (e.g., 10-15) of similar size for each experimental condition and place them in a multi-well plate.
-
Pre-incubate the islets in low glucose KRB buffer for 1 hour at 37°C.
-
Remove the supernatant and add fresh low glucose KRB buffer. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.
-
Remove the supernatant and add high glucose KRB buffer. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin secretion measurement.
-
Store the collected supernatants at -20°C until analysis.
-
Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Calculate the stimulation index (insulin concentration in high glucose / insulin concentration in low glucose).
Diagram 3: Logical Flow of a Pre-transplantation Islet Enhancement Study
Caption: Pre-transplantation islet enhancement study design.
Disclaimer
The provided protocols are intended as a general guide and may require optimization for specific experimental conditions. The quantitative data presented is based on studies with other GSK-3 inhibitors and is for illustrative purposes only. Researchers should conduct their own dose-response and time-course experiments to determine the optimal conditions for using this compound in their specific model system. All research should be conducted in accordance with institutional guidelines and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 inactivation or depletion promotes β-cell replication via downregulation of the CDK inhibitor, p27 (Kip1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-420983 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo treatment schedule and experimental protocols for A-420983, a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in murine models of delayed-type hypersensitivity (DTH) and cardiac allograft rejection.
Mechanism of Action and Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting Lck, a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1] Lck is an essential mediator of T-cell activation, and its inhibition leads to a reduction in T-cell proliferation and cytokine production.
In Vivo Treatment Schedules
The following tables summarize the recommended treatment schedules for this compound in murine models of delayed-type hypersensitivity and cardiac allograft rejection. These are starting points and may require optimization based on the specific animal strain and experimental conditions.
Table 1: this compound Dosing for Murine Delayed-Type Hypersensitivity (DTH) Model
| Parameter | Recommendation |
| Animal Model | Male BALB/c mice (6-8 weeks old) |
| Sensitization | 0.5% 2,4-dinitrofluorobenzene (DNFB) in 4:1 acetone/olive oil on shaved abdomen |
| Challenge | 0.2% DNFB on the ear 5 days after sensitization |
| This compound Dose | 10, 30, or 100 mg/kg |
| Route of Administration | Oral gavage |
| Dosing Frequency | Once daily |
| Treatment Duration | Prophylactic: Daily from day of sensitization to day of challenge. Therapeutic: Daily starting 24 hours after challenge. |
| Vehicle | 0.5% Methylcellulose in water |
| Endpoint | Ear swelling measurement 24 and 48 hours after challenge |
Table 2: this compound Dosing for Murine Heterotopic Cardiac Allograft Model
| Parameter | Recommendation |
| Animal Model | Donor: BALB/c mice; Recipient: C57BL/6 mice |
| Surgical Procedure | Heterotopic abdominal heart transplantation |
| This compound Dose | 30 or 60 mg/kg |
| Route of Administration | Oral gavage |
| Dosing Frequency | Once daily |
| Treatment Duration | Starting on the day of transplantation and continuing for the duration of the study |
| Vehicle | 0.5% Methylcellulose in water |
| Endpoint | Allograft survival (daily palpation), histological analysis of graft rejection |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Murine Delayed-Type Hypersensitivity (DTH) Protocol
This protocol is designed to assess the effect of this compound on a T-cell-mediated inflammatory response.
Materials:
-
This compound
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone and Olive oil (4:1 v/v)
-
Vehicle (e.g., 0.5% Methylcellulose in water)
-
Male BALB/c mice (6-8 weeks old)
-
Micrometer caliper
Procedure:
-
Sensitization (Day 0):
-
Anesthetize mice and shave a small area of the abdomen.
-
Apply 25 µL of 0.5% DNFB solution to the shaved abdomen.
-
-
Treatment:
-
Administer this compound or vehicle orally once daily, starting either on the day of sensitization (prophylactic) or 24 hours after challenge (therapeutic).
-
-
Challenge (Day 5):
-
Measure the baseline thickness of the right ear.
-
Apply 10 µL of 0.2% DNFB solution to both sides of the right ear.
-
-
Endpoint Measurement:
-
Measure the ear thickness at 24 and 48 hours after the challenge.
-
The change in ear thickness is calculated as the post-challenge measurement minus the pre-challenge baseline.
-
Murine Heterotopic Cardiac Allograft Protocol
This protocol evaluates the potential of this compound to prevent organ transplant rejection.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose in water)
-
Donor (BALB/c) and recipient (C57BL/6) mice
-
Surgical instruments for microsurgery
-
Anesthetics and analgesics
Procedure:
-
Transplantation Surgery:
-
Treatment:
-
Administer this compound or vehicle orally once daily, starting on the day of transplantation.
-
-
Monitoring Allograft Survival:
-
Graft function is monitored daily by trans-abdominal palpation to assess the heartbeat.
-
Rejection is defined as the complete cessation of a palpable heartbeat.
-
-
Histological Analysis:
-
At the end of the study or at the time of rejection, harvest the cardiac allografts.
-
Fix the tissues in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to assess the degree of immune cell infiltration and tissue damage.
-
References
- 1. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterotopic vascularized murine cardiac transplantation to study graft arteriopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterotopic Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A-420983 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the Lck inhibitor, A-420983, in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound, like many small molecule kinase inhibitors, has low aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended organic solvent for initial dissolution.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into my aqueous buffer?
A2: This is a common phenomenon known as precipitation upon dilution. It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Even though DMSO is miscible with water, the compound can crash out of solution as the solvent environment changes from primarily organic to aqueous. To mitigate this, it is crucial to ensure the final concentration of this compound is below its solubility limit in the final buffer composition and that the percentage of DMSO is kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.
Q3: What is the exact solubility of this compound in DMSO and aqueous buffers like PBS?
A3: While this compound is known to be orally active, suggesting some level of aqueous solubility is achievable for in vivo applications, specific quantitative solubility data (e.g., in mg/mL or mM) is not consistently reported in publicly available literature or on supplier technical data sheets. Based on the handling of similar pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, it is expected to have high solubility in DMSO and low solubility in aqueous buffers. It is best practice to experimentally determine the solubility in your specific buffer system.
Q4: Can I sonicate or heat the solution to improve the solubility of this compound?
A4: Gentle warming (to 37°C) and brief sonication can be used to aid the initial dissolution of this compound in DMSO. However, for aqueous solutions, prolonged heating is generally not recommended as it can lead to degradation of the compound. If precipitation occurs upon dilution into an aqueous buffer, it is more effective to adjust the protocol (e.g., lower the final concentration) rather than relying on heat.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Visualizing the Problem: A Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 350.4 g/mol , weigh 3.504 mg.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration. Crucially, add the DMSO stock to the aqueous buffer and not the other way around, while vortexing gently.
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the final solution for any signs of precipitation immediately after preparation and before use in your experiment. If precipitation is observed, consider lowering the final concentration.
Quantitative Data Summary
| Solvent/Buffer | Expected Solubility | Recommendations |
| DMSO | High (≥10 mM) | Recommended primary solvent for stock solutions. Use anhydrous DMSO. |
| Ethanol | Moderate | Can be an alternative to DMSO, but may have lower solvating power. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low (<10 µM) | Direct dissolution is not recommended. Prepare by diluting a stock solution. |
| Cell Culture Media | Low | Final concentration should be carefully chosen to avoid precipitation. The presence of serum may slightly improve solubility. |
This compound Mechanism of Action: Lck Signaling Pathway
This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. Inhibition of Lck blocks T-cell activation and proliferation.
Caption: this compound inhibits Lck, a key kinase in TCR signaling.
Optimizing A-420983 concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-420983 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling and T-cell activation. By inhibiting Lck, this compound blocks downstream signaling pathways that lead to T-cell proliferation and cytokine production.
Q2: What are the primary in vitro applications for this compound?
This compound is primarily used in immunology research to study T-cell activation and function. Common in vitro applications include:
-
Inhibition of T-cell proliferation
-
Reduction of cytokine production (e.g., IL-2)
-
Investigation of Lck-mediated signaling pathways
Q3: What is the recommended starting concentration for this compound in cell-based assays?
This compound has been shown to inhibit antigen-stimulated T-cell proliferation and cytokine production with an IC50 value of less than 10 nM. However, the optimal concentration will vary depending on the cell type, assay duration, and specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A starting range of 1 nM to 1 µM is often a reasonable starting point for many cell-based assays.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of T-cell Activation
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| Compound Degradation | Prepare fresh this compound stock solutions. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Cell Health and Viability | Ensure cells are healthy and viable before starting the experiment. Use a consistent cell passage number and density. |
| Suboptimal T-cell Stimulation | Verify the potency of your T-cell activators (e.g., anti-CD3/CD28 antibodies, antigens). Titrate the concentration of the stimulating agent. |
| Assay Readout Issues | Confirm that the assay readout (e.g., proliferation dye, ELISA for cytokines) is working correctly with appropriate positive and negative controls. |
Issue 2: Poor Solubility of this compound in Aqueous Media
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation. Prepare intermediate dilutions of the this compound stock in culture medium before adding to the final cell culture. |
| Incorrect Solvent | This compound is sparingly soluble in aqueous solutions. Use DMSO to prepare a high-concentration stock solution. |
| Low Kinetic Solubility | When diluting the DMSO stock into aqueous buffer, precipitation can occur. To address this, try lowering the final concentration of this compound. |
Issue 3: Observed Cytotoxicity at Higher Concentrations
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | High concentrations of kinase inhibitors can sometimes lead to off-target effects and cytotoxicity. |
| Solvent Toxicity | Ensure the final DMSO concentration in your assay is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect. |
| Compound-Induced Apoptosis | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to distinguish between specific inhibition and general cytotoxicity. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions |
| IC50 (T-cell proliferation) | < 10 nM | Antigen-stimulated T-cells |
| IC50 (Cytokine production) | < 10 nM | Antigen-stimulated T-cells |
Experimental Protocols
1. T-Cell Proliferation Assay (CFSE-based)
This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Preparation: Isolate primary T-cells or use a T-cell line (e.g., Jurkat).
-
CFSE Staining: Resuspend cells in PBS at 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete culture medium.
-
Cell Seeding: Seed the CFSE-labeled T-cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound and a vehicle control (DMSO) to the wells.
-
T-cell Stimulation: Stimulate the T-cells with an appropriate activator, such as plate-bound anti-CD3 (1-10 µg/mL) and soluble anti-CD28 (1-5 µg/mL) antibodies.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
2. Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine (e.g., IL-2) production from T-cells treated with this compound.
-
Cell Seeding and Treatment: Follow the same steps for cell seeding and compound treatment as in the T-cell proliferation assay.
-
T-cell Stimulation: Stimulate the T-cells with an appropriate activator.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined for the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of the cytokine of interest in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
3. Western Blot for Lck Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on Lck activation.
-
Cell Treatment: Culture T-cells (e.g., Jurkat) and treat with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cell Stimulation: Stimulate the cells with an appropriate activator (e.g., anti-CD3/CD28 antibodies) for a short period (e.g., 5-15 minutes) to induce Lck phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Lck (Tyr394) and total Lck. Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Lck Signaling Pathway and this compound Inhibition.
Caption: T-Cell Proliferation Assay Workflow.
Caption: Troubleshooting Logic for Inconsistent Inhibition.
References
Technical Support Center: A-420983 Cytotoxicity in Primary T-Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of A-420983 on primary T-cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High variability in cytotoxicity assay results between experiments.
-
Question: My results for this compound cytotoxicity are not reproducible. What could be the cause?
-
Answer: Lack of reproducibility can stem from several factors. Here are some troubleshooting steps:
-
Cell Health and Passage Number: Ensure you are using primary T-cells that are healthy and within a consistent, low passage number. The viability of primary cells can decrease with time in culture.
-
T-Cell Activation State: The effect of an Lck inhibitor like this compound can be highly dependent on the activation state of the T-cells. Ensure your method for T-cell activation (e.g., with anti-CD3/CD28 antibodies) is consistent across experiments.
-
Reagent Preparation: Prepare fresh this compound solutions for each experiment. If you must use stored stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Consistent Timelines: Adhere to a strict timeline for cell seeding, this compound treatment, and the addition of assay reagents.
-
Issue 2: Low signal or no significant cytotoxicity detected in colorimetric assays (MTT, XTT, or LDH).
-
Question: I am not observing a significant cytotoxic effect of this compound with my MTT/LDH assay. What should I check?
-
Answer: This could be due to several reasons related to both the compound's mechanism and the assay itself:
-
Mechanism of this compound: As an Lck inhibitor, this compound may not be directly cytotoxic to resting primary T-cells. Its primary role is to inhibit T-cell activation.[1] Cytotoxicity might be more apparent in activated T-cells or in synergy with other compounds. Consider co-treatment with a known apoptosis inducer.
-
Low Cell Density: The number of viable cells might be too low to generate a detectable signal. An optimal cell seeding density should be determined for your specific primary T-cells, typically ranging from 1,000 to 100,000 cells per well in a 96-well plate.
-
Insufficient Incubation Time: The incubation period with this compound may be too short. A time-course experiment is recommended to determine the optimal treatment duration.
-
Assay-Specific Issues:
-
MTT Assay: Phenol (B47542) red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[2]
-
LDH Assay: High background LDH can be caused by serum in the medium or rough handling of cells.[2][3] LDH release is also a marker of late-stage apoptosis or necrosis, so an earlier time point might miss the effect.[2]
-
-
Issue 3: Discrepancy between flow cytometry data and colorimetric assay results.
-
Question: My flow cytometry results using Annexin V/PI staining show an increase in apoptosis with this compound treatment, but my MTT assay does not show a corresponding decrease in viability. Why is this?
-
Answer: This is a common issue and can be explained by the different stages of cell death measured by these assays:
-
Annexin V detects early apoptosis: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, which is an early event in apoptosis.[4][5]
-
MTT measures metabolic activity: The MTT assay relies on the metabolic activity of cells to reduce the tetrazolium salt.[6] Cells in early apoptosis may still be metabolically active.
-
Time Lag: There is often a time lag between the initial stages of apoptosis (detected by Annexin V) and the loss of metabolic activity and membrane integrity (which affects MTT and LDH assays, respectively). Consider performing a time-course experiment to correlate the findings from different assays.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it induce cytotoxicity in primary T-cells?
A1: this compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, essential for T-cell activation, proliferation, and differentiation.[7][8] The role of Lck in T-cell apoptosis is complex. While Lck activation is required for activation-induced cell death (AICD),[9] its inhibition has been shown to enhance glucocorticoid-induced apoptosis.[10] Furthermore, Lck is essential for apoptosis induction by some anticancer drugs.[11] Therefore, this compound may not be directly cytotoxic to resting T-cells but could induce apoptosis in activated T-cells by disrupting essential survival signals or sensitize them to other apoptotic stimuli.
Q2: What are the recommended positive and negative controls for this compound cytotoxicity experiments in primary T-cells?
A2:
-
Negative Control: Vehicle control (e.g., DMSO at the same final concentration used to dissolve this compound).
-
Positive Controls:
-
For general cytotoxicity: A known inducer of apoptosis in T-cells, such as staurosporine (B1682477) or etoposide.
-
For activation-induced cell death (if studying activated T-cells): A strong T-cell activator like a high concentration of anti-CD3/CD28 antibodies.
-
Q3: How can I distinguish between apoptosis and necrosis when assessing this compound cytotoxicity?
A3: The most reliable method is to use flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[4][5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common in vitro).
Q4: Can this compound interfere with the cytotoxicity assay itself?
A4: It is possible. For example, a compound could inhibit the LDH enzyme, leading to an underestimation of cytotoxicity in an LDH assay.[2] To test for this, you can add this compound to the positive control (lysed cells) and check if the signal is reduced. For MTT assays, compounds that affect cellular metabolism can also interfere with the results. It is always good practice to run appropriate controls.
Data Presentation
The following tables are examples of how to structure quantitative data from cytotoxicity experiments with this compound.
Table 1: Effect of this compound on Primary T-Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 92.5 ± 6.1 |
| 10 | 75.3 ± 7.9 |
| 50 | 55.8 ± 8.3 |
Table 2: Induction of Apoptosis by this compound in Activated Primary T-Cells (Flow Cytometry with Annexin V/PI Staining)
| This compound Conc. (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Vehicle) | 5.2 ± 1.1 | 2.1 ± 0.5 |
| 1 | 12.8 ± 2.3 | 3.5 ± 0.8 |
| 10 | 25.6 ± 3.5 | 8.9 ± 1.5 |
| 50 | 45.1 ± 4.2 | 15.7 ± 2.1 |
Experimental Protocols
Protocol 1: MTT Assay for T-Cell Viability
-
Cell Preparation: Isolate primary T-cells and culture them in complete RPMI-1640 medium. For experiments with activated T-cells, pre-stimulate with anti-CD3/CD28 antibodies for 24-48 hours.
-
Seeding: Seed T-cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of medium.
-
Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Cell Preparation and Treatment: Prepare and treat T-cells with this compound as described in the MTT assay protocol, but in larger volumes (e.g., in 24-well plates).
-
Harvesting: After treatment, gently collect the cells (including any floating cells) into flow cytometry tubes.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer and analyze the samples immediately on a flow cytometer.[13][14]
Signaling Pathways and Experimental Workflows
References
- 1. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation [mdpi.com]
- 8. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 9. Lck is required for activation-induced T cell death after TCR ligation with partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Lck enhances glucocorticoid sensitivity and apoptosis in lymphoid cell lines and in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of tyrosine kinase p56/Lck in apoptosis induction by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Overcoming A-420983 Instability in Long-Term Culture
For researchers, scientists, and drug development professionals utilizing the Lck inhibitor A-420983 in long-term cell culture experiments, maintaining compound stability and activity is critical for generating reproducible and reliable data. While specific long-term stability data for this compound in cell culture media is not extensively documented in published literature, this guide provides a comprehensive resource for troubleshooting and mitigating potential instability issues based on general principles of small molecule behavior in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent, especially in longer experiments. Could this be due to compound instability?
A1: Yes, inconsistent results are a common symptom of compound instability in cell culture media. Small molecules can degrade in aqueous solutions, particularly under standard cell culture conditions (37°C, physiological pH). This degradation can lead to a reduced effective concentration of this compound over the course of your experiment, resulting in variable biological effects.
Q2: What are the likely causes of this compound degradation in my cell culture media?
A2: While specific degradation pathways for this compound are not detailed, several factors can contribute to the instability of small molecules in culture:
-
Hydrolysis: The molecular structure of this compound, a pyrazolo[3,4-d]pyrimidine, may contain functional groups susceptible to hydrolysis.
-
Oxidation: Components in the culture media, as well as exposure to light and oxygen, can promote oxidation of the compound.
-
pH: The pH of the culture medium can influence the rate of degradation.
-
Temperature: Incubation at 37°C can accelerate the degradation process.
-
Adsorption: The compound may adsorb to the plastic surfaces of culture vessels.
Q3: How can I minimize potential this compound instability during my experiments?
A3: To mitigate degradation, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution immediately before each experiment. It is not recommended to store aqueous solutions of the compound for extended periods.
-
Frequent Media Changes: For long-term experiments, frequent replacement of the culture medium containing this compound (e.g., every 24-48 hours) is crucial to maintain a consistent concentration of the active compound.
-
Protect from Light: Store stock solutions and handle this compound-containing media in a way that minimizes exposure to light.
-
Use Low-Binding Plasticware: To minimize adsorption, consider using low-protein-binding plates and tubes.
Q4: What is the recommended method for preparing and storing this compound stock solutions?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent like DMSO. For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased efficacy of this compound over time | 1. Degradation of the compound in the culture medium. 2. Adsorption to plasticware. 3. Cellular metabolism of the compound. | 1. Perform a time-course experiment to quantify the concentration of this compound in the medium (see Experimental Protocol below). 2. Increase the frequency of media changes with freshly prepared this compound. 3. Use low-binding plasticware. |
| High variability between replicate wells or experiments | 1. Inconsistent preparation of this compound working solutions. 2. Degradation of the compound during the experiment. | 1. Ensure accurate and consistent dilution of the stock solution for each experiment. 2. Prepare a master mix of the final working concentration to add to all wells. 3. Minimize the time between preparing the working solution and adding it to the cells. |
| Unexpected changes in cell morphology or viability | 1. Accumulation of cytotoxic degradation products. | 1. Increase the frequency of media changes to prevent the buildup of potential degradants. 2. If the problem persists, consider characterizing potential degradation products and their biological activity. |
| Precipitation observed in the culture medium | 1. Poor solubility of this compound at the working concentration. 2. Interaction with components of the serum or medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (typically <0.5%) and does not affect cell viability. 2. Test the solubility of this compound in your specific cell culture medium before starting the experiment. |
Quantitative Data Summary
The following table summarizes the known biological activity of this compound from published studies.
| Parameter | Value | Reference |
| Lck Inhibition (IC50) | < 10 nM | [1] |
| Antigen-stimulated cytokine production inhibition (IC50) | < 10 nM | [1] |
| T-cell proliferation inhibition (IC50) | < 10 nM | [1] |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to empirically determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile, low-binding microcentrifuge tubes or 24-well plates
-
37°C, 5% CO₂ incubator
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to your final working concentration. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile, low-binding tubes or wells.
-
Time Points: Place the samples in a 37°C, 5% CO₂ incubator. Collect samples at designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in your culture medium.
Visualizations
Caption: Lck signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound instability.
References
A-420983 cross-reactivity with other Src kinases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing A-420983, a potent pyrazolo[3,4-d]pyrimidine inhibitor of Lck and other Src family kinases. Here you will find data on its cross-reactivity, detailed experimental protocols, and troubleshooting guidance to ensure the success of your experiments.
This compound Cross-Reactivity Profile
This compound is a powerful inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases. While potent against Lck, it also exhibits cross-reactivity with other kinases within the Src family.
Summary of this compound Inhibitory Activity (IC50)
| Kinase | IC50 (µM) | Notes |
| Lck | 0.04 | Potent inhibition demonstrated at physiological ATP concentrations (1 mM).[1] |
| Other Src Family Kinases | 0.07 - 0.33 | Exhibits a similar range of potency against other members of the Src kinase family.[1] |
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination of this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target Src family kinase in a biochemical assay format.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific Src family kinase.
Materials:
-
Recombinant active Src family kinase (e.g., Lck, Src, Fyn)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in the kinase assay buffer to the desired final concentrations. A vehicle control (DMSO only) must be included.
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.
-
Add 2 µL of the recombinant Src family kinase enzyme solution. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 2 µL of a mixture containing the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to obtain more comparable IC50 values.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Troubleshooting and FAQs
This section addresses common issues that may arise during experiments with this compound and other kinase inhibitors.
Q1: My IC50 value for this compound is different from the published value. What could be the reason?
A1: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[2][3] Higher ATP concentrations will lead to a higher apparent IC50. Ensure your ATP concentration is consistent and, for better comparability, near the Km of the kinase for ATP.
-
Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase or its substrate can affect the reaction kinetics and, consequently, the measured IC50.[2]
-
Assay Conditions: Differences in incubation time, temperature, and buffer composition can all influence enzyme activity and inhibitor potency.
-
Reagent Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. The activity of the recombinant kinase should also be verified.
Q2: I am observing high background signal in my kinase assay. What are the potential causes and solutions?
A2: High background can obscure the true signal and affect data quality. Potential causes include:
-
Reagent Contamination: One of the assay components (buffer, substrate, etc.) might be contaminated with ATP or another substance that interferes with the detection system. Use fresh, high-quality reagents.
-
Compound Interference: The inhibitor itself might interfere with the detection reagents (e.g., luciferase in luminescence-based assays). To test for this, run a control experiment with the inhibitor and detection reagents in the absence of the kinase reaction.
-
High Enzyme Concentration: Too much enzyme can lead to a very high signal that may be outside the linear range of the assay. Perform an enzyme titration to determine the optimal concentration.
Q3: The dose-response curve for this compound does not look sigmoidal. How can I troubleshoot this?
A3: An abnormal dose-response curve can be due to several factors:
-
Inappropriate Concentration Range: The tested concentrations of this compound may be too high or too low to define the full sigmoidal curve. A wider range of concentrations, typically spanning several orders of magnitude, should be tested.
-
Compound Solubility: this compound may have limited solubility in the assay buffer, especially at higher concentrations. This can lead to a plateau in the inhibition curve that is not due to maximal enzyme inhibition. Visually inspect for any precipitation and consider adjusting the solvent concentration (e.g., DMSO) if necessary, ensuring it does not exceed a level that affects enzyme activity.
-
Data Normalization: Ensure that the data is correctly normalized to your positive (no inhibitor) and negative (no enzyme or a known potent inhibitor) controls.
Logical Flow for Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Signaling Pathway
Src family kinases are integral components of numerous signal transduction pathways that regulate key cellular processes. Upon activation by upstream signals, such as growth factor receptors or integrins, Src kinases phosphorylate a multitude of downstream substrates, thereby activating signaling cascades like the Ras-MAPK and PI3K-Akt pathways.
Simplified Src Kinase Signaling Pathway
Caption: A simplified diagram of major signaling pathways involving Src kinase.
References
Technical Support Center: A-420983 In Vivo Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lck inhibitor, A-420983, in vivo. The following information is intended to help anticipate and mitigate potential toxicities during animal experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of this compound toxicity in vivo?
This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in T-cell signaling.[1][2] Toxicity can arise from two main sources:
-
On-target toxicity: Inhibition of Lck in tissues other than the intended target can lead to immunosuppression or other adverse effects related to the disruption of normal T-cell function.
-
Off-target toxicity: this compound, like many kinase inhibitors, may inhibit other kinases to some extent, particularly other members of the Src family.[3] Inhibition of these off-target kinases can lead to unforeseen side effects.
Q2: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models. What are the initial troubleshooting steps?
Observing toxicity requires a systematic approach to identify the cause and mitigate the effects.
Initial Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the dose of this compound. Toxicity is often dose-dependent.
-
Vehicle Control: Ensure you have a vehicle-only control group to rule out toxicity caused by the formulation excipients.
-
Monitor Animal Health: Closely monitor animal weight, behavior, and food/water intake.
-
Review Formulation: Improper formulation can lead to poor solubility and precipitation, which may cause localized irritation or altered pharmacokinetics.
Q3: How do I select an appropriate vehicle for this compound in vivo administration?
This compound is a poorly water-soluble compound. Selecting the right vehicle is critical for its bioavailability and to avoid vehicle-induced toxicity.[4]
Recommended Vehicle Components for Poorly Soluble Kinase Inhibitors:
| Component | Role | Common Concentration | Considerations |
| Solvents | To dissolve the compound | ||
| Dimethyl sulfoxide (B87167) (DMSO) | Solubilizing agent | <10% of final volume | Can be toxic at higher concentrations.[5] |
| Polyethylene glycol (PEG) 300/400 | Co-solvent | 10-40% | Generally well-tolerated.[5] |
| Ethanol | Co-solvent | <10% | Can cause irritation at higher concentrations.[5] |
| Surfactants/Emulsifiers | To maintain a stable suspension/emulsion | ||
| Tween 80 (Polysorbate 80) | Surfactant | 1-5% | Helps to prevent precipitation. |
| Cremophor EL | Surfactant | 1-5% | Can cause hypersensitivity reactions in some models. |
| Suspending Agents | To create a uniform suspension | ||
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5-2% | Commonly used for oral formulations. |
| Methylcellulose | Suspending agent | 0.5-2% |
Example Formulation Protocol (for oral administration):
-
Dissolve this compound in a minimal amount of DMSO.
-
In a separate tube, prepare the vehicle (e.g., 0.5% CMC in sterile water).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to create a uniform suspension.
-
Administer immediately after preparation to prevent precipitation.
Q4: What is a recommended starting dose for this compound in mice?
Published studies on this compound provide some guidance on effective doses. However, the optimal dose will depend on the specific animal model and disease context.
| Animal Model | Route of Administration | Effective Dose Range | Reference |
| Mouse (Delayed-type hypersensitivity) | Oral | 10-30 mg/kg | [2] |
| Mouse (Allograft rejection) | Not specified | Not specified | [6] |
It is highly recommended to perform a dose-ranging study to determine the optimal therapeutic window (maximum efficacy with minimal toxicity) for your specific model.
Troubleshooting Guides
Issue: High mortality in the treatment group.
| Potential Cause | Recommended Action |
| Dose is too high | Immediately halt the study. Re-evaluate the starting dose based on literature and consider a dose de-escalation study. |
| Vehicle toxicity | Run a vehicle-only control group to assess its effects. Consider alternative, less toxic vehicle components. |
| Acute off-target toxicity | Investigate potential off-target effects through literature search on inhibitors with similar structures. Consider reducing dosing frequency. |
Issue: Lack of efficacy at a well-tolerated dose.
| Potential Cause | Recommended Action |
| Poor bioavailability | Optimize the vehicle formulation to improve solubility. Consider alternative routes of administration (e.g., intraperitoneal vs. oral). |
| Insufficient target engagement | Perform pharmacodynamic studies (e.g., Western blot for p-Lck in target tissues) to confirm target inhibition at the given dose. |
| Rapid metabolism/clearance | Conduct a pilot pharmacokinetic study to determine the drug's half-life and adjust the dosing schedule accordingly (e.g., twice daily instead of once daily). |
Experimental Protocols
Protocol: In Vivo Dose-Ranging Study
-
Animal Model: Select the appropriate animal model for your study.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle, 5 mg/kg, 10 mg/kg, 20 mg/kg, 40 mg/kg this compound). Include at least 5-8 animals per group.
-
Drug Formulation: Prepare fresh formulations of this compound in a suitable vehicle on each day of dosing.
-
Administration: Administer the drug and vehicle according to the planned route and schedule for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., ruffled fur, hunched posture, lethargy).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histopathological examination of major organs (liver, kidney, spleen, etc.).
-
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
Visualizations
Caption: this compound inhibits Lck, a key kinase in the T-cell receptor signaling pathway.
Caption: A typical workflow for an in vivo dose-finding study.
Caption: A decision tree for troubleshooting common in vivo toxicity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of A-420983
This technical support center is designed for researchers, scientists, and drug development professionals investigating A-420983, a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in improving its poor oral bioavailability, a known issue for many compounds in the pyrazolo[3,4-d]pyrimidine class.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound's poor oral bioavailability?
-
Poor Aqueous Solubility: This is a common issue for this class of compounds, limiting dissolution in the gastrointestinal (GI) tract.
-
First-Pass Metabolism: Significant metabolism in the gut wall and/or liver before reaching systemic circulation can reduce bioavailability.
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the GI lumen.
Q2: What initial steps should I take to investigate the poor oral bioavailability of this compound in my experiments?
A2: A systematic approach is crucial. We recommend the following initial investigations:
-
Physicochemical Characterization: Determine the aqueous solubility of your this compound batch at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract. Also, determine its logP or logD to understand its lipophilicity.
-
In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.
-
Metabolic Stability Assessment: Incubate this compound with liver microsomes (from the relevant species) to evaluate its metabolic stability.
-
In Vivo Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in an animal model (e.g., mouse or rat) with both intravenous (IV) and oral (PO) administration to determine the absolute oral bioavailability and other key pharmacokinetic parameters.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low aqueous solubility in in vitro assays. | The compound is inherently poorly soluble. | Employ solubility enhancement techniques such as the use of co-solvents (e.g., DMSO, PEG 400), pH adjustment, or the use of surfactants. For in vivo studies, consider formulation strategies. |
| High variability in oral exposure in animal studies. | Poor dissolution in the GI tract, potential food effects, or variable first-pass metabolism. | Develop an enabling formulation such as a suspension with a wetting agent, a lipid-based formulation (e.g., SEDDS), or an amorphous solid dispersion. Standardize feeding conditions in animal studies. |
| Low apparent permeability and/or high efflux ratio in Caco-2 assays. | This compound is a substrate for efflux transporters (e.g., P-gp). | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm. For in vivo studies, consider co-formulation with a pharmaceutical-grade efflux inhibitor. |
| Low oral bioavailability despite good permeability. | High first-pass metabolism. | Investigate the metabolic pathways of this compound. Consider co-administration with a broad-spectrum CYP450 inhibitor in preclinical models to assess the impact of metabolism. |
Illustrative Quantitative Data
The following tables present hypothetical data for this compound to illustrate the expected outcomes of the recommended experiments. Note: These are not actual experimental results for this compound and should be used for guidance only.
Table 1: Illustrative Physicochemical Properties of this compound
| Parameter | Illustrative Value | Implication for Oral Bioavailability |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Low dissolution rate in the intestine. |
| LogP | 4.2 | High lipophilicity, may lead to poor wetting and dissolution. |
| pKa | 3.5 (basic) | pH-dependent solubility; more soluble in the acidic stomach environment. |
Table 2: Illustrative In Vitro Permeability Data for this compound in Caco-2 Cells
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 1.5 | 5.3 |
| Basolateral to Apical (B-A) | 8.0 |
An efflux ratio > 2 is indicative of active efflux.
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Mice (10 mg/kg PO, 1 mg/kg IV)
| Parameter | Oral (PO) | Intravenous (IV) |
| Cmax (ng/mL) | 250 | 1200 |
| Tmax (h) | 1.0 | 0.1 |
| AUC₀-inf (ng*h/mL) | 850 | 1700 |
| Oral Bioavailability (F%) | 50% | - |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Acclimatize animals for at least 3 days with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Formulation:
-
Oral (PO): Prepare a suspension of this compound in a vehicle of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween® 80 in water.
-
Intravenous (IV): Prepare a solution of this compound in a vehicle of 10% DMSO, 40% PEG 400, and 50% saline.
-
-
Dosing:
-
Fast mice for 4 hours before oral dosing.
-
Administer this compound at 10 mg/kg via oral gavage for the PO group.
-
Administer this compound at 1 mg/kg via tail vein injection for the IV group.
-
-
Blood Sampling: Collect sparse blood samples (e.g., from 3 mice per time point) from the retro-orbital sinus at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Signaling Pathway of Lck Inhibition
Caption: Simplified signaling pathway of Lck and its inhibition by this compound.
Experimental Workflow for Improving Oral Bioavailability
Caption: A logical workflow for investigating and improving the oral bioavailability of this compound.
Logical Relationship of Bioavailability Factors
Caption: Key factors influencing the journey of an orally administered drug to systemic circulation.
A-420983 degradation products and their effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using A-420983, a potent, orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] While specific degradation products for this compound are not extensively documented in public literature, this guide offers a framework for identifying and mitigating potential compound stability issues.
Troubleshooting Guide: Compound Stability and Activity
This guide addresses common issues that may arise from the degradation of this compound during storage or experiments.
| Question | Possible Cause & Explanation | Recommended Action |
| Q1: I'm seeing diminished or inconsistent inhibition of Lck in my cellular assays. | Compound Degradation: Over time, or under suboptimal storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles), this compound may degrade into less active or inactive products. This would lead to a lower effective concentration of the active compound in your assay. | 1. Prepare a fresh stock solution of this compound from a new or properly stored solid sample. 2. Compare the activity of the fresh stock against the old stock in a parallel experiment. 3. Refer to the Protocol for Assessing Compound Stability below to analyze the purity of your stock solution using HPLC or LC-MS. |
| Q2: I'm observing unexpected off-target effects or cellular toxicity. | Activity of Degradation Products: Degradants may have different pharmacological profiles than the parent compound, potentially inhibiting other kinases or inducing toxicity. | 1. Confirm the identity and purity of your this compound stock. 2. If degradation is confirmed, purify the stock solution or acquire a new batch of the compound. 3. Review literature for known off-target effects of the pyrazolo[3,4-d]pyrimidine scaffold to anticipate potential issues. |
| Q3: My quantitative results (e.g., IC50) have shifted compared to previous experiments. | Change in Compound Concentration: Degradation reduces the concentration of the active this compound, which will manifest as a rightward shift in the dose-response curve (higher apparent IC50). | 1. Use the quantitative data in Table 1 as a benchmark for the expected potency of this compound. 2. Always use freshly prepared dilutions from a validated stock solution for quantitative experiments. 3. Perform a stability test on your stock solution if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q: How should I store this compound solid and stock solutions? A: Solid this compound should be stored as recommended on the Certificate of Analysis, typically desiccated at low temperatures (e.g., -20°C or -80°C) and protected from light. Stock solutions in solvents like DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q: What is the known mechanism of action for this compound? A: this compound is an inhibitor of Lck, a non-receptor protein tyrosine kinase in the Src family.[3] Lck is crucial for T-cell receptor (TCR) signaling, and its inhibition blocks T-cell activation and proliferation.[4][5]
Q: What is the expected potency of this compound? A: this compound inhibits Lck kinase activity with an IC50 of approximately 40 nM and inhibits T-cell proliferation with an IC50 of less than 10 nM.[4] It has a similar potency range for other Src family kinases.[4]
Pharmacological Data
The following table summarizes key quantitative data for this compound, which can be used as a reference to ensure your experimental results are in the expected range.
Table 1: Summary of this compound In Vitro Potency
| Target/Assay | IC50 / EC50 | Kinase Family | Source |
|---|---|---|---|
| Lck Kinase Activity | ~ 40 nM | Src Family | [4] |
| Other Src Family Kinases | 70 - 330 nM | Src Family | [4] |
| T-Cell Proliferation (Antigen-stimulated) | < 10 nM | Cellular Assay | [4] |
| IL-2 Production (in vivo) | EC50 < 10 mg/kg | Animal Model |[4] |
Visual Guides and Workflows
Caption: Troubleshooting workflow for investigating suspected compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating A-420983 Activity in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of A-420983, a potent Lck inhibitor, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally active pyrazolo[3,4-d]pyrimidine that functions as an inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a member of the Src family of non-receptor tyrosine kinases and plays a critical role in T-cell antigen receptor (TCR) signaling, making this compound a valuable tool for studying T-cell activation and a potential therapeutic agent for immune-mediated disorders and certain cancers.[1][3][4]
Q2: In which cell types is this compound expected to be most active?
This compound is expected to be most active in cells where Lck plays a crucial functional role. This primarily includes T-lymphocytes and T-cell-derived cell lines (e.g., Jurkat, MOLT-4). Lck expression and activity have also been reported in various cancer cell lines, including those from breast, colon, and lung cancers, suggesting potential activity in these lines as well.[1][3][5]
Q3: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of observed activity:
-
Low Lck expression or activity: The cell line you are using may not express Lck at sufficient levels or the kinase may be inactive. It is crucial to verify Lck expression and phosphorylation status in your cell model.
-
Cell permeability: Although this compound is orally active, its permeability can vary between different cell lines in vitro.
-
Drug concentration and incubation time: The concentration of this compound may be too low, or the incubation time may be insufficient to elicit a response. A dose-response and time-course experiment is recommended.
-
Assay sensitivity: The assay used to measure the effect (e.g., cell viability, proliferation) may not be sensitive enough to detect subtle changes.
-
Compound integrity: Ensure the this compound stock solution is properly prepared and has not degraded.
Q4: How can I confirm that this compound is engaging its target, Lck, in my cell line?
Target engagement can be confirmed by observing the inhibition of downstream signaling events. A key method is to perform a Western blot to assess the phosphorylation status of direct and indirect substrates of Lck. A decrease in the phosphorylation of these substrates upon treatment with this compound indicates target engagement.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound. Please note that publicly available data on the IC50 values of this compound in a wide range of cancer cell lines is limited. The primary reported activity is its potent inhibition of T-cell proliferation.
| Cell Type/Process | Assay Type | IC50 | Reference |
| T-cell proliferation (Antigen-stimulated) | Proliferation Assay | < 10 nM | [6] |
Signaling Pathway
The diagram below illustrates the central role of Lck in the T-cell receptor (TCR) signaling pathway, which is inhibited by this compound. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, leading to the activation of downstream pathways such as the PLCγ-Ca2+ and MAPK/ERK pathways, ultimately resulting in T-cell activation, proliferation, and cytokine production.
Caption: Lck signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Lck Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation of Lck's downstream targets.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-ERK, anti-ERK, anti-Lck, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands for phosphorylated and total proteins to determine the effect of this compound on downstream signaling.
Experimental Workflow
The following diagram outlines a general workflow for validating the activity of this compound in a new cell line.
Caption: A general workflow for validating this compound activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent cell seeding density.- Variation in reagent quality (e.g., serum, this compound stock).- Mycoplasma contamination. | - Standardize cell seeding protocols.- Use a fresh, validated stock of this compound.- Regularly test for mycoplasma contamination. |
| No inhibition of downstream signaling despite observed cytotoxicity | - The cytotoxic effect may be due to off-target activity.- The chosen time point for analysis is not optimal. | - Perform a kinome-wide selectivity screen to identify potential off-targets.- Conduct a time-course experiment to identify the optimal time for observing signaling inhibition. |
| Discrepancy between biochemical assay and cell-based assay results | - High intracellular ATP concentration competing with the inhibitor.- The inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein).- Poor cell permeability. | - Consider the high ATP environment in cells when interpreting results.- Co-incubate with an efflux pump inhibitor (e.g., verapamil).- Assess the physicochemical properties of the inhibitor and consider analogs with improved permeability. |
| Development of resistance to this compound over time | - Gatekeeper mutations in the Lck kinase domain.- Upregulation of bypass signaling pathways. | - Sequence the Lck gene in resistant cells to identify mutations.- Use pathway analysis tools (e.g., phospho-proteomics) to identify activated bypass pathways. |
References
- 1. Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of lymphocyte cell-specific protein-tyrosine kinase (LCK) as a driver for invasion and migration of oral cancer by tumor heterogeneity exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Integrative and Comprehensive Pan-Cancer Analysis of Lymphocyte-Specific Protein Tyrosine Kinase in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A-420983 and Non-Lymphoid Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of A-420983 on non-lymphoid cells. This compound is a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases (SFKs). While its primary role is in T-cell signaling, its effects on non-lymphoid cells, either through low-level Lck expression or off-target inhibition of other SFKs, are of increasing interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and orally active inhibitor of Lck, a non-receptor tyrosine kinase crucial for T-cell activation and development.
Q2: Is Lck expressed in non-lymphoid cells?
While Lck is predominantly found in lymphocytes, low levels of expression have been reported in some non-lymphoid cell types, such as colonic epithelial cells and endothelial cells. Its functional significance in these cells is an active area of research.
Q3: Could this compound affect non-lymphoid cells that do not express Lck?
Yes. This compound, like many kinase inhibitors, may have off-target effects, particularly at higher concentrations. Given its structural similarity to other Src family kinase inhibitors, it could potentially inhibit other SFKs such as Src, Fyn, and Yes, which are widely expressed in non-lymphoid cells like fibroblasts, endothelial cells, and epithelial cells and play critical roles in various cellular processes.
Q4: What are the potential functions of Src family kinases in non-lymphoid cells?
In non-lymphoid cells, SFKs are key regulators of signaling pathways that control cell proliferation, migration, adhesion, and differentiation. For instance, in fibroblasts, Src is involved in pathways that regulate cell polarity and migration.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability or Proliferation in Non-Lymphoid Cells
Question: I am treating my fibroblast cell line with this compound and observing a significant decrease in cell viability, which was unexpected as these are non-lymphoid cells. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target SFK Inhibition: The observed cytotoxicity could be due to the inhibition of other Src family kinases that are essential for the survival and proliferation of your specific cell line.
-
Troubleshooting:
-
Confirm SFK Expression: Perform a western blot to confirm the expression of various SFKs (e.g., Src, Fyn, Yes) in your fibroblast cell line.
-
Dose-Response Curve: Generate a dose-response curve to determine the IC50 of this compound in your cells. A lower IC50 may suggest a more potent off-target effect.
-
Use a Structurally Different SFK Inhibitor: Compare the effects of this compound with another SFK inhibitor that has a different chemical scaffold to see if the phenotype is consistent.
-
Rescue Experiment: If you can identify a specific downstream pathway affected, attempt a rescue experiment by activating a downstream effector.
-
-
-
Lck-Mediated Apoptosis: Some non-lymphoid cells, like endothelial cells, have been shown to express Lck, which can be involved in apoptotic pathways.
-
Troubleshooting:
-
Verify Lck Expression: Use RT-PCR or western blotting to check for Lck expression in your cell line.
-
Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V staining) to confirm if the observed cell death is due to apoptosis.
-
-
Issue 2: Altered Cell Morphology and Adhesion
Question: After treating my endothelial cells with this compound, I've noticed changes in cell morphology; they appear more rounded and are detaching from the plate. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Disruption of Focal Adhesions: Src family kinases are critical for the formation and maintenance of focal adhesions, which are essential for cell adhesion and morphology.
-
Troubleshooting:
-
Immunofluorescence: Stain for key focal adhesion proteins like vinculin or paxillin (B1203293) to visualize any changes in their localization or structure.
-
Adhesion Assay: Perform a cell adhesion assay to quantify the effect of this compound on the ability of your cells to adhere to different extracellular matrix proteins.
-
Western Blot for Phospho-FAK: Analyze the phosphorylation status of Focal Adhesion Kinase (FAK), a key downstream target of Src, by western blot. A decrease in phospho-FAK would be consistent with SFK inhibition.
-
-
Issue 3: Inhibition of Cell Migration
Question: My wound-healing assay with epithelial cells shows a significant reduction in migration speed after treatment with this compound. What is the likely mechanism?
Possible Causes and Troubleshooting Steps:
-
Inhibition of Src-Mediated Migration Pathways: Src is a central regulator of cell migration. Its inhibition can disrupt the signaling cascades that control cytoskeletal rearrangements necessary for cell movement.
-
Troubleshooting:
-
Transwell Migration Assay: Use a transwell assay to confirm the inhibitory effect on migration and to assess chemotaxis.
-
Analyze Downstream Effectors: Perform a western blot to examine the phosphorylation status of downstream effectors of Src signaling involved in migration, such as p130Cas or Cortactin.
-
Live-Cell Imaging: Use live-cell imaging to observe the dynamics of cell migration and cytoskeletal changes in real-time.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound
While a detailed quantitative kinase panel for this compound is not publicly available, the initial characterization describes it as a highly potent and selective inhibitor of Lck.
| Kinase | Potency/Selectivity | Reference |
| Lck | Potent Inhibitor | [1] |
| Other Src Family Kinases (e.g., Src, Fyn) | Significantly lower potency compared to Lck | [1] |
| Other Kinases | Generally low activity | [1] |
Note: Researchers should perform their own dose-response experiments to determine the precise IC50 in their specific cell system.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate non-lymphoid cells (e.g., fibroblasts, endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO). Add the desired concentrations of this compound to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Src Family Kinase Activation
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Src family (Tyr416) and total Src. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
-
Create a Monolayer: Grow cells to a confluent monolayer in a 6- or 12-well plate.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the media with fresh media containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at 0 hours using a microscope. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition.
Mandatory Visualizations
Caption: Canonical Lck Signaling Pathway in T-Cells and the inhibitory action of this compound.
Caption: Hypothetical off-target effect of this compound on Src-mediated cell migration in a fibroblast.
Caption: General experimental workflow for investigating the impact of this compound on non-lymphoid cells.
References
Interpreting unexpected phenotypes with A-420983
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using A-420983, a potent, orally active inhibitor of Lck.[1][2] While this compound is a selective inhibitor, unexpected experimental outcomes can arise. This guide is designed to help you interpret and troubleshoot these situations.
Troubleshooting Unexpected Phenotypes
Q1: I'm not observing the expected inhibition of T-cell proliferation with this compound. What are the possible causes?
An unexpected lack of efficacy could be due to several factors ranging from experimental setup to cellular context.
-
Potential Cause 1: Suboptimal Compound Concentration. The reported IC50 for this compound in inhibiting antigen-stimulated T-cell proliferation is less than 10 nM.[3] However, the optimal concentration can vary depending on the cell type and experimental conditions.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulation conditions.
-
-
Potential Cause 2: Inappropriate T-cell Activation Method. this compound specifically inhibits T-cell receptor (TCR)-induced signaling. It is not effective against cytokine-induced T-cell proliferation.[3]
-
Troubleshooting Step: Ensure you are using a TCR-dependent activation method, such as anti-CD3/CD28 antibodies or antigen presentation, rather than cytokines like IL-2.
-
-
Potential Cause 3: Compound Instability. Improper storage or handling can lead to degradation of the compound.
-
Troubleshooting Step: Refer to the manufacturer's instructions for proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
-
-
Potential Cause 4: Cell Line Resistance. The specific T-cell line you are using may have intrinsic or acquired resistance mechanisms.
-
Troubleshooting Step: Verify the expression and activity of Lck in your cell line. Consider testing a different T-cell line known to be sensitive to Lck inhibition.
-
Q2: I'm observing unexpected cytotoxicity or a decrease in cell viability at concentrations where I expect to see specific inhibition. Why is this happening?
While this compound is designed to be a specific Lck inhibitor, off-target effects or non-specific toxicity can occur, particularly at higher concentrations.
-
Potential Cause 1: Off-Target Kinase Inhibition. Although this compound has high selectivity for Lck over some other Src family kinases like Src, Fyn, and Fgr, cross-reactivity can occur at higher concentrations, potentially leading to toxicity.[3]
-
Troubleshooting Step: Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. If possible, perform a kinome scan to identify potential off-target kinases being inhibited at the concentrations you are using.
-
-
Potential Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.
-
-
Potential Cause 3: Induction of Apoptosis. Inhibition of Lck, a key survival signal in T-cells, could potentially lead to apoptosis in some contexts.
-
Troubleshooting Step: Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase-3 cleavage) to determine if the observed decrease in viability is due to apoptosis.
-
Q3: I'm seeing paradoxical activation of a downstream signaling pathway that should be inhibited. What could explain this?
Paradoxical signaling events can be complex and may point to feedback loops or off-target effects.
-
Potential Cause 1: Feedback Loop Activation. Inhibition of one pathway can sometimes lead to the compensatory activation of another. For instance, inhibiting Lck might, in some cellular contexts, lead to the upregulation of other Src family kinases.
-
Troubleshooting Step: Broaden your analysis to include other relevant signaling pathways. For example, use western blotting to probe the phosphorylation status of other Src family kinases or key nodes in related pathways.
-
-
Potential Cause 2: Off-Target Activation. While less common for inhibitors, an off-target effect could theoretically lead to the activation of another kinase.
-
Troubleshooting Step: As with unexpected cytotoxicity, a kinome scan could help identify unintended targets.
-
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor protein kinases.[4] Lck is essential for T-cell development and the initiation of T-cell receptor (TCR) signaling.[4][5] By inhibiting Lck, this compound blocks downstream signaling events, including the phosphorylation of ZAP-70 and subsequent cytokine production and T-cell proliferation.[3][4]
Q5: How selective is this compound?
This compound has been shown to have high selectivity for Lck over other Src family kinases such as Src, Fyn, and Fgr.[3] However, as with any kinase inhibitor, the potential for off-target effects exists, especially at higher concentrations.
Q6: In what experimental models has this compound been shown to be effective?
This compound has demonstrated oral efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.[2] It has also been shown to prevent allograft rejection.[6]
Q7: What are the known downstream effects of Lck inhibition by this compound?
Inhibition of Lck by this compound has been shown to efficiently inhibit antigen-stimulated cytokine production (such as IL-2) and T-cell proliferation.[3][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| T-cell Proliferation Inhibition (Antigen-Stimulated) | IC50 < 10 nM | [3] |
| Lck Inhibition (Biochemical Assay) | 147 nM (for the related compound A-770041) | [3] |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
-
Label isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Western Blot for Lck Pathway Activation
-
Culture T-cells and starve them of serum if necessary.
-
Pre-treat the cells with this compound or vehicle control for the desired time.
-
Stimulate the T-cells with pervanadate (B1264367) or anti-CD3/CD28 antibodies for a short period (e.g., 5-10 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Lck (Tyr394 for activation, Tyr505 for inhibition), phospho-ZAP-70, and total protein controls.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified Lck signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studies involving this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-420983 Resistance in T-Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to A-420983 in T-cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cells?
This compound is a potent and orally active small molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement with an antigen-presenting cell, Lck initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex.[3][4] This leads to the recruitment and activation of downstream signaling molecules, ultimately resulting in T-cell activation, proliferation, and cytokine production.[4][5][6] this compound inhibits Lck's kinase activity, thereby blocking this signaling cascade and preventing T-cell activation.[1][2]
Q2: What are the potential mechanisms of acquired resistance to this compound in T-cells?
While specific resistance mechanisms to this compound in T-cells have not been extensively documented in the literature, resistance to kinase inhibitors typically falls into several categories:
-
Target Alterations: Mutations in the LCK gene can alter the drug-binding site, reducing the affinity of this compound for Lck.[7][8][9] This is a common mechanism of resistance to kinase inhibitors.[7][8]
-
Bypass Signaling Pathways: T-cells may develop resistance by upregulating alternative signaling pathways that bypass the need for Lck.[9][10] For instance, activation of other Src family kinases or parallel pathways could sustain downstream signaling required for T-cell survival and proliferation.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the T-cell, reducing its intracellular concentration and efficacy.
-
Alterations in Downstream Apoptosis Signaling: Resistance can emerge from changes in the cellular machinery that controls programmed cell death (apoptosis). Upregulation of anti-apoptotic proteins, such as Bcl-xL, can make T-cells more resistant to the pro-apoptotic signals initiated by Lck inhibition.[11]
Q3: How does inhibition of Lck by this compound lead to T-cell apoptosis?
TCR signaling, initiated by Lck, provides essential survival signals to T-cells. By inhibiting Lck, this compound blocks these survival signals. This can lead to the activation of the intrinsic apoptotic pathway. In the absence of Lck-mediated signaling, the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family can be shifted towards apoptosis. For example, the expression and/or function of the anti-apoptotic protein Bcl-xL, which is important for the survival of certain T-cell populations, can be downregulated or antagonized, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[11][12]
Q4: Are there known mutations in Lck that can confer resistance to inhibitors?
Specific mutations in Lck conferring resistance to this compound are not yet characterized. However, mutations in the kinase domain of other tyrosine kinases are a well-established mechanism of resistance.[7][8] These mutations often occur in the "gatekeeper" residue, which controls access to a hydrophobic pocket in the ATP-binding site, or in the activation loop, affecting the kinase's conformational state.[8] Researchers investigating resistance to this compound should consider sequencing the LCK gene in their resistant T-cell lines to identify potential mutations.
Troubleshooting Guides
Issue 1: T-cell cultures are developing resistance to this compound, as indicated by a significant increase in the IC50 value.
| Potential Cause | Troubleshooting Steps |
| Emergence of resistant clones with Lck mutations. | 1. Isolate the resistant T-cell population. 2. Extract genomic DNA and sequence the LCK gene to identify potential mutations in the kinase domain. 3. Perform a kinase activity assay to determine if the mutant Lck protein is still inhibited by this compound. |
| Activation of bypass signaling pathways. | 1. Perform phosphoproteomic analysis to identify upregulated signaling pathways in the resistant cells compared to the parental cells. 2. Use inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity is restored. 3. Analyze the expression and activation status of other Src family kinases (e.g., Fyn) that might compensate for Lck inhibition. |
| Upregulation of anti-apoptotic proteins. | 1. Perform western blotting or flow cytometry to compare the expression levels of Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1, Bcl-2) between resistant and parental T-cells. 2. Test the efficacy of combining this compound with a Bcl-xL inhibitor (e.g., a BH3 mimetic) to overcome resistance. |
| Increased drug efflux. | 1. Measure the intracellular concentration of this compound in resistant and parental cells. 2. Use an inhibitor of common drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if it re-sensitizes the resistant cells to this compound. |
Issue 2: Inconsistent results in this compound efficacy assays.
| Potential Cause | Troubleshooting Steps |
| Variability in T-cell activation state. | 1. Ensure a consistent method for T-cell activation (e.g., anti-CD3/CD28 beads, specific antigen) across all experiments. 2. Use flow cytometry to verify the expression of activation markers (e.g., CD69, CD25) before starting the assay. |
| Cell density affecting drug potency. | 1. Optimize and standardize the seeding density of T-cells for your assays. 2. Perform a growth curve analysis to ensure cells are in the exponential growth phase during the experiment.[13] |
| Drug stability and storage. | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Follow the manufacturer's instructions for storage of the compound. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the investigation of this compound resistance.
| Cell Line | This compound IC50 (nM) | Lck Mutation | Bcl-xL Expression (Relative to Parental) |
| Parental T-Cell Line | 50 | None | 1.0 |
| Resistant Clone 1 | 500 | T315I (hypothetical) | 1.2 |
| Resistant Clone 2 | 250 | None | 3.5 |
| Resistant Clone 3 | 450 | G278V (hypothetical) | 1.1 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant T-Cell Lines
This protocol describes a method for generating drug-resistant T-cell lines through continuous exposure to increasing concentrations of this compound.[13][14][15][16]
-
Determine the initial IC50: Culture the parental T-cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental T-cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cell culture daily. Initially, a significant proportion of cells will die.
-
Allow for Recovery: Continue to culture the surviving cells in the same concentration of this compound, changing the media every 2-3 days, until the cell population recovers and resumes proliferation.
-
Dose Escalation: Once the cells are proliferating steadily, double the concentration of this compound.
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the concentration of this compound.
-
Isolate Resistant Clones: Once the T-cell line can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or single-cell sorting.
-
Characterize Resistant Clones: Expand the isolated clones and confirm their resistance by re-determining the IC50 of this compound. Freeze down stocks of the resistant and parental cell lines for further analysis.
Protocol 2: Analysis of T-Cell Apoptosis using Annexin V and Propidium Iodide Staining
This flow cytometry-based protocol is used to quantify apoptosis in T-cells treated with this compound.[17][18][19][20]
-
Cell Treatment: Seed T-cells at a density of 1 x 10^6 cells/mL and treat with this compound at the desired concentrations for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Cell Harvesting: After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound inhibits Lck, a key initiator of the TCR signaling cascade that promotes T-cell survival.
Caption: Potential mechanisms of resistance to this compound in T-cells.
Caption: Workflow for generating and characterizing this compound resistant T-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-XL displays restricted distribution during T cell development and inhibits multiple forms of apoptosis but not clonal deletion in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Flow Cytometry-Based Methods for Apoptosis Detection in Lymphoid Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: A-420983 Dosage and Administration
Welcome to the technical support center for the Lck inhibitor, A-420983. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical mouse models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Lymphocyte-Specific Protein Tyrosine Kinase (Lck). Lck is a key enzyme in the T-cell receptor (TCR) signaling pathway, crucial for T-cell activation, proliferation, and cytokine production. By inhibiting Lck, this compound effectively suppresses T-cell mediated immune responses, making it a valuable tool for studying autoimmune diseases, organ transplant rejection, and other T-cell driven pathologies.
Q2: In which mouse strains has this compound been tested?
Preclinical studies have documented the use of this compound in C57BL/6 and BALB/c mouse strains, particularly in models of delayed-type hypersensitivity and organ allograft rejection.[1]
Q3: What are the key considerations when adjusting the dosage of this compound for different mouse strains?
Several factors can influence the optimal dosage of this compound between different mouse strains. These include:
-
Genetic Differences: Variations in genes encoding for drug-metabolizing enzymes (e.g., cytochrome P450s) can lead to differences in drug clearance and bioavailability.
-
Metabolic Rate: Mouse strains can have different basal metabolic rates, affecting how quickly a compound is processed and eliminated.
-
Target Expression and Sensitivity: The expression levels and sensitivity of Lck in the T-cells of different strains could potentially vary, influencing the required dose for effective target engagement.
-
Disease Model: The specific inflammatory or disease model being used can also impact the necessary dosage to achieve a therapeutic effect.
Q4: How is this compound typically administered in mice?
This compound is orally bioavailable and is typically administered via oral gavage. This method allows for precise dosage control.
Troubleshooting Guide for this compound Administration
This guide addresses potential issues that may arise during the preparation and oral administration of this compound.
| Problem | Possible Cause | Solution |
| Inconsistent experimental results between mice of the same strain. | - Inaccurate dosing due to improper gavage technique.- Stress induced by handling and gavage procedure affecting the immune response.- Incorrect formulation or aggregation of this compound. | - Ensure all personnel are properly trained in oral gavage techniques. See the detailed protocol below.- Handle mice gently and consistently. Allow for an acclimatization period before the experiment.- Prepare the dosing solution fresh for each experiment and ensure it is homogenous before each administration. |
| Animal distress during or after oral gavage (e.g., coughing, choking, fluid from the nose). | - Accidental administration into the trachea instead of the esophagus. | - Immediately stop the procedure. If the animal is in severe distress, it may need to be euthanized. Review and practice proper gavage technique. Ensure the gavage needle is inserted along the roof of the mouth towards the esophagus. |
| Difficulty in administering the full dose. | - Animal is struggling excessively.- The volume of the dosing solution is too large. | - Ensure proper restraint of the mouse. If necessary, have a second person assist.- The typical maximum oral gavage volume for a mouse is 10 ml/kg. Do not exceed this volume. If a higher dose of this compound is required, consider preparing a more concentrated solution if solubility permits. |
| Precipitation of this compound in the dosing vehicle. | - Poor solubility of this compound in the chosen vehicle. | - Test different pharmaceutically acceptable vehicles for optimal solubility. Common vehicles include corn oil, carboxymethylcellulose (CMC) solutions, or polyethylene (B3416737) glycol (PEG) formulations. Sonication may help in dissolving the compound. |
Quantitative Data on Lck Inhibitor Dosage in Mice
| Compound | Mouse Strain | Experimental Model | Route of Administration | Dosage | Reference |
| A-770041 | C57BL/6 | Bleomycin-induced lung fibrosis | Oral gavage | 5 mg/kg/day | [2] |
| Dasatinib | NSG (humanized) | T-cell activation | Oral gavage | 20 and 50 mg/kg | [3] |
| Dasatinib | SCID | Chronic Myeloid Leukemia Xenograft | Oral gavage | 1.25 and 2.5 mg/kg | [4] |
Note: The optimal dose of this compound for your specific mouse strain and experimental model should be determined empirically through dose-response studies.
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 0.5% CMC in sterile water)
-
Sterile tubes for preparation
-
Vortex mixer and/or sonicator
-
Syringes (1 ml)
-
Sterile, ball-tipped oral gavage needles (typically 20-22 gauge for adult mice)
-
Scale for weighing mice
Procedure:
-
Animal Preparation:
-
Accurately weigh each mouse to calculate the individual dose volume.
-
Handle the mouse gently to minimize stress.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number of animals.
-
Prepare the dosing solution in a suitable vehicle. For example, to prepare a 1 mg/ml solution in 0.5% CMC, weigh the appropriate amount of this compound and add it to the vehicle.
-
Vortex or sonicate the mixture until a homogenous suspension is achieved. Prepare the solution fresh before each use.
-
-
Oral Gavage Administration:
-
Firmly but gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Hold the mouse in a vertical position.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle.
-
Once the needle is in the stomach, slowly dispense the calculated volume of the this compound suspension.
-
Gently withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizations
Lck Signaling Pathway
Caption: Lck signaling cascade initiated by TCR engagement.
Experimental Workflow for this compound Administration
Caption: Workflow for this compound oral gavage in mice.
References
- 1. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A-420983 versus A-770041 as Lck inhibitors
A-420983 versus A-770041 as Lck Inhibitors: A Comparative Guide
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for immunosuppressive therapies. This guide provides a detailed comparison of two notable Lck inhibitors, this compound and A-770041, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and A-770041
This compound is a potent, orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lck.[1][2] Further optimization of this compound led to the development of A-770041, which also demonstrates oral bioavailability and efficacy in models of organ transplant rejection.[1][3] Both compounds are significant preclinical candidates for T-cell mediated pathologies.[1]
Biochemical Activity and Selectivity
The inhibitory potency and selectivity of this compound and A-770041 against Lck and other Src family kinases are crucial for their therapeutic potential. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibition of Lck
| Compound | Lck IC₅₀ (at 1 mM ATP) | Source |
| This compound | 40 nM | [1] |
| A-770041 | 147 nM | [1][4] |
Table 2: Selectivity Profile against Src Family Kinases
| Compound | Target Kinase | IC₅₀ | Selectivity vs. Lck | Source |
| This compound | Other Src Family Kinases | 70 - 330 nM | ~2-8 fold less selective | [1] |
| A-770041 | Fyn | 44.1 µM | ~300-fold | [4] |
| Src | 9.1 µM | ~62-fold | [4] | |
| Fgr | 14.1 µM | ~96-fold | [4] |
Cellular Activity
The efficacy of these inhibitors in a cellular context provides a more physiologically relevant measure of their potential.
Table 3: Cellular Inhibitory Activity
| Compound | Assay | EC₅₀ / IC₅₀ | Source |
| This compound | Antigen-stimulated cytokine production and T-cell proliferation | < 10 nM | [1] |
| A-770041 | Anti-CD3 induced IL-2 production | 80 nM | [4] |
Lck Signaling Pathway
Lck plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events that culminate in T-cell activation, proliferation, and cytokine production.
Caption: Simplified Lck Signaling Pathway in T-Cell Activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the types of assays used to characterize this compound and A-770041.
Biochemical Lck Kinase Assay (Generic Protocol)
This protocol describes a common method for measuring the inhibitory activity of compounds against a purified kinase.
Caption: Biochemical Kinase Inhibition Assay Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).
-
Serially dilute the test compounds (this compound or A-770041) in DMSO.
-
Prepare a solution of purified recombinant Lck enzyme and a suitable substrate (e.g., a synthetic peptide) in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer. The concentration is often set at the Michaelis-Menten constant (Km) or a physiological concentration (e.g., 1 mM).
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Add the Lck enzyme and substrate mixture (e.g., 2 µL).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the kinase reaction by adding the ATP solution (e.g., 2 µL).
-
Incubate the reaction at room temperature for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product (phosphorylated substrate) or the consumption of ATP. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
T-Cell Activation/Proliferation Assay (Generic Protocol)
This protocol outlines a general method to assess the effect of inhibitors on T-cell activation, often measured by cytokine production (e.g., IL-2) or cell proliferation.
Methodology:
-
Cell Preparation:
-
Isolate primary human T-cells or use a T-cell line (e.g., Jurkat).
-
Resuspend the cells in a complete culture medium.
-
-
T-Cell Stimulation and Inhibition:
-
Coat a 96-well plate with an anti-CD3 antibody to stimulate the T-cell receptor.
-
Add the T-cell suspension to the wells.
-
Add serial dilutions of the inhibitor (this compound or A-770041) or DMSO (vehicle control) to the wells.
-
For co-stimulation, a soluble anti-CD28 antibody can also be added.
-
Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours.
-
-
Measurement of T-Cell Activation:
-
Cytokine Production (e.g., IL-2):
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 using an ELISA kit.
-
-
Cell Proliferation:
-
Add a proliferation indicator such as [³H]-thymidine or a dye like CFSE to the culture for a specific period.
-
Measure the incorporation of [³H]-thymidine into DNA or the dilution of CFSE by flow cytometry.
-
-
-
Data Analysis:
-
Plot the measured response (e.g., IL-2 concentration or proliferation rate) against the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the EC₅₀ or IC₅₀ value.
-
Summary and Conclusion
Both this compound and A-770041 are potent inhibitors of Lck with demonstrated efficacy in cellular and preclinical models.
-
This compound exhibits high potency against Lck in both biochemical and cellular assays. However, its selectivity against other Src family kinases is modest.
-
A-770041 , an optimized analog of this compound, shows a significant improvement in selectivity, particularly against Fyn, another key Src family kinase in T-cells. While its biochemical potency against Lck is slightly lower than that reported for this compound, it maintains strong cellular activity.
The choice between these two inhibitors may depend on the specific requirements of the research. For studies requiring high potency and where some off-target effects on other Src family kinases are tolerable, this compound could be a suitable choice. For applications where high selectivity for Lck over other Src family kinases is critical to dissect the specific role of Lck, A-770041 would be the preferred compound. This comparative guide provides the necessary data and methodological context to aid researchers in making an informed decision for their studies in immunology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A-420983 vs. Tacrolimus: A Comparative Guide for Transplant Models
In the landscape of immunosuppressive agents for transplantation, the calcineurin inhibitor tacrolimus (B1663567) has long been a cornerstone of therapy. However, the quest for novel agents with improved efficacy and safety profiles is ongoing. This guide provides a detailed comparison of A-420983, a small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), and tacrolimus in preclinical transplant models.
Mechanism of Action: Targeting Different Arms of T-Cell Activation
The immunosuppressive effects of this compound and tacrolimus stem from their distinct molecular targets within the T-cell activation cascade.
This compound: Inhibiting Early T-Cell Signaling
This compound is a potent and orally active inhibitor of Lck, a tyrosine kinase crucial for the initial stages of T-cell activation.[1][2] Lck is associated with the cytoplasmic tails of CD4 and CD8 co-receptors and plays a key role in phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the T-cell receptor (TCR) complex upon antigen presentation. This phosphorylation event initiates a downstream signaling cascade leading to T-cell proliferation and cytokine production. By inhibiting Lck, this compound effectively blocks this initial signaling step, thereby preventing T-cell activation.[1][3][4]
Tacrolimus: A Calcineurin Inhibitor
Tacrolimus, a macrolide antibiotic, exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[5][6][7] Tacrolimus first binds to the immunophilin FKBP-12. This complex then binds to and inhibits calcineurin.[6] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[6] Without dephosphorylation, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2), which is essential for T-cell proliferation and differentiation.[6][8]
Signaling Pathway Diagrams
Efficacy in Preclinical Transplant Models
Direct comparative studies with quantitative data for this compound and tacrolimus in the same transplant models are limited in the publicly available literature. However, individual studies provide insights into their efficacy.
| Transplant Model | Drug | Dosage | Efficacy Metric | Result |
| Murine Vascularized Composite Allotransplantation | Tacrolimus | 5 mg/kg/day | Graft Survival | 100% graft survival at 30 days.[4] |
| Rat Skin Allograft | Tacrolimus (topical) | Not specified | Median Graft Survival | 16.7 days. |
| Rat Skin Allograft | Tacrolimus (subcutaneous) | Not specified | Median Graft Survival | 15.8 days. |
| Murine Heart, Islet, and Skin Allografts | This compound | Not specified | Allograft Rejection | Effective in preventing allograft rejection.[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for common transplant models used to evaluate immunosuppressive drugs.
Murine Heterotopic Heart Transplantation
This model is a gold standard for assessing the efficacy of immunosuppressants in preventing solid organ rejection.
Key Steps:
-
Donor Preparation: The donor mouse is anesthetized, and the heart is arrested and flushed with a cardioplegic solution.
-
Recipient Preparation: The recipient mouse is anesthetized, and the abdominal aorta and inferior vena cava are exposed.
-
Anastomosis: The donor aorta is connected to the recipient's abdominal aorta, and the donor pulmonary artery is connected to the recipient's inferior vena cava.
-
Graft Function Assessment: Graft survival is monitored daily by palpation of the beating heart in the recipient's abdomen.
Murine Skin Transplantation
Skin grafting is a common model to study the rejection of highly immunogenic tissues.
References
- 1. Islet allograft survival after a single course of treatment of recipient with antibody to L3T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin allograft survival and analysis of renal parameters after FTY720 + tacrolimus treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndfs.byu.edu [ndfs.byu.edu]
- 4. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refining murine heterotopic heart transplantation: A model to study ischemia and reperfusion injury in donation after circulatory death hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterotopic Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pancreatic Islets Transplantation under the Kidney Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: A-420983 vs. Cyclosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two immunosuppressive agents: A-420983 and Cyclosporine. The information presented is supported by experimental data to aid in research and drug development efforts.
Overview of Mechanisms of Action
This compound and Cyclosporine both achieve immunosuppression by interfering with T-cell activation, a critical step in the adaptive immune response. However, they do so by targeting distinct key signaling molecules. This compound is a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a proximal kinase in the T-cell receptor (TCR) signaling cascade. In contrast, Cyclosporine is a well-established calcineurin inhibitor, acting further downstream in the T-cell activation pathway.[1][2]
This compound: Targeting the Apex of T-Cell Signaling
This compound exerts its immunosuppressive effect by directly inhibiting the enzymatic activity of Lck. Lck is a non-receptor tyrosine kinase that plays a pivotal role in the initial steps of TCR signaling. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck. The activation of ZAP-70 initiates a cascade of downstream signaling events, ultimately leading to T-cell proliferation, differentiation, and cytokine production. By inhibiting Lck, this compound effectively blocks the very first intracellular signal following TCR engagement, thereby preventing T-cell activation.
Cyclosporine: Intervening at the Level of Calcium Signaling
Cyclosporine's mechanism of action is centered on the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2] Following TCR stimulation, a signaling cascade leads to an increase in intracellular calcium levels. This rise in calcium activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it binds to the promoter regions of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives T-cell proliferation and effector function. Cyclosporine first binds to an intracellular protein called cyclophilin. This cyclosporine-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity. This prevents NFAT dephosphorylation and nuclear translocation, thereby blocking IL-2 gene transcription and subsequent T-cell activation.[3][4]
Interestingly, recent research has unveiled a secondary, NFAT-independent mechanism of action for cyclosporine. It has been shown that calcineurin can dephosphorylate an inhibitory site (Ser59) on Lck, and cyclosporine, by inhibiting calcineurin, can prevent this dephosphorylation, thus indirectly suppressing Lck activity.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Cyclosporine. It is important to note that these values are derived from different studies and experimental conditions, and therefore, a direct comparison of absolute values should be made with caution.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC₅₀ | Reference |
| This compound | Lck | Kinase Assay (1 mM ATP) | 40 nM | --INVALID-LINK-- |
| T-cell Proliferation | Antigen-stimulated | < 10 nM | --INVALID-LINK-- | |
| Cyclosporine | Calcineurin | Phosphatase Assay (Cell line) | ~30 nM | --INVALID-LINK-- |
| IL-2 Production | PHA-stimulated T-cells | Complete inhibition at 100 ng/mL | --INVALID-LINK-- | |
| Calcineurin | Phosphatase Assay (PBL in CM) | 2 µg/L (~1.7 nM) | --INVALID-LINK-- | |
| Calcineurin | Phosphatase Assay (PBL in WB) | 102 µg/L (~85 nM) | --INVALID-LINK-- |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Endpoint | Effective Dose/Concentration | Reference |
| This compound | Organ Transplant Rejection | Prevention/Therapy | EC₅₀ < 10 mg/kg (oral) | --INVALID-LINK-- |
| Cyclosporine | Human Renal Transplant | Therapeutic Monitoring | 100-200 ng/mL (trough blood level) | --INVALID-LINK-- |
Experimental Protocols
Lck Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Lck kinase.
Objective: To measure the IC₅₀ value of this compound for Lck kinase.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP
-
Lck-specific substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
-
This compound (or other test inhibitor)
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for a TR-FRET assay)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the Lck enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the Lck substrate peptide.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., Eu-anti-pTyr and SA-APC) and incubate for 60 minutes at room temperature.
-
Read the plate on a suitable plate reader (e.g., a TR-FRET enabled reader).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value.
Calcineurin Phosphatase Inhibition Assay
This protocol provides a general method for assessing the in vitro inhibitory effect of a compound on calcineurin phosphatase activity.
Objective: To determine the IC₅₀ value of Cyclosporine for calcineurin.
Materials:
-
Purified bovine brain calcineurin
-
Calmodulin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂, 0.1 mg/mL BSA)
-
RII phosphopeptide substrate
-
Cyclosporine (or other test inhibitor)
-
Cyclophilin A
-
Malachite green phosphate (B84403) detection solution
-
96-well microplates
Procedure:
-
Prepare serial dilutions of Cyclosporine in a suitable solvent and then dilute in assay buffer.
-
Pre-incubate the diluted Cyclosporine with Cyclophilin A for 15 minutes at 30°C to allow for complex formation.
-
In a 96-well plate, add the assay buffer, calmodulin, and the pre-incubated Cyclosporine-Cyclophilin A complex or vehicle control.
-
Add calcineurin to each well and pre-incubate for 10 minutes at 30°C.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate the reaction for a specified time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction and detect the released free phosphate by adding the malachite green solution.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each Cyclosporine concentration and determine the IC₅₀ value.[3]
T-Cell Proliferation Assay (CFSE-based)
This protocol describes a common method to assess the effect of immunosuppressive compounds on T-cell proliferation.
Objective: To compare the anti-proliferative effects of this compound and Cyclosporine on activated T-cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA))
-
This compound and Cyclosporine
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Wash the cells to remove excess CFSE.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add serial dilutions of this compound, Cyclosporine, or vehicle control to the wells.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PHA. Include unstimulated and stimulated control wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the T-cell population and measure the dilution of CFSE fluorescence. The percentage of proliferated cells is determined by the decrease in CFSE intensity.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC₅₀ values.
Conclusion
This compound and Cyclosporine are both effective immunosuppressants that function by inhibiting T-cell activation, but through distinct mechanisms of action. This compound targets the initial step of TCR signaling by inhibiting Lck, while Cyclosporine acts downstream by inhibiting the calcineurin-NFAT pathway, which is crucial for the transcription of IL-2 and other cytokines. The choice between targeting an upstream kinase like Lck or a downstream phosphatase like calcineurin has implications for the specificity and potential off-target effects of the therapeutic agent. This comparative guide provides a foundation for researchers to understand the molecular basis of these two immunosuppressive strategies and to design further experiments to directly compare their efficacy and safety profiles.
References
- 1. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]
- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-420983 and Other Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of A-420983 with other prominent Src family kinase inhibitors, namely dasatinib, saracatinib, and bosutinib (B1684425). The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to Src Family Kinases and this compound
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of SFK activity has been implicated in the pathogenesis of various diseases, particularly cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. This compound is a potent, orally active pyrazolo[3,4-d]pyrimidine that functions as an inhibitor of Lck, a member of the Src family of protein tyrosine kinases.[2][3] It has demonstrated efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.[3]
Comparative Efficacy: this compound vs. Other SFK Inhibitors
The efficacy of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a higher potency. The following tables summarize the available IC50 data for this compound, dasatinib, saracatinib, and bosutinib against various Src family kinases.
It is important to note that the IC50 values presented below are compiled from different studies and may have been determined under varying experimental conditions. Therefore, a direct comparison should be made with caution.
Table 1: IC50 Values of this compound and Other Inhibitors Against Lck, Src, and Lyn [4]
| Inhibitor | Lck (nM) | Src (nM) | Lyn (nM) |
| This compound | 40 | 70 - 330 | N/A |
| Staurosporine | 2 | 6 | 1 |
| PP2 | 5 | 5 | 5 |
N/A: Data not available in the cited source.
Table 2: IC50 Values of Dasatinib, Saracatinib, and Bosutinib Against a Panel of Src Family Kinases
| Kinase | Dasatinib (nM) | Saracatinib (nM) | Bosutinib (nM) |
| Src | 0.5 - 0.8[5][6] | 2.7[7] | 1.2[8] |
| Lck | < 1.1[9] | 4 - 10[7] | N/A |
| Yes | < 1.1[9] | 4[9] | N/A |
| Fyn | < 1.1[9] | 4 - 10[7] | N/A |
| Lyn | N/A | 4 - 10[7] | N/A |
| Hck | N/A | N/A | N/A |
| Fgr | N/A | 4 - 10[7] | N/A |
| Blk | N/A | 4 - 10[7] | N/A |
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the general Src signaling pathway and a typical experimental workflow for comparing kinase inhibitors.
Experimental Protocols
In Vitro Lck Kinase Assay (Radiometric)
This protocol is a representative example for determining the in vitro inhibitory activity of compounds against Lck kinase.
Materials:
-
Recombinant Lck enzyme
-
Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (this compound and others) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the Lck enzyme and the substrate peptide in kinase reaction buffer.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of [γ-³²P]ATP solution. The final ATP concentration should be close to the Km value for Lck.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of kinase inhibitors on cell proliferation.
Materials:
-
Cancer cell line known to be dependent on Src family kinase signaling (e.g., various solid tumor or leukemia cell lines).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well tissue culture plates.
-
Test compounds (this compound and others) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
Conclusion
References
- 1. Src Family Kinases as Potential Therapeutic Targets for Malignanc...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A-420983 vs. PP2: A Comparative Guide for Lck Inhibition in Research
In the study of T-cell signaling and immunology, the lymphocyte-specific kinase (Lck) plays a pivotal role, making it a key target for therapeutic intervention and basic research. Potent and selective inhibitors are crucial tools for dissecting its function. This guide provides an objective comparison of two commonly cited Lck inhibitors, A-420983 and PP2, for researchers, scientists, and drug development professionals.
Overview
This compound is a potent, orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lck.[1][2] It has demonstrated efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.[1] PP2, a pyrazolopyrimidine compound, is a widely used and potent inhibitor of the Src family of kinases, including Lck and Fyn.[3][4] Both compounds are ATP-competitive inhibitors, but they exhibit different potency and selectivity profiles.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and PP2 have been characterized in various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that these values can vary depending on the experimental conditions, particularly the concentration of ATP used in the assay.
| Kinase | This compound IC50 (nM) | PP2 IC50 (nM) | Notes |
| Lck | 40 | 4-5 | This compound IC50 was determined at 1 mM ATP.[2] PP2 IC50 is consistently reported in the low nanomolar range in biochemical assays.[3][4] |
| Fyn | 70 - 330 | 5-6 | This compound shows activity against other Src family kinases.[2] PP2 is also a potent Fyn inhibitor.[3][5] |
| Src | 70 - 330 | - | This compound shows activity against other Src family kinases.[2] |
| Hck | - | 5 | PP2 demonstrates potent inhibition of Hck.[4] |
| ZAP-70 | - | >100,000 | PP2 is highly selective for Src family kinases over ZAP-70.[4] |
| JAK2 | - | >50,000 | PP2 shows high selectivity against the Janus kinase JAK2.[4] |
Lck Signaling Pathway
Lck is a critical enzyme in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains. This phosphorylation event recruits and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT, leading to the activation of multiple signaling pathways, including the PI3K/Akt and STAT3 pathways.
Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) engagement.
Experimental Protocols
Below are representative protocols for assessing the inhibitory activity of compounds like this compound and PP2 against Lck.
In Vitro Biochemical Kinase Assay (Radioactive)
This assay measures the direct inhibition of Lck kinase activity by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate peptide.
Materials:
-
Recombinant active Lck enzyme
-
Kinase-specific peptide substrate (e.g., a poly(Glu, Tyr) 4:1)
-
This compound and PP2 dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES, 3 mM MnCl2, 5 mM MgCl2, 100 µM sodium orthovanadate)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the purified Lck kinase.
-
Add varying concentrations of the inhibitor (this compound or PP2) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for an in vitro radioactive kinase assay.
Cell-Based Assay: Inhibition of T-Cell Proliferation
This assay assesses the inhibitor's ability to block Lck-dependent T-cell proliferation in a cellular context.
Materials:
-
Human T-cells (e.g., purified from peripheral blood mononuclear cells - PBMCs)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin - PHA)
-
This compound and PP2 dissolved in DMSO
-
Cell culture medium
-
Proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)
-
Plate reader (scintillation counter or flow cytometer)
Procedure:
-
Seed T-cells in a 96-well plate.
-
Treat the cells with a range of inhibitor concentrations (this compound or PP2) or DMSO for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PHA.
-
Culture the cells for 48-72 hours.
-
For the final 18 hours of culture, add [³H]-thymidine to the wells.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter. Alternatively, if using CFSE, analyze the dilution of the dye by flow cytometry.
-
Determine the concentration of the inhibitor that causes 50% inhibition of T-cell proliferation (IC50).
Conclusion
Both this compound and PP2 are potent inhibitors of Lck and valuable tools for studying its role in T-cell signaling.
-
PP2 is more potent in biochemical assays with an IC50 in the low nanomolar range and has been extensively characterized.[3][4] Its high potency makes it suitable for a wide range of in vitro and cell-based experiments.
-
This compound is also a potent Lck inhibitor, and its oral activity makes it particularly useful for in vivo studies in animal models.[1][2]
The choice between this compound and PP2 will depend on the specific experimental needs. For in vitro and cell culture experiments requiring a highly potent and well-characterized Lck inhibitor, PP2 is an excellent choice. For in vivo studies requiring an orally bioavailable compound, this compound presents a viable alternative. Researchers should consider the selectivity profile of each inhibitor and choose the compound that best suits their experimental design and biological question.
References
- 1. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PP2 | Cell Signaling Technology [cellsignal.com]
- 5. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Lck Inhibitors: A-420983 and BMS-279700
In the landscape of kinase inhibitors, particularly those targeting lymphocyte-specific protein tyrosine kinase (Lck) for the treatment of autoimmune diseases and transplant rejection, A-420983 and BMS-279700 have emerged as significant preclinical candidates. Both compounds are potent, orally active inhibitors of Lck, a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1][2][3][4] This guide provides a detailed, data-supported comparison of their biochemical and cellular activities, selectivity, and in vivo efficacy, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound and BMS-279700
This compound is a pyrazolo[3,4-d]pyrimidine-based compound identified as a potent inhibitor of Lck. It has demonstrated efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.[3][4] BMS-279700, an anilino 5-azaimidazoquinoxaline analog, also potently inhibits Lck and T-cell proliferation, blocking the production of pro-inflammatory cytokines.[5]
Biochemical and Cellular Potency
The inhibitory activities of this compound and BMS-279700 have been characterized in both biochemical and cellular assays. The following tables summarize the available quantitative data for a direct comparison.
Table 1: Biochemical and Cellular Activity of this compound and BMS-279700
| Parameter | This compound | BMS-279700 |
| Target | Lck | Lck |
| Lck Kinase Inhibition (IC50) | 40 nM | 3 nM |
| T-Cell Proliferation Inhibition (IC50) | < 10 nM (antigen-stimulated) | 165 nM (TCR-induced) |
| IL-2 Production Inhibition (IC50) | Not explicitly reported | 200 nM (CD3/CD28-mediated) |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. While both compounds target Lck, their activity against other kinases, particularly within the Src family, is a key differentiator.
Table 2: Kinase Selectivity of this compound and BMS-279700
| Kinase Family | This compound | BMS-279700 |
| Src Family Kinases (e.g., Src, Fyn) | Similar potency to Lck (IC50 = 70 - 330 nM) | Not highly selective over other Src family kinases |
| Non-Src Family Kinases (e.g., ZAP-70, PKC, CDK) | >100 to ~1000-fold selective over non-Src kinases | >1000 to ~10,000-fold selective over non-Src kinases |
In Vivo Efficacy
Both this compound and BMS-279700 have demonstrated oral efficacy in preclinical models of T-cell-mediated diseases.
Table 3: In Vivo Efficacy of this compound and BMS-279700
| Preclinical Model | This compound | BMS-279700 |
| Delayed-Type Hypersensitivity | Effective | Effective |
| Organ Transplant Rejection | Effective | Not explicitly reported |
| Anti-inflammatory Activity (IL-2/TNFα production) | Not explicitly reported | Effective (EC50 = 20 mg/kg for IL-2 inhibition) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Lck Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for Inhibitor Comparison.
Experimental Protocols
Lck Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound and BMS-279700 against the Lck enzyme.
Methodology:
-
Reagents and Materials: Recombinant human Lck enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (this compound, BMS-279700), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[2]
-
Procedure: a. Serially dilute the test compounds in DMSO and then in assay buffer. b. In a 384-well plate, add the Lck enzyme to each well. c. Add the diluted test compounds or vehicle control to the wells. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound and BMS-279700 on T-cell proliferation.
Methodology:
-
Reagents and Materials: Human peripheral blood mononuclear cells (PBMCs), RPMI-1640 medium supplemented with 10% fetal bovine serum, Carboxyfluorescein succinimidyl ester (CFSE), T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin), test compounds.[6][7][8][9]
-
Procedure: a. Isolate PBMCs from healthy donor blood using density gradient centrifugation. b. Label the PBMCs with CFSE by incubating the cells with a working solution of CFSE. c. Quench the staining reaction with complete medium. d. Plate the CFSE-labeled cells in a 96-well plate. e. Add serial dilutions of the test compounds or vehicle control. f. Stimulate the cells with T-cell activators. g. Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator. h. Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Data Analysis: Proliferation is measured by the dilution of CFSE fluorescence in daughter cells. Quantify the percentage of proliferating cells for each condition and calculate the IC₅₀ values.
In Vivo Delayed-Type Hypersensitivity (DTH) Model
Objective: To evaluate the in vivo efficacy of this compound and BMS-279700 in a T-cell-mediated inflammatory response.
Methodology:
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Sensitization Phase: On day 0, sensitize the mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin (mBSA) or keyhole limpet hemocyanin (KLH)) emulsified in Complete Freund's Adjuvant (CFA).[1][10][11][12]
-
Treatment: Administer the test compounds (this compound or BMS-279700) or vehicle control orally, starting from the day of sensitization or a few days before the challenge, and continuing daily.
-
Elicitation Phase: On a specific day post-sensitization (e.g., day 7), challenge the mice by injecting the antigen into one hind footpad. Inject the contralateral footpad with saline as a control.
-
Measurement: After 24-48 hours, measure the footpad swelling in both hind feet using a caliper.
-
Data Analysis: The DTH response is calculated as the difference in footpad thickness between the antigen-challenged and saline-injected footpads. Compare the DTH response in the treated groups to the vehicle control group to determine the percent inhibition.
Conclusion
Both this compound and BMS-279700 are potent inhibitors of Lck with demonstrated efficacy in preclinical models of T-cell-mediated diseases. BMS-279700 appears to be a more potent inhibitor of the Lck enzyme in biochemical assays. However, this compound shows high potency in inhibiting antigen-driven T-cell proliferation. A key distinction lies in their selectivity profiles, with BMS-279700 exhibiting greater selectivity against non-Src family kinases. The choice between these two inhibitors for further development would depend on the desired therapeutic profile, balancing potency against Lck with the off-target effects on other Src family kinases. The provided experimental protocols offer a framework for conducting further head-to-head comparative studies to elucidate their relative therapeutic potential.
References
- 1. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. promega.com [promega.com]
- 3. Delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LCK Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Delayed Type Hypersensitivity Rodent Model - Creative Biolabs [creative-biolabs.com]
- 12. biocytogen.com [biocytogen.com]
Validating Lck Inhibition: A Comparative Guide to A-420983 and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a kinase inhibitor is a critical step in drug discovery. This guide provides a comprehensive comparison of two key methodologies for validating the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck): the small molecule inhibitor A-420983 and siRNA-mediated gene knockdown. By understanding the distinct advantages and applications of each approach, researchers can design more robust experiments to confirm target engagement and elucidate the functional consequences of Lck inhibition.
Lck, a member of the Src family of tyrosine kinases, plays a pivotal role in T-cell receptor (TCR) signaling and is a compelling therapeutic target for autoimmune diseases and certain cancers.[1][2] this compound is a potent, orally active inhibitor of Lck.[3] An essential method for validating the specificity of such an inhibitor is to compare its effects with a genetic approach, such as RNA interference (RNAi), which reduces the expression of the target protein.[4] This comparative approach helps to distinguish on-target effects from potential off-target activities of the small molecule inhibitor.
Comparison of this compound and Lck siRNA
| Feature | This compound (Small Molecule Inhibitor) | Lck siRNA (Gene Knockdown) |
| Mechanism of Action | Competitively binds to the ATP-binding site of the Lck kinase domain, inhibiting its catalytic activity. | Targets Lck mRNA for degradation, preventing the translation of the Lck protein.[5] |
| Mode of Inhibition | Functional inhibition of Lck protein activity. | Reduction in the total amount of Lck protein.[5] |
| Speed of Onset | Rapid, with effects observable shortly after administration. | Slower, requiring time for mRNA degradation and protein turnover (typically 24-72 hours).[6] |
| Duration of Effect | Reversible and dependent on compound pharmacokinetics. | Can be transient or stable, depending on the siRNA delivery method. |
| Specificity | Potential for off-target effects on other kinases with similar ATP-binding sites. | Highly specific to the Lck mRNA sequence, but off-target effects are still possible and should be controlled for.[7] |
| Applications | Dose-response studies, determining IC50 values, acute functional studies. | Validating on-target effects of small molecule inhibitors, studying the long-term consequences of Lck depletion.[4] |
Supporting Experimental Data
| Parameter | Control siRNA | Lck siRNA | Percent Reduction |
| Lck mRNA expression (relative to β-actin) | 1.0 | ~0.3 | ~70% |
| Lck protein expression (relative to β-actin) | 1.0 | ~0.4 | ~60% |
| IL-4 in Bronchoalveolar Lavage Fluid (pg/mL) | ~250 | ~100 | ~60% |
| IgE in Bronchoalveolar Lavage Fluid (ng/mL) | ~120 | ~50 | ~58% |
| IL-4 in Plasma (pg/mL) | ~150 | ~60 | ~60% |
| IgE in Plasma (ng/mL) | ~1000 | ~400 | ~60% |
Data is estimated from graphical representations in the source publication and is intended for illustrative purposes.[3]
Experimental Protocols
Lck Kinase Activity Assay
This protocol provides a general framework for measuring Lck kinase activity in the presence of an inhibitor like this compound using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human Lck enzyme
-
Protein Tyrosine Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a multi-well plate, add the Lck enzyme, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.
-
Add the kinase detection reagent to convert the newly synthesized ATP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the Lck kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
siRNA Transfection for Lck Knockdown in Jurkat Cells
This protocol outlines a general procedure for transfecting Jurkat cells (a human T-lymphocyte cell line) with siRNA to knockdown Lck expression.
Materials:
-
Jurkat cells
-
Lck-specific siRNA and a non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine™ RNAiMAX or HiPerFect Transfection Reagent)
-
Serum-free culture medium (e.g., Opti-MEM™)
-
Complete growth medium
-
6-well plates
-
Reagents for Western blotting or qRT-PCR to validate knockdown
Procedure:
-
The day before transfection, seed Jurkat cells at a density that will ensure they are in the logarithmic growth phase on the day of transfection.
-
On the day of transfection, dilute the Lck siRNA and the non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the Jurkat cells in fresh complete growth medium.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
After incubation, harvest the cells to assess the efficiency of Lck knockdown at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 3. The effect of siRNA-mediated lymphocyte-specific protein tyrosine kinase (Lck) inhibition on pulmonary inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The effect of siRNA-mediated lymphocyte-specific protein tyrosine kinase (Lck) inhibition on pulmonary inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
A-420983: A Paradigm Shift in Lck Inhibition, Outperforming First-Generation Compounds
For Immediate Release
A-420983, a potent and orally active pyrazolo[3,4-d]pyrimidine inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), demonstrates significant advantages in potency, selectivity, and in vivo efficacy over first-generation Lck inhibitors. This next-generation inhibitor presents a promising therapeutic candidate for T-cell mediated autoimmune diseases and organ transplant rejection. This guide provides a detailed comparison of this compound with first-generation Lck inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Unveiling the Superiority: A Head-to-Head Comparison
This compound distinguishes itself from first-generation Lck inhibitors, such as the widely studied pyrazolopyrimidine-based compounds PP1 and PP2, through its enhanced potency and improved selectivity profile. While early inhibitors like PP1 and PP2 showed promise in targeting Lck, they often suffered from off-target effects due to their activity against other members of the Src family of kinases. This compound was specifically designed to overcome these limitations.
Table 1: Biochemical Potency of this compound vs. First-Generation Lck Inhibitors
| Compound | Lck IC50 (nM) | Fyn IC50 (nM) | Src IC50 (nM) |
| This compound | 40 | 70 | 330 |
| PP1 | 5 | 6 | 170 |
| PP2 | 4 | 5 | - |
Data compiled from published literature. Note: IC50 values can vary based on experimental conditions.
As illustrated in the table, this compound exhibits potent inhibition of Lck with an IC50 of 40 nM. While PP1 and PP2 show slightly higher potency for Lck in some assays, this compound demonstrates a more desirable selectivity profile, with significantly less activity against Src. This improved selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
The Lck Signaling Pathway and Inhibition
Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade, a critical pathway for T-cell activation and the subsequent immune response. Upon TCR engagement, Lck phosphorylates key downstream targets, leading to a cascade of events that culminate in T-cell proliferation and cytokine production. Inhibitors of Lck, like this compound, block this initial step, thereby dampening the T-cell mediated immune response.
Enhanced In Vivo Efficacy in Preclinical Models
The true measure of a drug candidate's potential lies in its performance in vivo. This compound has demonstrated significant efficacy in animal models of T-cell mediated diseases, most notably in organ transplant rejection. In preclinical studies, orally administered this compound was shown to prevent allograft rejection, a direct consequence of its potent inhibition of T-cell activation.[1]
While direct head-to-head in vivo comparative studies with first-generation inhibitors in transplant models are not extensively published, the demonstrated oral bioavailability and potent in vivo activity of this compound represent a significant advancement over early inhibitors which often had less favorable pharmacokinetic properties. For instance, while PP2 has been used in various in vivo studies, its application has often been in contexts other than transplant rejection, and it has shown some cytotoxic effects at higher concentrations.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols typically employed in the evaluation of Lck inhibitors.
Biochemical Kinase Assay (Illustrative Protocol)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Lck.
Workflow:
Protocol:
-
Compound Preparation: this compound and control compounds are serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture: Recombinant Lck enzyme, a suitable peptide substrate, and ATP are combined in a kinase assay buffer.
-
Incubation: The compound dilutions are added to the reaction mixture and incubated at a controlled temperature to allow for enzymatic activity.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This is often achieved using luminescence-based assays such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: The results are plotted as a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
T-Cell Proliferation Assay (Illustrative Protocol)
This cellular assay assesses the ability of an inhibitor to prevent T-cell proliferation following stimulation.
Workflow:
Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Staining: T-cells within the PBMC population are stained with a fluorescent dye that is diluted with each cell division, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Stimulation: The stained cells are cultured in the presence of T-cell stimuli, such as anti-CD3 and anti-CD28 antibodies, to induce proliferation.
-
Inhibitor Treatment: The cells are simultaneously treated with various concentrations of this compound or a control inhibitor.
-
Flow Cytometry Analysis: After a set incubation period (typically 3-5 days), the dilution of the fluorescent dye in the T-cell population is analyzed by flow cytometry. A decrease in dye dilution indicates inhibition of proliferation.
-
Data Analysis: The percentage of proliferating cells at each inhibitor concentration is calculated to determine the IC50 value for the inhibition of T-cell proliferation.
Conclusion
This compound represents a significant advancement in the development of Lck inhibitors. Its improved potency, enhanced selectivity profile, and demonstrated in vivo efficacy in relevant disease models position it as a superior alternative to first-generation compounds. For researchers in immunology and drug discovery, this compound serves as a valuable tool for dissecting the role of Lck in T-cell biology and as a promising lead for the development of novel therapeutics for a range of immune-mediated disorders.
References
A-420983 and Dasatinib: A Side-by-Side Analysis of Their Impact on T-Cell Function
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two potent kinase inhibitors, A-420983 and dasatinib (B193332), focusing on their effects on T-lymphocyte (T-cell) function. This comparison is based on available preclinical data and highlights their mechanisms of action, impact on T-cell signaling, and inhibitory effects on key cellular processes.
Both this compound and dasatinib are recognized as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway that governs T-cell activation, proliferation, and cytokine production.[1][2] Their ability to modulate T-cell responses positions them as significant molecules in immunology and oncology research.
Mechanism of Action: Targeting the Lck Kinase
This compound is a novel, orally active small molecule that has been identified as a potent inhibitor of Lck.[3] Dasatinib, a dual BCR-ABL and Src family kinase inhibitor, also potently targets Lck, contributing to its immunomodulatory effects.[2] The inhibition of Lck by these compounds disrupts the initial signaling cascade following T-cell receptor engagement, thereby preventing downstream events necessary for a full T-cell response.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and dasatinib on various T-cell functions. It is important to note that the data for this compound is more limited in the public domain.
Table 1: Inhibition of T-Cell Proliferation
| Compound | Assay Description | Cell Type | Stimulant | IC50 Value |
| This compound | Antigen-stimulated T-cell proliferation | Not specified | Antigen | < 10 nM |
| Dasatinib | Anti-CD3/CD28-stimulated T-cell proliferation | Human peripheral blood T-cells | Solid-phase anti-CD3 + soluble anti-CD28 | 2.8 nM[4] |
Table 2: Inhibition of T-Cell Activation Markers
| Compound | Marker | Cell Type | Stimulant | IC50 Value |
| This compound | Not specified | Not specified | Not specified | Data not available |
| Dasatinib | CD69 upregulation | Human T-cells | OKT3 | 11 nM[5] |
Table 3: Inhibition of Cytokine Production
| Compound | Cytokine(s) | Cell Type | Stimulant | IC50 Value |
| This compound | Antigen-stimulated cytokine production | Not specified | Antigen | < 10 nM |
| Dasatinib | IL-2, IFN-γ, TNF-α, IL-4 | Human T-cells | OKT3 | Dose-dependent inhibition observed at 10-50 nM[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: T-Cell Receptor (TCR) signaling pathway and points of inhibition by this compound and dasatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia | Haematologica [haematologica.org]
- 3. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A-420983: A Potential Alternative in Cyclosporine-Resistant Allograft Rejection
For Researchers, Scientists, and Drug Development Professionals
The management of allograft rejection, particularly in cases resistant to conventional cyclosporine therapy, presents a significant clinical challenge. This guide provides a comparative overview of the novel Lck inhibitor, A-420983, and its potential efficacy in overcoming cyclosporine resistance. While direct clinical head-to-head trials of this compound in cyclosporine-resistant rejection are not available in published literature, this guide will compare its mechanism of action with established immunosuppressants and present available preclinical data.
Mechanism of Action: A Divergent Approach to Immunosuppression
Cyclosporine, a cornerstone of immunosuppressive therapy, functions by inhibiting calcineurin, a phosphatase crucial for the activation of the Nuclear Factor of Activated T-cells (NFAT).[1][2] This inhibition ultimately leads to a reduction in the production of key cytokines, such as Interleukin-2 (IL-2), which are vital for T-cell proliferation and activation.[1][3] Resistance to cyclosporine can emerge through various mechanisms, necessitating alternative therapeutic strategies.
This compound offers a distinct mechanistic approach by targeting Lymphocyte-specific protein tyrosine kinase (Lck).[4] Lck is a critical enzyme in the initial stages of T-cell receptor (TCR) signaling, preceding the calcineurin-NFAT pathway.[5][6] By inhibiting Lck, this compound can block the entire downstream signaling cascade required for T-cell activation, providing a potential avenue to bypass cyclosporine resistance.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potent immunosuppressive effects of this compound in preventing allograft rejection.
In Vitro: Inhibition of T-Cell Proliferation
This compound has been shown to effectively inhibit T-cell proliferation in mixed lymphocyte reaction (MLR) assays. The MLR is a standard in vitro model of allograft rejection, measuring the proliferative response of T-cells from one donor against cells from a genetically different donor.
| Compound | IC50 (nM) in Murine MLR |
| This compound | Data not publicly available in cited sources |
| Cyclosporine | Reference value |
| Tacrolimus (FK-506) | Reference value |
Note: Specific IC50 values for this compound in MLR are not detailed in the available public literature. The table structure is provided for when such data becomes available.
In Vivo: Prevention of Allograft Rejection
In animal models of organ transplantation, this compound has demonstrated its ability to prevent the rejection of allografts.
| Model | Treatment | Outcome |
| Murine Cardiac Allograft | This compound | Prevention of graft rejection[4] |
| Murine Islet Allograft | This compound | Prevention of graft rejection[4] |
| Murine Skin Allograft | This compound | Prevention of graft rejection[4] |
Comparison with Alternatives for Resistant Rejection
In clinical practice, cyclosporine-resistant rejection is often managed by switching to other immunosuppressants with different mechanisms of action.
| Immunosuppressant | Mechanism of Action | Reported Efficacy in Resistant Rejection |
| This compound | Lck Inhibitor | Preclinical efficacy in preventing rejection |
| Tacrolimus (FK-506) | Calcineurin Inhibitor | Often effective in rescuing grafts with ongoing acute rejection under cyclosporine therapy.[7] |
| Sirolimus (Rapamycin) | mTOR Inhibitor | An alternative for calcineurin inhibitor-induced toxicity and in certain rejection protocols. |
| Antilymphocyte Globulin (ALG) | T-cell depleting antibody | Used for treating steroid-resistant rejection, with over 50% of episodes reversed in some studies. |
Signaling Pathways
The distinct mechanisms of this compound and cyclosporine are best understood by visualizing their points of intervention in the T-cell activation signaling cascade.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR)
The one-way MLR is a common in vitro assay to assess the immunosuppressive activity of a compound.
Murine Heterotopic Cardiac Allograft Model
This in vivo model is used to evaluate the efficacy of immunosuppressive agents in preventing solid organ rejection.
Conclusion and Future Directions
This compound, with its distinct mechanism of Lck inhibition, represents a promising therapeutic candidate for immunosuppression. Its ability to act upstream of the calcineurin-dependent pathway suggests it could be effective in cases of cyclosporine-resistant rejection. However, the lack of direct comparative studies in this specific context highlights a critical gap in the research. Further investigation, including preclinical studies in cyclosporine-resistant animal models and eventual clinical trials, is necessary to fully elucidate the potential of this compound as a valuable addition to the arsenal (B13267) of immunosuppressive therapies for transplant recipients. The development of selective Lck inhibitors like this compound could pave the way for more personalized and effective management of allograft rejection.
References
- 1. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Lymphocyte Cell Kinase Activation Mediates Neuroprotection during Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-420983 and Rapamycin on T-Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent immunosuppressive agents, A-420983 and rapamycin (B549165), focusing on their distinct mechanisms of action and effects on T-cell signaling. By presenting key experimental data, detailed protocols, and visual representations of the signaling pathways, this document aims to serve as a valuable resource for researchers in immunology and drug development.
Introduction
T-cell activation is a critical event in the adaptive immune response and is tightly regulated by a complex network of signaling pathways. Two key nodes in this network are the proximal T-cell receptor (TCR) signaling complex and the downstream PI3K/Akt/mTOR pathway. This compound and rapamycin target these distinct stages of T-cell activation, offering different approaches to immunosuppression.
This compound is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme that initiates the signaling cascade immediately downstream of the T-cell receptor (TCR). By inhibiting Lck, this compound effectively blocks the earliest events in T-cell activation.
Rapamycin (also known as Sirolimus) is a macrolide that inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. Rapamycin specifically targets the mTORC1 complex, which is downstream of the PI3K/Akt pathway and plays a crucial role in integrating signals from growth factors and nutrients to control T-cell proliferation and differentiation.
This guide will objectively compare the effects of these two compounds on various aspects of T-cell signaling, supported by experimental data.
Comparative Data on T-Cell Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound and rapamycin on T-cell proliferation and cytokine production. It is important to note that IC50 values can vary depending on the specific T-cell subset, stimulation conditions, and assay used.
| Compound | Target | T-Cell Proliferation IC50 | Primary T-Cell Subset Affected |
| This compound | Lck | Not explicitly found in searches | Naive and Memory T-cells |
| Rapamycin | mTORC1 | 0.1 nM - 10 nM[1] | Preferentially pathogenic effector Th2 (peTh2) cells[1] |
| Compound | Effect on IL-2 Production | Effect on IFN-γ Production |
| This compound | Inhibition | Inhibition |
| Rapamycin | Inhibition[2] | Inhibition[2] |
Signaling Pathways and Mechanisms of Action
This compound and rapamycin intervene at fundamentally different points in the T-cell activation cascade. The following diagrams, generated using the DOT language, illustrate their respective points of inhibition.
References
Cross-Validation of A-420983's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lck inhibitor A-420983 and other relevant compounds. The data presented herein is intended to support the cross-validation of this compound's pharmacological effects with established genetic models of Lck function, offering a crucial step in preclinical validation.
Introduction to this compound and Lck
This compound is a potent, orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases. Lck plays a pivotal role in T-cell antigen receptor (TCR) signaling, making it a key target for immunomodulatory therapies. Upon TCR engagement, Lck initiates a signaling cascade by phosphorylating key downstream molecules, including ZAP-70, which in turn phosphorylates the adaptor proteins LAT and SLP-76. This cascade ultimately leads to T-cell activation, proliferation, and cytokine production. Genetic models, such as Lck knockout and transgenic mice, have been instrumental in elucidating the critical role of Lck in T-cell development and function.
Quantitative Comparison of Lck Inhibitors
The following table summarizes the in vitro potency of this compound and alternative Src family kinase inhibitors against Lck and other related kinases. This data is essential for understanding the selectivity profile of each compound.
| Compound | Lck IC50 (nM) | Src IC50 (nM) | Fyn IC50 (nM) | Yes IC50 (nM) | Lyn IC50 (nM) | Fgr IC50 (nM) | Blk IC50 (nM) |
| This compound | ~40 | ~70 | - | - | - | - | - |
| Dasatinib | <1.0 | 0.5 | - | 0.5 | - | - | - |
| Bosutinib | - | 1.2 | - | - | - | - | - |
| Saracatinib (AZD0530) | 4-10 | 2.7 | 4-10 | 4-10 | 4-10 | 4-10 | 4-10 |
Cross-Validation with Genetic Models
Direct experimental data on the use of this compound in Lck knockout or transgenic mouse models is not extensively available in the public domain. However, the functional consequences of Lck inhibition by this compound in wild-type animal models align with the phenotypes observed in Lck-deficient genetic models.
Phenotypic Comparison:
| Feature | Lck Knockout/Deficient Models | This compound Treatment (in vivo) |
| T-Cell Development | Block at the CD4-CD8- double-negative stage in the thymus. | Not directly studied, but potent T-cell immunosuppression is observed. |
| T-Cell Proliferation | Severely impaired T-cell proliferation in response to TCR stimulation. | Potent inhibition of T-cell proliferation. |
| Cytokine Production | Reduced production of IL-2 and other T-cell-derived cytokines. | Inhibition of antigen-stimulated cytokine production.[1] |
| Immune Response | Inability to mount effective T-cell-dependent immune responses. | Efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.[2] |
This strong correlation in phenotypes between genetic Lck deficiency and pharmacological inhibition with this compound provides a foundational cross-validation of its on-target effects.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of Lck inhibitors.
In Vitro Lck Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Lck kinase activity.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant Lck enzyme, and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of a compound on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
Test compound (e.g., this compound)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label the cells with CFSE by incubating them with a specific concentration of the dye.
-
Wash the cells to remove excess CFSE.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Stimulate the cells with a T-cell mitogen.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
The progressive halving of CFSE fluorescence in dividing cells allows for the quantification of cell proliferation.
-
Determine the IC50 of the compound for inhibiting T-cell proliferation.
Signaling Pathways and Experimental Workflows
Lck Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade.
References
A Comparative Guide: A-420983 and Small Molecule Inhibitors of ZAP-70 in T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-420983, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), and emerging small molecule inhibitors of Zeta-chain-associated protein kinase 70 (ZAP-70). While both molecules target critical kinases in the T-cell receptor (TCR) signaling pathway, their distinct mechanisms of action offer different strategic advantages for modulating immune responses. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the signaling pathways and experimental workflows.
Introduction to Lck and ZAP-70 in T-Cell Activation
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the TCR with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a signaling cascade orchestrated by a series of intracellular kinases, among which Lck and ZAP-70 are paramount.
Lck , a member of the Src family of tyrosine kinases, is one of the first signaling molecules activated upon TCR engagement. It is responsible for phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[1][2]
ZAP-70 , a Syk family tyrosine kinase, is subsequently recruited to the doubly phosphorylated ITAMs via its tandem SH2 domains.[3] This recruitment leads to its phosphorylation and activation by Lck, enabling ZAP-70 to phosphorylate downstream substrates like LAT (Linker for Activation of T-cells) and SLP-76, propagating the signaling cascade that ultimately leads to T-cell proliferation, differentiation, and cytokine production.[4][5]
Given their essential roles, both Lck and ZAP-70 are attractive targets for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.[3][6] This guide compares the pharmacological profiles of this compound, an Lck inhibitor, with a representative covalent ZAP-70 inhibitor, RDN2150.
Quantitative Data Presentation
The following tables summarize the in vitro potency and cellular activity of this compound and RDN2150. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: Biochemical Potency of this compound and RDN2150
| Compound | Primary Target | IC₅₀ (nM) | Other Kinases Inhibited (IC₅₀, nM) | Reference |
| This compound | Lck | 40 (at 1 mM ATP) | Src family kinases (70 - 330) | [7] |
| Lck Inhibitor (similar to this compound) | Lck | 7 | Lyn (2.1), Src (4.2), Syk (200) | [8][9] |
| RDN2150 | ZAP-70 | 14.6 | Covalently binds to C346 residue; highly selective over Syk | [10][11][12][13] |
Table 2: Cellular Activity of this compound and RDN2150
| Compound | Assay | Cell Type | Stimulus | Endpoint | IC₅₀ (nM) | Reference |
| This compound | T-cell Proliferation | - | Antigen | Proliferation | < 10 | [7] |
| Lck Inhibitor (similar to this compound) | IL-2 Secretion | Human T-cells | TCR stimulation | IL-2 levels | 460 | [8][9] |
| Lck Inhibitor (similar to this compound) | T-cell Proliferation | Human T-cells | TCR stimulation | Proliferation | 530 | [8][9] |
| RDN2150 | T-cell Proliferation | CD4+ T-cells | Concanavalin A | Proliferation | 64 | [13] |
| RDN2150 | T-cell Activation | CD4+ T-cells | anti-CD3/anti-CD28 | CD69 Expression | 400 (significantly decreased expression) | [11] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of these inhibitors, the following diagrams illustrate the T-cell receptor signaling pathway and a typical workflow for evaluating kinase inhibitors.
Caption: T-Cell Receptor Signaling Pathway and Points of Inhibition.
Caption: General Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant Lck or ZAP-70 kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test inhibitors (this compound or ZAP-70 inhibitors) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Add 2 µL of a solution containing the kinase in kinase buffer.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC₅₀ value using a suitable curve-fitting software.
T-Cell Proliferation Assay (PBMC-based)
This assay measures the ability of an inhibitor to block T-cell proliferation following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Anti-CD3 antibody (e.g., OKT3)
-
Soluble anti-CD28 antibody
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Test inhibitors
-
96-well round-bottom plates
Procedure:
-
Label PBMCs with CFSE (e.g., 1 µM) according to the manufacturer's protocol.
-
Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add serial dilutions of the test inhibitor to the wells.
-
Stimulate the cells with anti-CD3 (e.g., 1 µg/mL, plate-bound) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.[14]
-
Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry.
-
Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
-
Calculate the percent inhibition of proliferation and determine the IC₅₀ value.
IL-2 Production Assay (Jurkat Cell-based)
This assay quantifies the production of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Test inhibitors
-
96-well flat-bottom plates
-
Human IL-2 ELISA kit
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.[15]
-
Pre-incubate the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Stimulate the cells with plate-bound anti-CD3 (e.g., 1-10 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies for 16-24 hours.[15]
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 production and determine the IC₅₀ value.
Conclusion
Both this compound and small molecule inhibitors of ZAP-70 demonstrate potent inhibition of T-cell activation, albeit by targeting different nodes in the TCR signaling pathway. This compound, by inhibiting the upstream kinase Lck, prevents the initial phosphorylation events necessary for ZAP-70 recruitment and activation. In contrast, ZAP-70 inhibitors like RDN2150 act downstream of Lck, directly blocking the kinase activity of ZAP-70.
The choice between an Lck and a ZAP-70 inhibitor may depend on the specific therapeutic context. Inhibiting Lck could provide a more profound blockade of TCR signaling, as Lck has multiple substrates in addition to the ITAMs. However, this may also lead to broader off-target effects. ZAP-70 inhibitors offer a more targeted approach, specifically blocking the signal transduction mediated by ZAP-70. The development of covalent inhibitors like RDN2150 with high selectivity represents a promising strategy for achieving sustained target engagement.
Further head-to-head studies in various in vitro and in vivo models are necessary to fully elucidate the comparative efficacy and safety profiles of these two classes of inhibitors. This guide provides a foundational understanding to aid researchers in the selection and evaluation of these important immunomodulatory compounds.
References
- 1. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 2. Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 6. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. RDN2150 | ZAP-70 inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PBMC-07- Stimulation of human peripheral blood mononuclear cells with immobilized anti-CD3 and soluble anti... [protocols.io]
- 15. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking A-420983: A Comparative Analysis Against a Panel of Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of A-420983, a potent and orally active inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), against a panel of well-characterized kinase inhibitors.[1][2] this compound has demonstrated efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection.[2][3] This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potency profile of this compound.
Introduction to this compound
This compound is a pyrazolo[3,4-d]pyrimidine that acts as a potent inhibitor of Lck, a member of the Src family of non-receptor tyrosine kinases.[2][4] Lck plays a crucial role in T-cell signaling pathways, making it an attractive target for immunomodulatory therapies.[5] this compound has been shown to inhibit Lck with an IC50 of 0.04 µM at physiological ATP concentrations.[4] While it displays selectivity against non-Src family kinases, it exhibits similar potency against other members of the Src family.[4]
Comparative Kinase Inhibition Profile
To contextualize the inhibitory activity of this compound, its performance was benchmarked against a panel of established kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against a selection of kinases.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) | Dasatinib IC50 (µM) |
| Lck | 0.04 | 0.004 | 0.001 |
| Src | 0.07 | 0.006 | 0.0008 |
| Fyn | 0.08 | 0.005 | 0.0006 |
| Yes | 0.12 | 0.007 | 0.001 |
| Abl | >10 | 0.006 | 0.0003 |
| EGFR | >10 | 0.05 | >10 |
| VEGFR2 | >10 | 0.08 | 0.009 |
Note: The IC50 values for Staurosporine and Dasatinib are representative values from public sources and are provided for comparative purposes.
Experimental Protocols
The determination of kinase inhibition is crucial for characterizing the potency and selectivity of inhibitor compounds.[6][7] A variety of biochemical assays are available for this purpose, including radiometric assays and non-radioactive fluorescence- and luminescence-based methods.[6][7]
General Kinase Inhibition Assay Protocol (Example: ADP-Glo™ Kinase Assay)
The following protocol outlines a common method for measuring kinase activity and inhibition.
-
Compound Preparation: A 10-point serial dilution of the test compound (e.g., this compound) is prepared in a buffer containing a low percentage of DMSO.
-
Enzyme and Substrate Preparation: The target kinase and its specific substrate are diluted to their optimal concentrations, as determined by prior optimization experiments.
-
Reaction Initiation: The kinase, substrate, and test compound are incubated together at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 15 minutes).
-
ATP Addition: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 1-2 hours).
-
Reaction Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition is calculated relative to a no-inhibitor (DMSO) control. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Lck signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: Lck Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for kinase inhibitor profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent, orally active inhibitor of lck with efficacy in a model of transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
A-420983 in Combination with Other Immunosuppressants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational immunosuppressant A-420983 when used in combination with other immunosuppressive agents. This compound is a potent, orally active inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting Lck, this compound effectively modulates T-cell activation and proliferation, making it a promising candidate for preventing organ transplant rejection and treating autoimmune diseases. This document summarizes available preclinical data, outlines potential combination strategies, and provides detailed experimental protocols to facilitate further research and development.
Rationale for Combination Therapy
The complexity of the immune response often necessitates a multi-pronged therapeutic approach. Combining immunosuppressants with different mechanisms of action can lead to synergistic or additive effects, allowing for lower doses of individual agents and potentially reducing toxicity. This compound, as an Lck inhibitor, targets the initial stages of T-cell activation. Combining it with agents that act on downstream signaling pathways or other immune cell types could offer a more comprehensive and robust immunosuppressive effect.
Comparison with Other Immunosuppressants
While direct comparative studies of this compound in combination with other immunosuppressants are limited, we can extrapolate potential synergies based on its mechanism of action and data from other Lck inhibitors. The following table outlines key characteristics of this compound and two major classes of immunosuppressants, Calcineurin inhibitors and mTOR inhibitors, which represent logical partners for combination therapy.
| Feature | This compound (Lck Inhibitor) | Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus) | mTOR Inhibitors (e.g., Sirolimus, Everolimus) |
| Primary Target | Lymphocyte-specific protein tyrosine kinase (Lck)[1][2] | Calcineurin[3][4] | Mammalian Target of Rapamycin (mTOR)[5] |
| Mechanism of Action | Blocks TCR-proximal signaling, inhibiting T-cell activation and proliferation[6] | Inhibit calcineurin, preventing the activation of NFAT and subsequent IL-2 production[3][7] | Inhibit mTOR, blocking signal 3 of T-cell activation and cell cycle progression[8] |
| Stage of T-Cell Activation | Early (Signal 1 initiation) | Early (Signal 1 transduction) | Late (Signal 3, proliferation) |
| Primary Cell Target | T-lymphocytes | T-lymphocytes | T-lymphocytes, B-lymphocytes, and other proliferating cells |
Preclinical Data on Lck Inhibitor Combination Therapy
While specific data for this compound combinations is not yet published, preclinical studies using the Lck inhibitor dasatinib (B193332) in combination with the mTOR inhibitor temsirolimus (B1684623) in T-cell acute lymphoblastic leukemia (T-ALL) have demonstrated significant synergy. This combination led to potent T-ALL cell killing by reducing MCL-1 protein expression[2][6]. Although this study was conducted in a cancer model, the fundamental pathways suppressed are central to T-cell-mediated immunity, suggesting a strong potential for synergistic immunosuppression.
The following table summarizes the synergistic effects observed with the dasatinib and temsirolimus combination in Jurkat T-ALL cells.
| Treatment | Concentration | % Cell Viability | % Apoptosis |
| Control | - | 100% | ~5% |
| Dasatinib | 10 nM | ~80% | ~10% |
| Temsirolimus | 5 nM | ~85% | ~8% |
| Dasatinib + Temsirolimus | 10 nM + 5 nM | ~30% | ~60% |
Data extrapolated from dose-response curves and apoptosis assays in the referenced study[6].
Signaling Pathways and Experimental Workflows
To facilitate further research, this section provides diagrams of the relevant signaling pathways and a proposed experimental workflow for evaluating this compound in combination with other immunosuppressants.
T-Cell Receptor Signaling Pathway and Points of Inhibition
Experimental Workflow for Combination Study
Detailed Experimental Protocols
Mixed Lymphocyte Reaction (MLR)
The one-way MLR is a robust in vitro assay to assess the immunosuppressive activity of drug combinations on T-cell proliferation and cytokine production in response to allogeneic stimulation.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Designate PBMCs from one donor as "responder cells" and the other as "stimulator cells."
-
Inactivate the stimulator cells by irradiation (e.g., 30 Gy) or treatment with mitomycin C (50 µg/mL for 30 minutes at 37°C) to prevent their proliferation. Wash the stimulator cells three times with complete RPMI-1640 medium.
2. Co-culture:
-
Plate responder cells (1 x 10^5 cells/well) in a 96-well flat-bottom plate.
-
Add the inactivated stimulator cells (1 x 10^5 cells/well) to the responder cells.
-
Add this compound, the second immunosuppressant, or the combination at various concentrations to the co-culture. Include vehicle-treated wells as a control.
-
Culture the cells for 5 days at 37°C in a 5% CO2 incubator.
3. Measurement of Proliferation:
-
On day 4, add [3H]-thymidine (1 µCi/well) to each well and incubate for another 18-24 hours.
-
Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.
-
Alternatively, label responder cells with CFSE prior to co-culture and measure proliferation by flow cytometry based on CFSE dilution.
4. Cytokine Analysis:
-
On day 3 or 4, collect supernatant from the co-cultures.
-
Measure the concentration of key cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex bead-based assay.
Animal Model of Allograft Rejection
A murine heterotopic heart transplant model is a standard preclinical model to evaluate the in vivo efficacy of immunosuppressive drug combinations.
1. Animals:
-
Use male BALB/c mice as donors and C57BL/6 mice as recipients to create a fully MHC-mismatched model.
2. Surgical Procedure:
-
Perform heterotopic heart transplantation by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Monitor graft survival daily by palpation of the transplanted heart. Rejection is defined as the complete cessation of a palpable heartbeat.
3. Treatment Protocol:
-
Randomly assign recipient mice to different treatment groups:
-
Group 1: Vehicle control (e.g., daily oral gavage).
-
Group 2: this compound alone (dose determined by prior dose-ranging studies).
-
Group 3: Second immunosuppressant alone (e.g., tacrolimus (B1663567) at a sub-therapeutic dose).
-
Group 4: Combination of this compound and the second immunosuppressant.
-
-
Administer drugs daily starting from the day of transplantation for a defined period (e.g., 14 or 28 days).
4. Endpoint Analysis:
-
Record graft survival for each group and plot Kaplan-Meier survival curves.
-
At the time of rejection or at the end of the study, harvest the cardiac allografts for histopathological analysis (e.g., H&E staining for cellular infiltration and tissue damage).
-
Isolate splenocytes and lymph node cells for immune cell phenotyping by flow cytometry to assess the effect of the treatment on T-cell subsets (e.g., CD4+, CD8+, regulatory T-cells).
Conclusion
This compound, with its targeted inhibition of Lck, presents a promising new option for immunosuppressive therapy. The rationale for combining this compound with other immunosuppressants, particularly calcineurin and mTOR inhibitors, is strong, with the potential for synergistic effects and an improved safety profile. The preclinical data from related Lck inhibitors in combination with mTOR inhibitors supports this potential. Further investigation using the experimental frameworks outlined in this guide is warranted to fully characterize the therapeutic benefits of this compound in combination regimens for the prevention of allograft rejection and the treatment of autoimmune diseases.
References
- 1. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcineurin inhibitors target Lck activation in graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Sirolimus-Based Immunosuppression Is Associated with Decreased Incidence of Post-Transplant Lymphoproliferative Disorder after Heart Transplantation: A Double-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcineurin inhibitors target Lck activation in graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of A-420983: A Comprehensive Procedural Guide
Disclaimer: Information regarding a specific chemical designated "A-420983," including its properties and disposal procedures, is not publicly available. This guide is constructed as a procedural framework for the safe handling and disposal of a hypothetical, novel laboratory compound. Researchers and laboratory personnel must adapt these procedures based on the known and determined hazardous properties of any new substance. This document aims to provide essential safety and logistical information, aligning with best practices in laboratory safety and chemical management.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For novel compounds such as the hypothetical this compound, a systematic approach to waste management is crucial. This involves a thorough hazard assessment, proper segregation and containment, and adherence to institutional and regulatory guidelines.
Hazard Identification and Risk Assessment
A comprehensive understanding of a chemical's properties is the foundation of a safe disposal protocol. Before beginning any disposal-related activities, a thorough risk assessment must be conducted.
Experimental Protocol: Hazard Characterization
-
Information Review: The primary step is to consult any available Safety Data Sheet (SDS) or internal research documentation for this compound. This documentation is critical for identifying known hazards.
-
Hazard Identification: The substance must be evaluated for the four primary characteristics of hazardous waste:
-
Ignitability: The tendency of a substance to catch fire.
-
Corrosivity: The ability of a substance to corrode metals or cause skin damage.
-
Reactivity: The likelihood of a substance to explode or react violently.
-
Toxicity: The potential of a substance to cause harm if ingested, inhaled, or absorbed.
-
Personal Protective Equipment (PPE) and Containment
Based on the hazard assessment, appropriate PPE must be selected and utilized at all times during the handling and disposal of this compound.
| PPE | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
All handling of open containers should be performed within a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper segregation and containment of chemical waste are vital for preventing accidental reactions and ensuring regulatory compliance.
-
Waste Identification and Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., gloves, wipes, absorbent pads), must be classified as hazardous chemical waste.
-
Container Selection and Labeling:
-
Utilize a compatible, leak-proof container for waste collection.
-
The container must be clearly labeled as "HAZARDOUS WASTE". The label should also include the chemical name ("this compound"), the name of the Principal Investigator (PI), the laboratory location, and a contact phone number.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should feature secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks.
-
Keep the waste container securely closed except when adding waste. Do not leave funnels in the container.
-
-
Requesting Disposal:
-
Once the container is full or the project is complete, a waste pickup request should be submitted to the institution's Environmental Health and Safety (EHS) department.
-
EHS personnel will then collect the properly labeled and sealed container for transport to a licensed hazardous waste disposal facility.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Comprehensive Safety and Handling Guide for A-420983
Disclaimer: A specific Safety Data Sheet (SDS) for A-420983 is not publicly available. The following guidance is based on established best practices for handling potent pharmaceutical compounds and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department before any handling.
This compound is identified as a potent inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase), indicating its potential for significant biological activity at low concentrations.[1][2] Therefore, stringent safety protocols are mandatory to minimize exposure and ensure the safety of laboratory personnel.
Quantitative Data
The absence of a publicly available SDS for this compound limits the availability of comprehensive quantitative physical and chemical data. The table below summarizes the known information.
| Property | Value |
| Chemical Identity | This compound |
| Biological Target | Lck Kinase[1][2] |
| Reported IC₅₀ | 0.04 µM for Lck kinase[3] |
| Physical State | Assumed to be a solid |
| Molecular Formula | Not publicly available |
| Molecular Weight | Not publicly available |
| Melting Point | Not publicly available |
| Boiling Point | Not publicly available |
| Solubility | Not publicly available |
Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive PPE strategy is essential to create a barrier between the researcher and the compound.
| PPE Category | Recommended Equipment | Specification Examples |
| Eye Protection | Safety goggles or a face shield in addition to safety glasses. | ANSI Z87.1 compliant |
| Hand Protection | Double-gloving with chemical-resistant gloves. | Nitrile or neoprene gloves; outer glove should be changed immediately upon contamination. |
| Body Protection | A disposable, solid-front laboratory gown with tight-fitting cuffs. | Gown should be discarded as hazardous waste after use. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a primary containment device. | N95 or higher-rated respirator. |
Operational Plan: Safe Handling Procedures
A step-by-step approach to handling this compound is critical to prevent accidental exposure.
1. Preparation:
- Designated Area: All handling of this compound should occur in a designated and clearly marked area, such as a chemical fume hood, biological safety cabinet, or glove box, to ensure primary containment.
- Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and unobstructed.
- Pre-Assembled Kit: Before starting any work, assemble all necessary equipment, including vials, solvents, pipettes, and waste containers, to minimize movement in and out of the containment area.
2. Handling and Use:
- Weighing: Weighing of the solid compound should be performed within a containment device to prevent the generation of airborne dust.
- Solution Preparation: When preparing solutions, add the solvent to the solid material slowly and carefully to avoid splashing.
- Experimental Procedures: All experimental manipulations involving this compound should be conducted within the primary containment unit.
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Unused Compound: Any unused or expired this compound must be disposed of as hazardous chemical waste.
- Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and weighing papers, must be collected in a designated hazardous waste container.
- Liquid Waste: All solutions containing this compound must be collected in a sealed and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
2. Container Management:
- All waste containers must be made of a material compatible with the waste, be securely sealed, and be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
- Store waste containers in a designated satellite accumulation area until they are collected for disposal by the institution's EHS department.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following general procedures should be adopted for any work with this compound.
Standard Operating Procedure (SOP) Development:
-
A detailed, lab-specific SOP for the handling of this compound must be written and approved before any work begins. This SOP should include:
-
A description of the hazards of this compound.
-
Step-by-step instructions for all procedures involving the compound.
-
Emergency procedures for spills and personnel exposure.
-
Decontamination and disposal procedures.
-
-
All personnel must be trained on this SOP before they are permitted to handle the compound.
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of the potent compound this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
